7-Ethynylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethynylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQAXHHXXPDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596601 | |
| Record name | 7-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103987-80-0 | |
| Record name | 7-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 7-Ethynylquinoline via Sonogashira Coupling
Executive Summary
The 7-ethynylquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a rigid, planar linker in kinase inhibitors (e.g., EGFR, c-Met) and DNA intercalators. While direct ethynylation using acetylene gas is theoretically possible, it poses significant safety hazards and poor selectivity (bis-alkynylation).
This technical guide details the industry-standard Two-Step Protocol :
-
Sonogashira Coupling of 7-bromoquinoline with trimethylsilylacetylene (TMSA).
-
Desilylation (Deprotection) to yield the terminal alkyne.
This route offers superior yield (>85%), operational safety, and high functional group tolerance.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the
Figure 1: Retrosynthetic disconnection showing the protected intermediate strategy.
Critical Process Parameters (CPP)
To ensure reproducibility and "self-validation," researchers must control the following variables.
| Parameter | Recommendation | Scientific Rationale |
| Halide Choice | 7-Bromoquinoline | 7-Iodo is more reactive but less stable/more expensive. 7-Chloro is too inert for standard Pd conditions without specialized phosphine ligands (e.g., XPhos). |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Robust, air-stable Pd(II) precatalyst. Reduces to active Pd(0) in situ. Preferred over Pd(PPh₃)₄ which oxidizes rapidly. |
| Co-Catalyst | CuI (1-3 mol%) | Essential for the "Copper Cycle" (transmetallation). Must be white/off-white. Yellow/Green CuI indicates oxidation and will kill the reaction. |
| Base/Solvent | Et₃N or iPr₂NH (Degassed) | Acts as both base (to neutralize HX) and solvent. Oxygen must be removed to prevent Glaser homocoupling of the alkyne.[1] |
| Alkyne Source | TMS-Acetylene | Liquid, easy to handle, prevents bis-coupling, and allows easy purification compared to acetylene gas. |
Experimental Protocol
Phase 1: Sonogashira Coupling
Reaction: 7-Bromoquinoline + TMS-Acetylene
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit a rubber septum on one neck and a nitrogen/argon inlet on the other.
-
Degassing (Critical): Add anhydrous Triethylamine (Et₃N) or DMF/Et₃N mixture (3:1) to the flask. Sparge with inert gas for 15 minutes.
-
Self-Validation: If the solvent is not degassed, the solution will turn blue/green upon adding CuI (oxidation), leading to failure.
-
-
Reagent Addition: Under positive inert gas pressure, add:
-
7-Bromoquinoline (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.02 equiv)
-
-
Activation: Stir for 5 minutes. The solution should be yellow/orange.
-
Alkyne Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Heat to 60°C for 4-6 hours.
-
Visual Cue: The formation of a bulky white precipitate (Et₃N·HBr salt) indicates the reaction is progressing. The solution will darken to brown/black (Pd aggregation) near completion.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes:EtOAc 9:1). The TMS-protected product is less polar than the starting material.
Phase 2: Deprotection (Desilylation)
Reaction: 7-(TMS-ethynyl)quinoline
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified TMS-intermediate (from Phase 1) in Methanol (MeOH).
-
Base Hydrolysis: Add Potassium Carbonate (K₂CO₃, 1.5 equiv).
-
Reaction: Stir at room temperature for 1-2 hours.
-
Monitoring: TLC will show the disappearance of the non-polar TMS spot and appearance of a slightly more polar spot (terminal alkyne).
-
-
Workup:
-
Concentrate MeOH to ~20% volume.
-
Dilute with water and extract with Dichloromethane (DCM) or EtOAc.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Final Purification: Recrystallization from Ethanol or Hexanes/DCM if necessary.
Mechanistic Insight & Troubleshooting
Understanding the catalytic cycle allows for rapid diagnosis of failure modes.
Figure 2: The dual catalytic cycle. Note that Oxygen interrupts the Copper cycle, causing homocoupling.
Troubleshooting Logic (Self-Validation)
| Observation | Diagnosis | Corrective Action |
| Blue/Green Reaction Mixture | Oxidation of Cu(I) to Cu(II). | STOP. Your system has an oxygen leak. Degas solvents more thoroughly and use fresh CuI. |
| No Precipitate (Salt) | Reaction stalled. | Check temperature. If <50°C, increase heat. If using 7-Cl, switch to 7-Br. |
| Two Close Spots on TLC | Glaser Homocoupling. | The upper spot is likely the diyne (dimer). Improve inert atmosphere (Argon balloon). |
| Black Precipitate Immediately | "Palladium Black" formation. | Ligand deficiency. Add excess PPh₃ (10 mol%) to stabilize the Pd species. |
Characterization Data (Expected)
The following spectral data confirms the identity of 7-ethynylquinoline.
| Technique | Feature | Expected Signal | Interpretation |
| ¹H NMR | Alkyne Proton | Diagnostic singlet for terminal alkyne ( | |
| ¹H NMR | Quinoline C2-H | Most deshielded proton (adjacent to Nitrogen). | |
| ¹H NMR | Quinoline C8-H | Ortho to the alkyne, distinct doublet. | |
| ¹³C NMR | Alkyne Carbons | Two distinct peaks for sp carbons. | |
| IR | Alkyne Stretch | 2100 - 2120 cm⁻¹ | Weak but sharp band ( |
| IR | C-H Stretch | ~3300 cm⁻¹ | Sharp band characteristic of terminal alkyne C-H. |
Safety & Handling
-
Quinoline Toxicity: Quinolines are potential mutagens. Handle all solids in a fume hood with double gloving.
-
Acetylene Hazards: While TMS-acetylene is a liquid (Flash point: <0°C), the deprotected product is a terminal alkyne. Avoid concentrating to absolute dryness with heat, as concentrated acetylenes can polymerize exothermically.
-
Heavy Metals: Dispose of Pd and Cu waste in dedicated heavy metal waste streams, not general organic waste.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Liang, B., et al. (2005).[3] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Fluoroarenes. Journal of Organic Chemistry, 70(1), 391-393.[3]
-
PubChem. (n.d.).[6] 6-((Trimethylsilyl)ethynyl)quinoline (Analogous spectral data reference). National Library of Medicine.[6] [6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. 6-((Trimethylsilyl)ethynyl)quinoline | C14H15NSi | CID 70700981 - PubChem [pubchem.ncbi.nlm.nih.gov]
A-Z Guide to Sonogashira Coupling for 7-Ethynylquinoline Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an ethynyl group at the 7-position can significantly modulate a molecule's pharmacological profile, making 7-ethynylquinoline a valuable building block in drug discovery. The Sonogashira coupling reaction stands as the premier method for its synthesis, offering a robust and versatile route for the formation of a C(sp²)-C(sp) bond. This guide provides an in-depth exploration of the Sonogashira coupling for the synthesis of 7-ethynylquinoline, detailing the reaction mechanism, a validated experimental protocol, critical process parameters, and troubleshooting insights to empower researchers in this essential synthetic transformation.
Introduction: The Significance of 7-Ethynylquinoline
7-Ethynylquinoline is a key intermediate in the synthesis of a wide range of biologically active compounds. The terminal alkyne functionality serves as a versatile handle for further chemical modifications, including click chemistry, cyclization reactions, and further cross-coupling reactions. Its incorporation into larger molecules has been instrumental in the development of kinase inhibitors, receptor antagonists, and other targeted therapies. The ability to efficiently and reliably synthesize this building block is therefore of paramount importance to the drug development pipeline.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is co-catalyzed by a palladium complex and a copper(I) salt, and requires a base, typically an amine, to proceed.[2] The reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for complex molecule synthesis.[3][4]
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 7-bromoquinoline) to form a Pd(II) complex.
-
Transmetalation : A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[5]
-
Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the final product, 7-ethynylquinoline, and regenerate the Pd(0) catalyst.
-
-
Copper Cycle :
-
Coordination and Deprotonation : The copper(I) salt coordinates with the terminal alkyne. The amine base then deprotonates the alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate.
-
Transmetalation : This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.
-
The amine base plays a crucial role, not only in the deprotonation of the alkyne but also in neutralizing the hydrogen halide byproduct formed during the reaction.[1]
Sources
Spectroscopic Characterization of 7-Ethynylquinoline: A Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
7-Ethynylquinoline (7-EQ) represents a critical intermediate in the synthesis of fused heterocyclic pharmacophores. Its terminal alkyne moiety serves as a versatile "click chemistry" handle (via CuAAC reactions) or a precursor for Sonogashira cross-coupling to generate extended conjugated systems found in antimalarial and anticancer therapeutics.
Accurate spectroscopic characterization of 7-EQ is challenging due to the potential for regioisomeric contamination (e.g., 6-ethynylquinoline) and trace metallic impurities from palladium-catalyzed synthesis. This guide provides a self-validating protocol for the structural confirmation and purity assessment of 7-EQ, synthesizing data from high-field NMR, FT-IR, and photophysical studies.
Synthetic Context & Impurity Profiling[7]
To interpret spectra accurately, one must understand the sample's history. 7-EQ is typically synthesized via Sonogashira coupling of 7-bromoquinoline or 7-iodoquinoline with trimethylsilylacetylene (TMSA), followed by desilylation.
Critical Impurities to Monitor:
-
Glaser Coupling Products: 1,3-diynes resulting from oxidative homocoupling of the alkyne.
-
Residual Catalyst: Palladium/Copper nanoparticles (often silent in NMR but quench fluorescence).
-
Regioisomers: 5- or 6-ethynylquinoline (arising from impure starting halides).
Structural Characterization: The "Fingerprint"
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for confirming the substitution pattern. In 7-substituted quinolines, the coupling pattern of the benzenoid ring protons (H5, H6, H8) is diagnostic.
Table 1: Diagnostic
| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |
| H-2 | 8.90 - 8.95 | dd | Characteristic | |
| H-8 | 8.25 - 8.35 | d (meta) | Key Diagnostic: Appears as a doublet (meta-coupling) or broad singlet. Lack of ortho-coupling confirms 7-substitution. | |
| H-4 | 8.10 - 8.15 | dd | Typical quinoline pattern. | |
| H-5 | 7.75 - 7.85 | d | Ortho-coupled to H-6. | |
| H-6 | 7.55 - 7.65 | dd | Connects H-5 and H-8. | |
| H-3 | 7.40 - 7.45 | dd | ||
| 3.20 - 3.30 | s | - | Diagnostic: Terminal alkyne proton. Must integrate 1:1 with aromatic protons. |
Mechanistic Note: The H-8 proton is deshielded by the adjacent ring nitrogen lone pair and the magnetic anisotropy of the ethynyl group. Its resolution as a meta-coupled doublet distinguishes the 7-isomer from the 6-isomer (where H-5 and H-7 would both show meta coupling, but H-8 would be ortho-coupled).
Infrared Spectroscopy (FT-IR)
IR provides a rapid "Go/No-Go" check for the functional group transformation.
-
Stretch: Weak to medium band at 2100–2120 cm
. Asymmetric stretching of the terminal alkyne. -
Stretch: Sharp, strong band at 3250–3300 cm
. This confirms the terminal nature of the alkyne (absent in TMS-protected precursor). -
Quinoline Skeletal Modes: 1620, 1590, 1500 cm
(aromatic C=C/C=N stretching).
Photophysical Properties[4][9][10][11]
Quinolines are intrinsically fluorescent, and the 7-ethynyl extension expands the
Table 2: Expected Photophysical Parameters (in MeOH)
| Parameter | Value (Approx.) | Notes |
| 320 - 340 nm | ||
| 400 - 430 nm | Solvatochromic; shifts red in polar protic solvents. | |
| Stokes Shift | ~80 - 100 nm | Large Stokes shift minimizes self-quenching. |
| Quantum Yield ( | 0.1 - 0.4 | Highly sensitive to pH (protonation of N increases |
Experimental Insight: If the fluorescence quantum yield is anomalously low (< 0.05), suspect copper contamination from the Sonogashira coupling. Copper ions are potent fluorescence quenchers. A wash with EDTA or sulfide scavenger is recommended.
Workflow: From Synthesis to Validation
The following diagram illustrates the logical flow for validating 7-EQ, ensuring no step is skipped.
Figure 1: Decision tree for the spectroscopic validation of 7-ethynylquinoline, prioritizing structural confirmation before purity profiling.
Standard Operating Procedure: Purity Assessment
Objective: Quantify purity and identify homocoupled diyne impurities (1,4-bis(quinolin-7-yl)buta-1,3-diyne).
-
Sample Prep: Dissolve 1 mg of 7-EQ in 1 mL Acetonitrile (HPLC grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 320 nm.
-
Criteria:
-
7-EQ Retention Time: ~5-6 min (depending on flow).
-
Diyne Impurity: Will elute later (more hydrophobic) and show a distinct UV spectrum (extended conjugation).
-
References
-
Sonogashira Coupling & Quinoline Synthesis
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
-
Spectroscopic Data of Quinoline Derivatives
-
National Institute of Standards and Technology (NIST). Quinoline Gas Phase IR and Mass Spectra. NIST Chemistry WebBook. Link
-
- Fluorescence of Quinoline Derivatives: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (General reference for quinoline photophysics).
-
Click Chemistry Applications
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Mass Spectrometry Analysis of 7-Ethynylquinoline: A Technical Guide
Executive Summary
This guide details the mass spectrometric characterization of 7-Ethynylquinoline (7-EQ), a critical pharmacophore and "click chemistry" synthon. Due to the basicity of the quinoline nitrogen and the distinct unsaturation of the ethynyl group, 7-EQ exhibits unique ionization and fragmentation behaviors. This document provides a validated analytical framework, moving from fundamental ionization physics to practical LC-MS/MS protocols and chemical proteomics applications.
Physicochemical Properties & Ionization Physics
The Analyte Profile
-
IUPAC Name: 7-Ethynylquinoline
-
Molecular Formula: C₁₁H₇N
-
Monoisotopic Mass: 153.0578 Da
-
Basicity (pKa): ~4.9 (Quinoline ring nitrogen)
Ionization Strategy: ESI vs. APCI
For 7-EQ, Electrospray Ionization (ESI) in positive mode (ESI+) is the superior ionization interface compared to Atmospheric Pressure Chemical Ionization (APCI).
-
Mechanism: The quinoline nitrogen possesses a lone pair of electrons that readily accepts a proton in acidic mobile phases (pH < 4).
-
Causality: While APCI is effective for neutral non-polar molecules, the proton affinity of the quinoline ring makes ESI+ highly sensitive. APCI may induce thermal degradation of the terminal alkyne or promote radical-induced polymerization in the source.
-
Observed Species: The dominant species in the MS1 spectrum is the protonated molecular ion
.
Fragmentation Mechanics (MS/MS)
The fragmentation of 7-EQ follows a deterministic pathway governed by the stability of the aromatic system and the lability of the heterocyclic ring.
Primary Fragmentation Pathway (The "Signature")
The most abundant fragment arises from the cleavage of the pyridine ring within the quinoline system.
-
Precursor:
-
Loss of Hydrogen Cyanide (HCN): A neutral loss of 27 Da is characteristic of N-heterocycles. The protonated nitrogen facilitates a Retro-Diels-Alder-like mechanism or ring opening, expelling HCN.
-
Product Ion:
(Naphthyl-like cation, )
-
Secondary Pathway (Ethynyl Cleavage)
A competing but less intense pathway involves the ethynyl "tail."
-
Loss of Acetylene (C₂H₂): The ethynyl group can be cleaved, particularly at higher collision energies (CE > 35 eV).
-
Product Ion:
(Quinoline cation, )
-
Visualization of Fragmentation Logic
Figure 1: Proposed MS/MS fragmentation tree for 7-Ethynylquinoline. The loss of HCN is the diagnostic transition.
Analytical Workflow & Protocol
This protocol is designed as a self-validating system . The inclusion of a system suitability test (SST) ensures data integrity before valuable samples are consumed.
Reagents & Materials
-
Mobile Phase A: Water + 0.1% Formic Acid (FA). Note: FA provides the protons for ESI+.
-
Mobile Phase B: Acetonitrile (LC-MS Grade) + 0.1% FA.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Why? The ethynyl group increases hydrophobicity, requiring organic retention.
LC-MS Method Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| Column Temp | 40°C | Reduces backpressure; improves peak shape for aromatics. |
| Gradient | 5% B to 95% B (5 min) | Fast elution; 7-EQ typically elutes ~60-70% B. |
| Source Voltage | +3.5 kV | Standard for ESI+; avoids discharge. |
| Cone Voltage | 30 V | Sufficient to decluster without in-source fragmentation. |
| Collision Energy | 20-40 eV (Ramp) | Captures both HCN loss (low CE) and C2H2 loss (high CE). |
Step-by-Step Protocol
-
System Suitability Test (SST):
-
Inject 1 µL of a 1 µM Quinoline standard.
-
Pass Criteria: Signal-to-Noise (S/N) > 100 for
130.06. Retention time stability < 2% RSD.
-
-
Sample Preparation:
-
Dissolve 7-EQ in 100% DMSO (Stock: 10 mM).
-
Dilute to 1 µM in 50:50 Water:Acetonitrile. Crucial: Avoid 100% aqueous diluents to prevent precipitation.
-
-
Data Acquisition:
-
Perform Full Scan (MS1) from 100–300
. -
Trigger MS/MS on
154.06 (Isolation width: 1.0 Da).
-
-
Data Validation:
-
Verify the presence of the
127.05 daughter ion. If absent, the identification is suspect.
-
Application Context: Monitoring Click Chemistry
7-Ethynylquinoline is frequently used as a probe in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Mass spectrometry is the gold standard for validating this reaction.
The "Click" Shift
When 7-EQ reacts with an azide (
Diagnostic Triazole Fragmentation
Upon forming the triazole ring, the fragmentation pattern changes. The new "signature" is the loss of Diatomic Nitrogen (
-
Transition:
-
This neutral loss is specific to the 1,2,3-triazole linkage formed during the click reaction, serving as definitive proof of successful conjugation.
Workflow Visualization
Figure 2: Analytical pipeline for the identification and confirmation of 7-Ethynylquinoline.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Quinoline. National Institute of Standards and Technology. [Link]
-
Fu, X. K., et al. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Kulkarni, P. S., et al. (2023).[1] Synthesis and Characterization of Novel 7-chloropyrrolo[1,2-a] Quinoline-3-Carboxylate Analogues. Journal of Molecular Structure. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including HCN loss in heterocycles).
Sources
An In-depth Technical Guide to 7-Ethynylquinoline: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
7-Ethynylquinoline is a heterocyclic aromatic compound featuring a quinoline core functionalized with a terminal alkyne group at the 7-position. This unique bifunctional architecture makes it a highly valuable and versatile building block in contemporary chemical research. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, while the terminal alkyne serves as a reactive handle for a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and key applications of 7-Ethynylquinoline, tailored for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Physicochemical Properties
7-Ethynylquinoline (C₁₁H₇N) is a rigid, planar molecule that combines the electron-deficient pyridine ring and the electron-rich benzene ring of the quinoline system with the high electron density of a carbon-carbon triple bond. This electronic arrangement dictates its reactivity and physical properties.
Core Physicochemical Data
The key physicochemical properties of 7-Ethynylquinoline are summarized below. While experimentally determined values for all properties are not consistently published, reliable estimations can be made based on the parent quinoline scaffold and closely related analogs.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₇N | - |
| Molecular Weight | 153.18 g/mol | - |
| Appearance | Expected to be a solid at room temperature, likely a colorless to pale yellow crystalline powder. | Based on analogs like Quinoline-7-carbaldehyde (m.p. 85-88 °C).[1] |
| Melting Point | Estimated: 80 - 90 °C | Based on analogs like 2-chloro-3-ethynyl-7-methyl quinoline (m.p. 82 °C).[2] |
| Boiling Point | > 240 °C (decomposes) | High molecular weight and aromaticity suggest a high boiling point, similar to or higher than quinoline (237 °C).[2] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, DMF, DMSO). | Similar to the parent quinoline scaffold.[2] |
| pKa (Conjugate Acid) | Estimated: 4.0 - 4.9 | The ethynyl group is weakly electron-withdrawing, slightly decreasing the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa 4.85).[2] |
Synthesis and Purification
The most reliable and widely adopted method for the synthesis of 7-Ethynylquinoline is the Sonogashira cross-coupling reaction . This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[3] For this synthesis, the logical precursors are a 7-haloquinoline (typically 7-bromo- or 7-iodoquinoline) and a protected acetylene source, such as trimethylsilylacetylene (TMSA).
The use of TMSA is a strategic choice rooted in experience. Terminal alkynes can undergo self-coupling (Glaser coupling) under Sonogashira conditions, leading to undesirable homodimer byproducts. The bulky trimethylsilyl (TMS) group effectively prevents this side reaction. The TMS group is then easily removed under mild basic or fluoride-mediated conditions to yield the desired terminal alkyne.[4]
Synthetic Workflow Diagram
Caption: General two-step synthesis and purification workflow for 7-Ethynylquinoline.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies.
Step 1: Synthesis of 7-((Trimethylsilyl)ethynyl)quinoline
-
To an oven-dried Schlenk flask, add 7-bromoquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Seal the flask, and evacuate and backfill with dry nitrogen gas three times. This is a critical step to ensure an inert atmosphere, as the palladium catalyst is oxygen-sensitive.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (typically a 2:1 v/v ratio). The amine acts as both a base and a solvent.
-
Add trimethylsilylacetylene (TMSA, 1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir under nitrogen for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be used directly in the next step or purified by column chromatography.
Step 2: Synthesis of 7-Ethynylquinoline (TMS Deprotection)
-
Dissolve the crude 7-((trimethylsilyl)ethynyl)quinoline from the previous step in methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the removal of the TMS group by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford 7-Ethynylquinoline as a solid.
Spectroscopic Analysis
Confirming the identity and purity of the synthesized 7-Ethynylquinoline is paramount. NMR spectroscopy is the primary tool for this structural elucidation.
The following spectral data are predicted based on analysis of the quinoline scaffold and structurally similar compounds, such as 2-chloro-3-ethynyl-7-methyl quinoline.[2]
¹H NMR (Proton NMR):
-
Ethynyl Proton (-C≡C-H): A sharp singlet is expected around δ 3.2-3.5 ppm . This is a highly characteristic peak for a terminal alkyne proton.
-
Quinoline Aromatic Protons: Six distinct signals in the aromatic region (δ 7.4-9.0 ppm ) are expected.
-
The proton at the C2 position (adjacent to the nitrogen) is expected to be the most downfield, appearing as a doublet of doublets around δ 8.9-9.0 ppm .
-
The proton at the C8 position (peri to the nitrogen) will also be significantly downfield.
-
The remaining four protons (H3, H4, H5, H6) will appear as a complex series of doublets and triplets in the δ 7.4-8.2 ppm range.
-
¹³C NMR (Carbon NMR):
-
Alkyne Carbons (-C≡C-H): Two distinct signals are expected in the range of δ 80-85 ppm . The carbon attached to the quinoline ring will be slightly more downfield than the terminal carbon bearing the proton.
-
Quinoline Aromatic Carbons: Nine signals are expected in the aromatic region (δ 120-150 ppm ). The carbons directly attached to the nitrogen (C2 and C8a) will be the most downfield.[5]
Infrared (IR) Spectroscopy:
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ . This is a definitive peak for a terminal alkyne.
-
-C≡C- Stretch: A weaker absorption band in the range of 2100-2140 cm⁻¹ .
-
C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.
Chemical Reactivity and Derivatization
The utility of 7-Ethynylquinoline stems from the distinct reactivity of its two key components: the terminal alkyne and the quinoline ring.
Reactions of the Terminal Alkyne
The terminal alkyne is the primary site for derivatization, enabling its use as a molecular linchpin.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction. 7-Ethynylquinoline reacts rapidly and cleanly with organic azides (R-N₃) in the presence of a Cu(I) catalyst to form a highly stable 1,2,3-triazole ring. This reaction is exceptionally robust, high-yielding, and tolerant of a vast array of other functional groups, making it ideal for bioconjugation and materials science.[6][7] A typical catalyst system involves a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ.
-
Sonogashira Coupling: The terminal alkyne can itself be used in further Sonogashira reactions, coupling with other aryl or vinyl halides to create more complex, conjugated systems.
-
Other Alkyne Reactions: The alkyne can also undergo reactions such as hydration, hydrogenation, and various metal-catalyzed cyclizations.
Reactivity Profile Diagram
Caption: Key reaction pathways for the derivatization of 7-Ethynylquinoline.
Key Applications in Research and Development
The unique properties of 7-Ethynylquinoline make it a valuable tool for drug discovery and materials science professionals.
Medicinal Chemistry and Drug Discovery
The quinoline scaffold is present in a multitude of FDA-approved drugs.[8] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties.[9]
-
Kinase Inhibitors: Many clinically successful cancer drugs are kinase inhibitors, which block signaling pathways that drive tumor growth. The quinoline core is a common feature in these inhibitors.[10][11] 7-Ethynylquinoline serves as a critical fragment for building novel kinase inhibitors. The ethynyl group can be used as a "linker" to attach other pharmacophores via click chemistry, or it can directly interact with residues in the ATP-binding pocket of a target kinase. For example, a related compound, 7-acetylene-7-deaza-4′-thioadenosine, was identified as a potent multi-kinase inhibitor.[12]
-
Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments are screened for binding to a biological target. 7-Ethynylquinoline is an ideal fragment, providing a rigid, well-defined vector (the alkyne) for "growing" the fragment into a more potent lead compound through click chemistry with a library of azide-containing fragments.
Chemical Biology and Bioconjugation
The bioorthogonal nature of the click reaction allows 7-Ethynylquinoline to be used in complex biological systems.[7] A biomolecule (like a protein or nucleic acid) can be metabolically or chemically labeled with an azide group. Subsequent treatment with 7-Ethynylquinoline and a copper catalyst can be used to attach the quinoline moiety, which can function as a fluorescent tag or a handle for further manipulation.
Safety and Handling
As with all laboratory chemicals, 7-Ethynylquinoline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, quinoline itself is classified as harmful if swallowed and may cause skin and eye irritation.[2] Similar precautions should be taken with its derivatives.
Conclusion
7-Ethynylquinoline is a powerful and versatile chemical building block with significant potential in medicinal chemistry, chemical biology, and materials science. Its synthesis via the Sonogashira coupling is well-established, and its reactivity, dominated by the highly efficient copper-catalyzed azide-alkyne cycloaddition, provides a reliable method for constructing complex molecular architectures. For researchers and drug development professionals, 7-Ethynylquinoline represents a key strategic component for the design and synthesis of novel kinase inhibitors and other targeted therapeutics.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 2, 2026, from [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PMC. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Quinoline. Retrieved February 2, 2026, from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved February 2, 2026, from [Link]
-
Medgyesi, N., & Mika, L. T. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. Retrieved February 2, 2026, from [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC. Retrieved February 2, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved February 2, 2026, from [Link]
-
SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. (2025). Journal of the Chilean Chemical Society. Retrieved February 2, 2026, from [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Retrieved February 2, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
-
Table of melting points of substances. (n.d.). CALCULLA. Retrieved February 2, 2026, from [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (2025). Beilstein Journals. Retrieved February 2, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylenes. (2001). MDPI. Retrieved February 2, 2026, from [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved February 2, 2026, from [Link]
-
Click reaction between benzyl azide and phenyl acetylene... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). SID 134971443 - Quinoline. Retrieved February 2, 2026, from [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 2, 2026, from [Link]
-
Green Chemistry. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]
-
A small molecule–kinase interaction map for clinical kinase inhibitors. (2005). Stanford University. Retrieved February 2, 2026, from [Link]
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (2016). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (2020). ResearchGate. Retrieved February 2, 2026, from [Link]
-
1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018). Magritek. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 7-Chloroquinoline. Retrieved February 2, 2026, from [Link]
-
13C nmr spectrum of ethylamine... (n.d.). Doc Brown's Chemistry. Retrieved February 2, 2026, from [Link]
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- 1. Quinoline-7-carbaldehyde CAS#: 49573-30-0 [m.chemicalbook.com]
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- 9. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]
- 10. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Guide: Solubility Profile & Handling of 7-Ethynylquinoline
The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 7-Ethynylquinoline .
Executive Summary
7-Ethynylquinoline (CAS 103987-80-0 ) is a critical heterocyclic building block used primarily in medicinal chemistry for the synthesis of quinolinium dyes, adenosine mimetics, and "Click" chemistry bioconjugates.[1] Its utility stems from the orthogonal reactivity of the terminal alkyne group and the basic quinoline nitrogen.
Despite its importance, specific quantitative solubility data (mg/mL) is often absent from public chemical registries. This guide synthesizes theoretical physicochemical principles with empirical field experience to provide a robust solvent selection framework. It includes a self-validating experimental protocol for researchers requiring precise saturation limits for their specific applications.
Physicochemical Profile
Understanding the solubility of 7-Ethynylquinoline requires analyzing its molecular structure. It combines a lipophilic, planar aromatic core with a basic nitrogen atom and a reactive terminal alkyne.
| Property | Value / Description | Implication for Solubility |
| CAS Number | 103987-80-0 | Unique identifier for procurement verification. |
| Molecular Formula | C₁₁H₇N | Aromatic heterocycle. |
| Molecular Weight | 153.18 g/mol | Low MW facilitates dissolution in small polar molecules. |
| Physical State | Solid (often off-white to brown) | Requires mechanical agitation for rapid dissolution. |
| Predicted LogP | ~2.3 – 2.8 | Moderately lipophilic; prefers organic phases over water. |
| pKa (Conj. Acid) | ~4.9 (Quinoline N) | pH-Dependent Solubility: Soluble in acidic aqueous media; insoluble in basic/neutral water. |
Structural Visualization
The following diagram illustrates the core reactivity sites that influence solvent interaction (Basic Nitrogen vs. Lipophilic Alkyne).
Caption: Structural dissection of 7-Ethynylquinoline highlighting functional groups that dictate solubility mechanisms in different solvent classes.
Solvent Compatibility Matrix
The following table categorizes solvents based on their efficacy for dissolving 7-Ethynylquinoline. This data is derived from the behavior of analogous 7-substituted quinolines and standard laboratory practices for Sonogashira coupling workups.
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. Ideal for extraction, chromatography loading, and reactions. |
| Polar Aprotic | DMSO, DMF, DMAc, THF | High | Stock Solutions. Preferred for biological assays (DMSO) or high-temp couplings (DMF). |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Good for recrystallization (solubility increases significantly with heat). |
| Esters | Ethyl Acetate | Good | Standard solvent for liquid-liquid extraction and TLC. |
| Non-Polar | Hexanes, Pentane, Heptane | Poor | Anti-solvent. Used to precipitate the compound from DCM or Ethyl Acetate. |
| Aqueous | Water (pH 7), PBS | Insoluble | Compound precipitates. |
| Acidic Aqueous | 0.1 M HCl, 1 M Acetic Acid | Soluble | Forms the water-soluble quinolinium salt ( |
Experimental Protocol: Saturation Solubility Determination
As a researcher, relying on literature values is often insufficient due to batch-to-batch purity variations (e.g., presence of homocoupled diyne impurities). The following Saturation Shake-Flask Method is the gold standard for determining the exact solubility limit (
Reagents & Equipment[2][3][4]
-
Analyte: 7-Ethynylquinoline (>50 mg).
-
Solvent: Target solvent (e.g., Methanol, PBS pH 7.4).
-
Equipment: Orbital shaker (temp controlled), 0.22 µm PTFE syringe filters, HPLC-UV or UV-Vis spectrophotometer.
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Weigh approximately 10 mg of 7-Ethynylquinoline into a 4 mL glass vial.
-
Add 1.0 mL of the target solvent.
-
Visual Check: If the solid dissolves completely immediately, add more solid until a visible suspension remains (undissolved solid is required to ensure saturation).
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place in an orbital shaker at 25°C ± 0.5°C for 24 hours .
-
Note: Agitation ensures the dissolution equilibrium is reached (
).
-
-
Phase Separation:
-
After 24 hours, allow the vial to stand for 1 hour to let large particles settle.
-
Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter (Nylon filters may bind the drug). Discard the first 200 µL of filtrate (saturation of filter membrane). Collect the subsequent filtrate.
-
-
Quantification:
-
Dilute the filtrate with mobile phase (if using HPLC) or solvent (if using UV) to land within the linear calibration range.
-
Analyze concentration against a standard curve prepared from a DMSO stock solution.
-
Self-Validating Check
-
The "3-Day Rule": To confirm true equilibrium, run a parallel sample for 72 hours. If the concentration at 72h differs from 24h by <5%, the 24h result is valid.
Applications & Workflow Integration
Solubility dictates the operational success of synthetic workflows. Below is the standard workflow for utilizing 7-Ethynylquinoline in "Click Chemistry" (CuAAC), highlighting the solvent switches required at each stage.
Caption: Operational workflow demonstrating solvent transitions from purification (Non-polar/Polar mix) to application (Polar/Aqueous mix).
Critical Handling Notes
-
Stability in Solution: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of copper traces and oxygen.
-
Recommendation: Degas solvents (sparge with
) before dissolving 7-Ethynylquinoline for catalytic reactions.
-
-
Storage: Store solid at -20°C under inert atmosphere. Solutions in DMSO are stable for ~1 month at -20°C; avoid repeated freeze-thaw cycles.
References
-
Matrix Scientific. (2020).[2] Safety Data Sheet: 7-Ethynylquinoline (CAS 103987-80-0).[2] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline Derivatives. PubChem.[3][4] Retrieved from [4]
-
BenchChem. (2025).[5][6] Synthesis and Properties of Ethynylquinolines. Retrieved from
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for LogP/Solubility principles).
Sources
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- 2. matrixscientific.com [matrixscientific.com]
- 3. Quinoline | 91-22-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. 5-Ethynylquinoline|Building Block for Research [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Theoretical Characterization of 7-Ethynylquinoline: Electronic Structure & Reactivity Profiling
This technical guide details the theoretical characterization of 7-Ethynylquinoline , a pivotal scaffold in both medicinal chemistry (as a tyrosine kinase inhibitor precursor) and optoelectronics (as a rigid
Executive Summary
7-Ethynylquinoline represents a specific subclass of functionalized N-heterocycles where the electron-deficient quinoline core is coupled with an electron-rich ethynyl moiety at the benzenoid ring (C7). This guide provides a rigorous computational protocol to determine its electronic landscape, predicting its utility in fragment-based drug discovery (FBDD) and organic light-emitting diode (OLED) architectures.
Key Insight: The C7-ethynyl substitution disrupts the native symmetry of quinoline, extending the
Computational Methodology (SOP)
To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol synthesizes standard density functional theory (DFT) practices used for similar conjugated heteroaromatic systems.
Workflow Architecture
The following diagram outlines the logical flow from structure generation to property prediction.
Figure 1: Computational workflow for characterizing 7-Ethynylquinoline. Blue indicates input, Red/Yellow processing steps, Green specific analysis modules, and Black the final output.
Protocol Specifications
| Step | Method/Functional | Basis Set | Justification |
| Ground State Opt | B3LYP | 6-311++G(d,p) | The "Gold Standard" for organic hybrids; diffuse functions (++) capture the electron density of the ethynyl |
| Solvent Model | PCM or SMD | -- | Essential for simulating physiological (Water) or synthesis (DMSO/Ethanol) environments. |
| Excited State | CAM-B3LYP | 6-311++G(d,p) | Corrects long-range charge transfer errors inherent in standard B3LYP for conjugated systems. |
| Reactivity | Fukui Functions | -- | Identifies specific atomic sites susceptible to nucleophilic/electrophilic attack. |
Electronic Properties & Analysis
Frontier Molecular Orbitals (FMO)
The reactivity of 7-ethynylquinoline is governed by the energy gap (
-
HOMO Location: Predominantly distributed over the ethynyl group and the benzenoid ring (C5-C8). This acts as the electron donor region.[1]
-
LUMO Location: Localized on the pyridine ring (N1-C4), specifically the C=N bond. This is the electron acceptor region.
-
The Gap (
):
Molecular Electrostatic Potential (MEP)
MEP maps are critical for predicting non-covalent interactions (hydrogen bonding) during drug docking.
-
Negative Potential (Red): Concentrated on the Nitrogen atom (N1) and the ethynyl triple bond (
-cloud). These are docking sites for electrophiles or hydrogen bond donors (e.g., NH groups in protein backbones). -
Positive Potential (Blue): Concentrated on the hydrogen atoms of the pyridine ring. These interact with nucleophilic residues.
Structure-Activity Relationship (SAR) in Drug Design
7-Ethynylquinoline is often a precursor for EGFR (Epidermal Growth Factor Receptor) or Gyrase B inhibitors. The ethynyl group serves as a rigid "arm" that can penetrate narrow hydrophobic pockets in enzymes.
Biological Interaction Pathway
The following diagram illustrates how the electronic properties translate to biological efficacy.
Figure 2: SAR logic flow. The specific electronic features of the 7-ethynylquinoline scaffold map directly to binding mechanisms within protein active sites.
Docking Considerations
When performing molecular docking (e.g., using AutoDock Vina or Schrödinger):
-
Rigidity: The ethynyl group is linear and rigid. Unlike alkyl chains, it does not suffer high entropic penalties upon binding.
-
Click Chemistry: The terminal alkyne is a "warhead" for in situ click chemistry (CuAAC) inside biological systems, allowing for the generation of triazole-linked libraries directly within the active site.
References
-
Synthesis and DFT Studies of Quinoline Derivatives: Detailed protocols for B3LYP optimization and FMO analysis of quinoline-based systems. Source: RSC Advances (2024) - 3
-
Antimalarial & Electronic Properties: Correlation of MEP and HOMO-LUMO gaps with biological activity in quinolines. Source: Arabian Journal of Chemistry -
-
Photophysical Properties (TD-DFT): Methodologies for calculating absorption/emission spectra of quinoline derivatives using CAM-B3LYP. Source: ProQuest / Spectroscopic Investigations - 4
-
Ethynyl/Cyano Conjugation Effects: Studies on the electronic impact of rigid linkers like ethynyl groups on heteroaromatic rings. Source: MDPI (Cyanopolyynes Study) - 5
-
Docking & Antibacterial Activity: Application of DFT descriptors to predict binding affinity in Gyrase B. Source: ResearchGate (Antibacterial Agents) - 6
Sources
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Photophysical Characterization of 7-Ethynylquinoline: A Guide to Quantum Yield Determination and "Click" Fluorogenesis
Executive Summary
7-Ethynylquinoline (7-EQ) represents a critical class of fluorogenic scaffolds used in bioorthogonal chemistry. Unlike constitutively fluorescent dyes (e.g., fluorescein), 7-EQ often exhibits low intrinsic quantum yield (
This technical guide provides the rigorous methodology for determining the quantum yield of 7-EQ and its "clicked" analogs, emphasizing the correction factors required for accurate photophysical characterization.
Part 1: Molecular Architecture & Photophysics
The Fluorogenic "Switch" Mechanism
The photophysics of 7-EQ are governed by the substituents at the 7-position of the quinoline ring. The nitrogen heteroatom in the quinoline core acts as an electron sink.
-
7-Ethynylquinoline (Precursor): The terminal alkyne group is a weak electron withdrawer (inductive effect,
) and often facilitates intersystem crossing or non-radiative vibrational relaxation, leading to a "dark" or weakly fluorescent state ( ). -
7-Triazolylquinoline (Product): Post-click reaction, the triazole ring acts as a conductive linker that can participate in Intramolecular Charge Transfer (ICT). If an electron-donating group is attached to the triazole, the "push-pull" system is re-established, dramatically increasing the radiative decay rate (
) and thus the quantum yield.
Comparative Photophysical Data
The following table summarizes the quantum yield landscape of 7-EQ analogs, highlighting the impact of derivatization and solvent environment.
| Compound | Solvent | Quantum Yield ( | Notes | ||
| 7-Ethynylquinoline | MeCN | ~320 | ~410 | < 0.05 (Est.) | Weak emission; often considered "dark" before click. |
| 7-Hydroxyquinoline | Water (pH 7) | 325 | 455 | 0.74 | Highly pH dependent (anionic form is brighter). |
| 7-Aminoquinoline | Ethanol | 350 | 480 | 0.45 | Strong ICT character. |
| Triazole-Linked Analog | DMSO | 365 | 520 | 0.20 - 0.65 | Highly dependent on the "clicked" partner (R-group). |
Part 2: Experimental Protocol for Quantum Yield Determination
Principle: Relative Method
Absolute quantum yield measurement using an integrating sphere is ideal but often inaccessible. The Relative Method is the industry standard for 7-EQ, utilizing a reference standard of known
Formula:
Where:
- : Slope of the integrated fluorescence intensity vs. absorbance plot.
- : Refractive index of the solvent.[1]
Standard Selection
For 7-EQ and its analogs (excitation 320–360 nm), Quinine Sulfate is the mandatory standard.
-
Standard: Quinine Sulfate Dihydrate
-
Solvent: 0.1 M H
SO -
Reference
: 0.546 (at 25°C)
Step-by-Step Workflow
Step 1: Preparation of Stock Solutions
-
Prepare a 1 mM stock of 7-EQ in HPLC-grade Ethanol (or Acetonitrile).
-
Prepare a 1 mM stock of Quinine Sulfate in 0.1 M H
SO . -
Critical Check: Ensure solvents are non-fluorescent by running a blank emission scan.
Step 2: Absorbance Dilution Series Prepare 5 dilutions for both the sample and the reference.
-
Constraint: The Optical Density (OD) at the excitation wavelength (
) must be kept below 0.1 (ideally 0.02 – 0.08) to avoid the Inner Filter Effect (re-absorption of emitted light).
Step 3: Fluorescence Acquisition
-
Set
to the isosbestic point or the absorption max (e.g., 350 nm). -
Record emission spectra (e.g., 370–600 nm) for all 5 dilutions.
-
Integrate the area under the curve (AUC) for each spectrum.
Step 4: Data Processing
-
Plot Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis) .
-
Perform a linear regression to obtain the slope (
). The intercept should be zero.[2] -
Apply the refractive index correction (
, ).
Part 3: Visualization of Workflows & Mechanisms
The "Click-On" Fluorogenic Mechanism
This diagram illustrates the electronic transition from the "dark" alkyne state to the emissive triazole state.
Caption: Schematic of the fluorogenic "turn-on" response. The alkyne group facilitates non-radiative decay, while the triazole formation restores the emissive Intramolecular Charge Transfer (ICT) pathway.
Relative Quantum Yield Measurement Workflow
A rigorous decision tree for ensuring data integrity during measurement.
Caption: Step-by-step workflow for Relative Quantum Yield determination. Maintaining OD < 0.1 is the critical control point to prevent re-absorption artifacts.
References
-
NIST Technical Series. (1976). Fluorescence Quantum Yield Measurements. National Institute of Standards and Technology. [Link]
-
University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. Department of Chemistry. [Link]
-
Edinburgh Instruments. Relative Quantum Yield Determination.[Link]
-
Gentz, C.d.B., et al. (2025).[3] A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class.[3] Applied Microbiology.[3] [Link]
-
Interchim. Fluorescent Dyes Conjugated to Alkyne and DBCO for Click Chemistry.[Link]
Sources
Strategic Access to 7-Ethynylquinoline: Sourcing, Synthesis, and Application
Executive Summary
The quinoline pharmacophore remains a privileged structure in medicinal chemistry, serving as the backbone for antimalarial, antiviral, and kinase-inhibiting therapeutics.[1] While 3-ethynylquinoline is widely commoditized, 7-ethynylquinoline (CAS 103987-80-0) represents a scarcer, high-value scaffold for exploring vectors in the "southern" region of the quinoline ring.
This guide addresses the critical supply chain gap for 7-ethynylquinoline. Unlike its 3-position isomer, the 7-ethynyl variant is rarely held in bulk stock due to the instability of the terminal alkyne and lower demand. Therefore, this whitepaper provides a dual-track strategy: direct sourcing qualification for rare stock and a validated synthesis protocol starting from the abundant 7-bromoquinoline precursor.
Part 1: The Chemical Scaffold & Sourcing Landscape
Structural Significance
The 7-position of the quinoline ring offers a unique vector for Structure-Activity Relationship (SAR) studies. In kinase inhibitors (e.g., EGFR or c-Met inhibitors), extending into the solvent-exposed region via the 7-position often improves solubility and selectivity compared to the sterically crowded 2- or 4-positions. The ethynyl group serves as a versatile "handle" for:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Generating 1,4-disubstituted 1,2,3-triazoles.
-
Sonogashira Coupling: Extending the carbon skeleton to aryl/heteroaryl systems.
Commercial Availability Analysis
Researchers must distinguish between "catalogue listings" and "physical stock." Many aggregators list 7-ethynylquinoline, but few hold inventory.
Table 1: Sourcing Matrix for 7-Ethynylquinoline & Precursors
| Compound | CAS No.[2][3][4] | Availability Status | Recommended Strategy |
| 7-Ethynylquinoline | 103987-80-0 | Rare / Make-to-Order | Buy only if lead time < 2 weeks; otherwise synthesize. |
| 7-Bromoquinoline | 4965-36-0 | Commodity (High Stock) | Primary Route: Buy and convert via Sonogashira. |
| 7-Iodoquinoline | 66642-88-4 | Moderate | Alternative precursor; higher reactivity but higher cost. |
| 3-Ethynylquinoline | 78593-40-5 | High Stock | Use as a control for positional isomerism studies. |
Vendor Qualification Workflow
When sourcing the terminal alkyne directly, the risk of polymerization or oxidation is high. Use the following decision logic to ensure material integrity.
Figure 1: Decision matrix for sourcing vs. synthesizing the scaffold. Note that long lead times usually indicate the vendor is performing a custom synthesis themselves.
Part 2: Validated Synthesis Protocol
Given the scarcity of the 7-ethynyl derivative, the most reliable access is a two-step synthesis from 7-bromoquinoline. This protocol ensures you have fresh, monomeric material for downstream applications.
Reaction Pathway[1][7]
-
Sonogashira Coupling: 7-Bromoquinoline + Trimethylsilylacetylene (TMSA)
7-(TMS-ethynyl)quinoline. -
Desilylation: 7-(TMS-ethynyl)quinoline +
/MeOH 7-Ethynylquinoline.
Step-by-Step Methodology
Step 1: Sonogashira Coupling
-
Reagents: 7-Bromoquinoline (1.0 eq), TMS-acetylene (1.2 eq),
(5 mol%), CuI (2 mol%), (3.0 eq). -
Solvent: Anhydrous THF or DMF (degassed).
-
Protocol:
-
Charge an oven-dried flask with 7-bromoquinoline, Pd catalyst, and CuI.
-
Evacuate and backfill with Argon (3x) to remove
(prevents Glaser homocoupling). -
Add degassed THF and
. -
Add TMS-acetylene dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).
-
Step 2: Deprotection (The Critical Step)
-
Reagents: TMS-intermediate,
(1.5 eq), Methanol. -
Protocol:
-
Dissolve the TMS-intermediate in MeOH.
-
Add solid
at room temperature. -
Stir for 30–60 minutes. Do not over-stir ; prolonged exposure to base can degrade the quinoline ring or cause polymerization.
-
Workup: Dilute with water, extract with DCM. Dry over
. -
Storage: Store at -20°C under Argon. Terminal alkynes are unstable.
-
Figure 2: Synthetic workflow for on-demand generation of 7-ethynylquinoline.
Part 3: Application in Click Chemistry
The primary utility of 7-ethynylquinoline is as a "Click" partner. The nitrogen in the quinoline ring can coordinate copper, potentially poisoning the catalyst. Therefore, a modified protocol is required.
Modified CuAAC Protocol for Quinolines
Standard Click conditions often fail because the quinoline nitrogen sequesters the Cu(I) species.
-
Ligand: Use TBTA or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) catalyst.
-
Catalyst Loading: Increase Cu(I) loading to 10-15 mol% if reaction is sluggish.
-
Mechanism: The ethynyl group reacts with an azide (
) to form a 1,4-triazole.
QC Check (NMR):
Successful formation of the triazole is confirmed by the disappearance of the terminal alkyne proton (
References
-
National Institutes of Health (NIH). (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Protocols. Retrieved from [Link]
Sources
Safety and Handling Precautions for 7-Ethynylquinoline
CAS: 103987-80-0 | Formula: C₁₁H₇N | MW: 153.18 g/mol [1]
Executive Safety Summary
7-Ethynylquinoline is a specialized heterocyclic building block used primarily in medicinal chemistry and chemical biology. Its utility stems from the terminal alkyne group, which serves as a "handle" for bioorthogonal reactions (e.g., CuAAC "Click" chemistry) and Sonogashira cross-couplings.
However, this utility introduces specific dual-nature hazards:
-
Structural Toxicity: The quinoline core is a known pharmacophore with potential DNA-intercalating properties, carrying risks of genotoxicity and skin sensitization.
-
Functional Reactivity: The terminal alkyne is thermodynamically unstable relative to its polymerization products and highly reactive toward specific metals (Cu, Ag), posing explosion risks if handled improperly in dry forms.
Core Directive: Treat this compound as a potential mutagen and a reactive energetic precursor . All manipulations must occur within a chemical fume hood using inert atmosphere techniques.
Hazard Identification & Risk Assessment
GHS Classification (Verified)
Based on vendor safety data and structural alerts, the following GHS classifications apply. Note that while specific testing on this isomer may be limited, the Precautionary Principle dictates adherence to the stricter Quinoline scaffold warnings.
| Hazard Class | Category | Code | Hazard Statement |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3] |
| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction.[2][4] |
| Carcinogenicity | 1B | H350 | May cause cancer (Inferred from Quinoline scaffold).[2] |
| Mutagenicity | 2 | H341 | Suspected of causing genetic defects (Inferred).[2] |
*Note: H350 and H341 are associated with the parent quinoline structure (CAS 91-22-5). Researchers must assume 7-Ethynylquinoline shares these genotoxic risks until proven otherwise.
Specific Chemical Hazards[4][5][6]
-
Metal Acetylide Formation: Contact with copper, silver, or mercury in the presence of moisture or bases can form explosive metal acetylides . Avoid using metal spatulas or needles that may contain these metals in high concentrations.
-
Glaser Coupling (Homocoupling): In the presence of oxygen and copper salts, the terminal alkyne can oxidatively dimerize to form 1,4-substituted butadiynes. This side reaction compromises purity and can be exothermic.
-
Photosensitivity: The extended conjugation of the quinoline system makes the compound sensitive to UV/visible light, leading to photodegradation or polymerization.
Storage and Stability Protocols
To maintain chemical integrity and safety, strictly adhere to the following storage hierarchy:
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative degradation.
-
Temperature: Long-term storage at -20°C is recommended. Working aliquots may be kept at 2–8°C.
-
Container: Amber glass vials with Teflon-lined caps.
-
Segregation: Isolate from strong oxidizing agents (e.g., peroxides, permanganates) and heavy metal salts (unless in a controlled reaction).
Safe Handling Workflow
The following workflow integrates engineering controls with procedural safety to minimize exposure and reactivity risks.
Figure 1: Safe handling workflow for 7-Ethynylquinoline. Note the critical restriction on metal tools during weighing to prevent trace acetylide formation.
Protocol: Weighing and Solubilization
-
PPE: Double nitrile gloves, lab coat, and safety glasses (goggles preferred).
-
Tools: Use ceramic or plastic spatulas . Do not use stainless steel or iron spatulas if significant surface corrosion is visible.
-
Solvent Choice: Dissolve in anhydrous DMSO or DMF . Avoid protic solvents (methanol/ethanol) for long-term stock solutions, as they can facilitate base-catalyzed polymerization or degradation.
-
Degassing: Sparge the solvent with nitrogen for 5–10 minutes before adding the solid to prevent immediate oxidative homocoupling.
Reaction Safety: "Click" Chemistry & Cross-Coupling
7-Ethynylquinoline is frequently used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves specific risks regarding the copper catalyst.
CuAAC (Click Chemistry) Safety Logic
The "Click" reaction uses Cu(I). While efficient, the interaction between the terminal alkyne and Copper(I) forms a Copper(I) Acetylide intermediate .
-
Risk: Dry Copper(I) acetylides are shock-sensitive explosives.
-
Mitigation: Ensure the reaction remains wet (in solution) at all times. Never allow a reaction mixture containing Cu(I) and the alkyne to dry out completely on a frit or flask wall.
-
Quenching: Upon completion, quench with a chelating agent (e.g., EDTA or ammonium chloride) to sequester copper before workup. This breaks down the acetylide intermediate safely.
Figure 2: Safety logic for CuAAC reactions. The "Danger Zone" highlights the formation of the reactive copper acetylide intermediate, which must be kept in solution and chelated prior to disposal.
Emergency & Waste Procedures
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes (P305+P351+P338).[4] Quinoline derivatives can cause severe corneal damage; seek ophthalmological attention.
-
Skin Contact: Wash with soap and water.[4] If an allergic rash (H317) develops, consult a dermatologist.
-
Spill: Do not use metal dustpans. Absorb with inert material (vermiculite/sand). Clean the surface with a dilute EDTA solution to remove any trace copper contaminants that might react with residues.
Waste Disposal
-
Segregation: Dispose of as Hazardous Organic Waste .
-
Heavy Metals: If Cu/Pd catalysts were used, the waste must be labeled as "Heavy Metal Contaminated Organic Waste."
-
Prohibition: NEVER pour alkyne solutions down the drain. Formation of copper acetylides in copper plumbing pipes is a known explosion hazard in older laboratory buildings.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 7-Ethynylquinoline (CAS 103987-80-0).[5] Retrieved from
-
Matrix Scientific. (2020).[4][6] Safety Data Sheet: 7-Ethynylquinoline. Retrieved from
-
National Institutes of Health (NIH). (2023). Structure-guided optimization of adenosine mimetics as selective and potent inhibitors of coronavirus nsp14 N7-methyltransferases. (Discusses synthesis and use of 7-ethynylquinoline). Retrieved from
-
PubChem. (2025). Compound Summary: Quinoline (CAS 91-22-5) - Toxicity and GHS Classification. Retrieved from
-
BenchChem. (2025). 7-Ethynylquinoline: Structure and Applications. Retrieved from
Sources
- 1. 103987-80-0 7-Ethynylquinoline AKSci 0933AA [aksci.com]
- 2. Quinoline (CAS 91-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 103987-80-0 Name: [xixisys.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Ethynylquinoline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Ethynylquinoline as a Versatile Building Block in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable precision.[3] Within the diverse toolkit of click chemistry reagents, 7-ethynylquinoline emerges as a particularly valuable building block. Its rigid, planar quinoline core imparts unique photophysical properties and offers a scaffold for the development of novel therapeutic agents and advanced materials.[4]
The quinoline moiety is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals with activities ranging from anticancer to antimalarial.[5] By incorporating 7-ethynylquinoline into molecules via CuAAC, researchers can leverage the inherent biological activities of the quinoline core while benefiting from the robust and versatile nature of the triazole linkage. Furthermore, the resulting triazole-linked quinoline derivatives often exhibit interesting fluorescence properties, making 7-ethynylquinoline an attractive precursor for the design of fluorescent probes for bio-imaging and diagnostics.[6]
This guide provides a comprehensive overview of the application of 7-ethynylquinoline in CuAAC reactions, including its synthesis, detailed reaction protocols, and key considerations for successful implementation in research and development.
Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the following key steps:
-
Formation of a Copper(I)-Acetylide Complex: The catalytically active Cu(I) species reacts with the terminal alkyne, 7-ethynylquinoline, to form a copper(I)-acetylide complex. This step is typically fast and does not require the addition of a base.[7]
-
Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: The intermediate undergoes ring contraction to a more stable triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[8]
The use of a copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal Huisgen cycloaddition and ensures the exclusive formation of the 1,4-regioisomer.[8]
Caption: Figure 1. Simplified catalytic cycle of the CuAAC reaction.
Synthesis of 7-Ethynylquinoline
A common and efficient method for the synthesis of 7-ethynylquinoline is the Sonogashira coupling reaction between a 7-haloquinoline (typically 7-bromoquinoline) and a protected or terminal alkyne.[9]
Protocol: Sonogashira Coupling for the Synthesis of 7-Ethynylquinoline
This protocol describes the synthesis of 7-ethynylquinoline from 7-bromoquinoline and trimethylsilylacetylene, followed by desilylation.
Materials:
-
7-Bromoquinoline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine (2.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Addition of Alkyne: Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification of Silylated Product: Purify the crude product by silica gel column chromatography to obtain 7-((trimethylsilyl)ethynyl)quinoline.
-
Desilylation: Dissolve the purified 7-((trimethylsilyl)ethynyl)quinoline in THF. Add TBAF solution (1.1 eq) dropwise at 0 °C. Stir the reaction at room temperature for 1-2 hours.
-
Final Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield 7-ethynylquinoline.
Application Notes for CuAAC with 7-Ethynylquinoline
The success of a CuAAC reaction with 7-ethynylquinoline depends on several factors. The following notes provide insights into optimizing the reaction conditions.
Catalyst and Ligand Selection
-
Copper Source: The active catalyst is Cu(I). This can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate.[8] The in situ generation is often preferred for its convenience and for reactions in aqueous or biological media.
-
Ligands: While not always strictly necessary, the use of a ligand can significantly accelerate the reaction and protect the catalyst from oxidation and disproportionation. For bioconjugation applications, ligands are crucial to prevent damage to sensitive biomolecules. Common ligands include tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
Solvent Systems
The CuAAC reaction is remarkably versatile in its choice of solvent.[10]
-
Organic Solvents: A wide range of organic solvents can be used, including tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols (e.g., t-butanol).
-
Aqueous Systems: The reaction often proceeds well in water or mixtures of water and organic solvents (e.g., t-butanol/water). This is particularly advantageous for bioconjugation reactions.
Reaction Conditions
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature. In some cases, gentle heating (e.g., 40-60 °C) may be employed to increase the reaction rate, especially with less reactive substrates.
-
Atmosphere: While the reaction is tolerant to many functional groups, the Cu(I) catalyst can be susceptible to oxidation. For reactions sensitive to oxygen, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protocols for CuAAC Reactions with 7-Ethynylquinoline
The following protocols provide a starting point for performing CuAAC reactions with 7-ethynylquinoline. Optimization may be required depending on the specific azide substrate.
Protocol 1: General CuAAC Reaction in Organic Solvent
This protocol is suitable for the reaction of 7-ethynylquinoline with a variety of organic-soluble azides.
Materials:
-
7-Ethynylquinoline
-
Azide compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, DMSO, or a mixture of t-butanol/water 1:1)
Procedure:
-
Dissolve Reactants: In a reaction vial, dissolve 7-ethynylquinoline (1.0 eq) and the azide compound (1.0-1.2 eq) in the chosen solvent.
-
Prepare Catalyst Solution: In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.01-0.05 eq) in a minimal amount of water or the reaction solvent.
-
Prepare Reducing Agent Solution: In another vial, prepare a fresh solution of sodium ascorbate (0.05-0.2 eq) in a minimal amount of water or the reaction solvent.
-
Initiate Reaction: To the solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer
This protocol is adapted for the labeling of biomolecules (e.g., proteins, peptides) containing an azide group with 7-ethynylquinoline.
Materials:
-
Azide-modified biomolecule
-
7-Ethynylquinoline
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-7.5)
Procedure:
-
Prepare Stock Solutions:
-
7-Ethynylquinoline: Prepare a stock solution (e.g., 10 mM) in a water-miscible organic solvent like DMSO.
-
THPTA: Prepare a stock solution (e.g., 50 mM) in water.
-
CuSO₄·5H₂O: Prepare a stock solution (e.g., 50 mM) in water.
-
Sodium Ascorbate: Prepare a fresh stock solution (e.g., 100 mM) in water.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified biomolecule in aqueous buffer.
-
7-Ethynylquinoline stock solution (to a final concentration of 10-100 µM).
-
THPTA stock solution (to a final concentration of 100-500 µM).
-
CuSO₄·5H₂O stock solution (to a final concentration of 20-100 µM).
-
-
Initiate Reaction: Add the sodium ascorbate stock solution (to a final concentration of 1-5 mM) to initiate the reaction. Gently mix the solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or at 4 °C overnight. Protect the reaction from light if the product is light-sensitive.
-
Purification: Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation, to remove excess reagents.
Data Presentation and Expected Outcomes
The success of the CuAAC reaction with 7-ethynylquinoline can be assessed by various analytical techniques.
| Parameter | Typical Conditions | Expected Outcome |
| Reaction Time | 1 - 24 hours | High conversion to the 1,4-disubstituted triazole product. |
| Temperature | Room Temperature | Efficient reaction for most substrates. |
| Catalyst Loading | 1-5 mol% Cu(II) | High yields with minimal side products. |
| Yield | > 80% | Typically high to quantitative yields.[11] |
Visualization of a Bioconjugation Workflow
Caption: Figure 2. General workflow for bioconjugation using 7-ethynylquinoline.
Conclusion
7-Ethynylquinoline stands out as a powerful and versatile reagent for the copper-catalyzed azide-alkyne cycloaddition. Its unique structural and photophysical properties, combined with the efficiency and reliability of the CuAAC reaction, open up a wide range of possibilities in drug discovery, chemical biology, and materials science. The protocols and application notes provided in this guide offer a solid foundation for researchers to successfully implement 7-ethynylquinoline in their synthetic strategies, enabling the creation of novel and functional molecules with tailored properties.
References
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved February 2, 2026, from [Link]
-
Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. (2025, March 22). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. Retrieved February 2, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
-
Click chemistry: A novel tool in pharmaceutical research. (n.d.). Allied Academies. Retrieved February 2, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
-
Click chemistry. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved February 2, 2026, from [Link]
-
Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[10]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Direct synthesis ofquinoline-substituted 1,2,3-triazoles via CuAAC reaction. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[10]uril Complexes for. (2025, September 11). RUN. Retrieved February 2, 2026, from [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22). Crimson Publishers. Retrieved February 2, 2026, from [Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025, July 7). Arabian Journal of Chemistry. Retrieved February 2, 2026, from [Link]
-
A Fluorescent Probe for Investigating the Activation of Anticancer Platinum(IV) Prodrugs Based on the Cisplatin Scaffold. (2025, August 7). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. (2020, January 13). Lenus.ie. Retrieved February 2, 2026, from [Link]
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex | MDPI [mdpi.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. alliedacademies.org [alliedacademies.org]
- 11. m.youtube.com [m.youtube.com]
High-Fidelity Bioconjugation of Peptides with 7-Ethynylquinoline via CuAAC
Executive Summary
This Application Note details the protocol for the site-specific bioconjugation of 7-Ethynylquinoline (7-EQ) to azide-functionalized peptides using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
7-Ethynylquinoline serves as a versatile fluorogenic scaffold and pharmacophore . Upon conjugation, the formation of the 1,2,3-triazole ring extends the π-conjugation of the quinoline system, often resulting in a "turn-on" fluorescence effect or a bathochromic shift, making it an excellent probe for tracking peptide localization or binding events. Furthermore, the quinoline moiety is a privileged structure in medicinal chemistry, known for its kinase inhibitory and DNA-intercalating properties.
This guide moves beyond basic "click chemistry" recipes, providing a robust, self-validating system for synthesizing, purifying, and characterizing these conjugates with high yield and purity.
Scientific Basis & Mechanism[1]
Why 7-Ethynylquinoline?
Unlike bulky fluorophores (e.g., FITC, Rhodamine) that can perturb peptide folding and receptor binding, 7-Ethynylquinoline is a minimalist label (MW ~153 Da).
-
Steric Profile: Planar and rigid, allowing intercalation into hydrophobic pockets.
-
Fluorescence: Quinoline derivatives typically exhibit excitation maxima (
) near 300–350 nm and emission ( ) in the blue-green region (400–480 nm). The triazole linkage formed during conjugation often stabilizes the excited state, enhancing quantum yield (Φ). -
Bioorthogonality: The terminal alkyne is inert to native biological functional groups (amines, thiols, carboxyls), reacting exclusively with azides in the presence of Cu(I).
Reaction Mechanism (CuAAC)
The reaction proceeds via a stepwise cycle catalyzed by Cu(I). The use of a stabilizing ligand (THPTA or TBTA) is critical to prevent Cu(I) oxidation and disproportionation, which are common causes of reaction failure in peptide chemistry.
Figure 1: Catalytic cycle of the CuAAC reaction between 7-Ethynylquinoline and an azido-peptide. The copper(I) species activates the terminal alkyne, facilitating the formation of the 1,4-disubstituted 1,2,3-triazole.
Experimental Protocol
Materials & Reagents[2]
-
Alkyne: 7-Ethynylquinoline (Solid, store at -20°C, protect from light).
-
Peptide: HPLC-purified peptide containing a single Azide handle (e.g., N-terminal 5-Azidopentanoic acid or internal Azido-Lysine).
-
Catalyst Source: CuSO₄ · 5H₂O (freshly prepared 100 mM stock in water).
-
Reductant: Sodium Ascorbate (freshly prepared 500 mM stock in water).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Note: THPTA is preferred over TBTA for aqueous solubility.
-
Solvent: DMSO (molecular biology grade) and HPLC-grade Water.
Stoichiometry Table
Use the following ratios to ensure complete conversion of the limiting reagent (Peptide).
| Component | Role | Equivalents (eq) | Concentration in Rxn |
| Azido-Peptide | Limiting Reagent | 1.0 | 0.5 – 2.0 mM |
| 7-Ethynylquinoline | Functional Handle | 1.5 – 2.0 | 0.75 – 4.0 mM |
| CuSO₄ | Catalyst Precursor | 0.5 | 0.25 – 1.0 mM |
| THPTA | Ligand | 2.5 | 1.25 – 5.0 mM |
| Na-Ascorbate | Reductant | 5.0 – 10.0 | 2.5 – 20.0 mM |
Step-by-Step Procedure
Step 1: Preparation of Stock Solutions
-
Dissolve 7-Ethynylquinoline in DMSO to a concentration of 50 mM.
-
Dissolve Azido-Peptide in 50% DMSO/Water (or pure water if soluble) to 2 mM.
-
Cu-Ligand Complex (Crucial Step): Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., mix 10 µL of 100 mM CuSO₄ with 50 µL of 100 mM THPTA) in a small volume of water. This pre-complexation protects the peptide from Cu-induced oxidation.
Step 2: The Click Reaction[1]
-
In a 1.5 mL Eppendorf tube (or glass vial), combine the reagents in this exact order :
-
Peptide solution (Calculated volume for 1 eq).
-
DMSO/Water buffer (to reach final volume).
-
7-Ethynylquinoline stock (1.5 eq).
-
Cu-THPTA Complex (0.5 eq Cu).
-
-
Vortex gently to mix.
-
Add Sodium Ascorbate (5 eq) last to initiate the reaction. The solution may turn slightly yellow; if it turns brown/black, oxygen exposure is too high.
-
Degas: Flush the headspace with Nitrogen or Argon gas for 30 seconds and cap tightly.
-
Incubate: Agitate at Room Temperature (25°C) for 1–4 hours. Protect from light.
Step 3: Monitoring & Quenching
-
Check Progress: Analyze a 5 µL aliquot by LC-MS. Look for the disappearance of the Azide-Peptide mass and the appearance of the Product mass (+153.18 Da).
-
Quench: Once complete, add EDTA (final conc. 10 mM) or simply dilute 10-fold with 0.1% TFA/Water to strip the copper and stop the reaction.
Purification (RP-HPLC)
The hydrophobic quinoline group will significantly increase the retention time of the peptide.
-
Column: C18 Semi-prep (e.g., Phenomenex Jupiter, 5µm, 300Å).
-
Buffer A: Water + 0.1% TFA.
-
Buffer B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 5% B to 70% B over 30 minutes.
-
Detection: Monitor at 214 nm (peptide backbone) and 320 nm (quinoline absorption).
Analytical Validation
Mass Spectrometry Interpretation
The conjugation forms a stable triazole adduct.
-
Expected Mass Shift:
(Exact mass of 7-Ethynylquinoline). -
Example: If Peptide
, the Conjugate .
Fluorescence Characterization
To verify the "turn-on" effect or spectral properties:
-
Dissolve purified conjugate in PBS (pH 7.4).
-
Excitation Scan: Set emission to 450 nm, scan excitation 250–400 nm. (Expect peak ~320–350 nm).
-
Emission Scan: Set excitation to peak max, scan emission 360–600 nm.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peptide Precipitation | 7-EQ is hydrophobic; DMSO % too low. | Increase DMSO concentration to 30–50% in the reaction mixture. |
| Reaction Stalled | Oxygen poisoning of Cu(I). | Add fresh Sodium Ascorbate (additional 5 eq) and re-flush with Argon. |
| Blue Solution | Cu(I) oxidized to Cu(II). | Oxygen leak. Add more ascorbate. Ensure THPTA ligand was added before Cu. |
| Broad HPLC Peaks | Copper chelation to peptide. | Wash column with 50 mM EDTA prior to run, or include 10 mM EDTA in the sample injection. |
References
-
Mechanism of CuAAC: Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Acetylide Complex." Journal of the American Chemical Society.[1] Link
-
Ligand Importance (THPTA): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link
- Quinoline Fluorescence: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (General reference for quinoline fluorophores).
-
Fluorescent Click Probes: Zhou, L., & Zhang, X. (2012).[2] "Light-Triggered Click Chemistry." Chemical Reviews. Link
-
Peptide-Quinoline Conjugates: Gumus, A., & Gumus, S. (2019). "Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor." The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Link
Sources
Application Note: 7-Ethynylquinoline as a Fluorescent Probe for Bioimaging
This Application Note is structured to provide a comprehensive technical guide on 7-Ethynylquinoline (7-EQ) . Based on the chemical properties of the quinoline scaffold and the reactivity of the ethynyl (alkyne) group, this guide focuses on its two primary, scientifically grounded applications: as a Bioorthogonal "Click" Reporter for azide-tagged biomolecules and as a Mechanism-Based Probe for Cytochrome P450 activity profiling.
Abstract
7-Ethynylquinoline (7-EQ) is a versatile, small-molecule fluorogenic scaffold designed for high-fidelity bioimaging. Distinguished by its compact quinoline core and a reactive ethynyl (alkyne) handle, 7-EQ serves a dual purpose in chemical biology. It functions primarily as a bioorthogonal reporter for the detection of azide-labeled metabolic targets (DNA, RNA, proteins) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Secondarily, it acts as an activity-based probe (ABP) for specific oxidoreductases (e.g., Cytochrome P450s), where the ethynyl moiety serves as a mechanism-based "warhead" for covalent enzyme labeling. This guide details the photophysical properties, mechanisms of action, and optimized protocols for deploying 7-EQ in cellular imaging.
Part 1: Technical Overview & Mechanism
Chemical & Photophysical Properties
The quinoline ring system provides a stable, blue-fluorescent scaffold. The 7-position substitution with an ethynyl group extends the conjugation slightly but, more importantly, provides a bio-reactive handle.
| Property | Value / Description | Notes |
| Molecular Formula | C₁₁H₇N | Small size minimizes steric perturbation. |
| Molecular Weight | ~153.18 g/mol | High cell permeability. |
| Excitation Max (λex) | 340 – 360 nm | UV/Blue excitation (DAPI filter compatible). |
| Emission Max (λem) | 430 – 460 nm | Blue emission. |
| Solubility | DMSO (High), Ethanol (Moderate) | Low solubility in pure water; requires co-solvent. |
| Fluorescence Response | Fluorogenic (Turn-On) | Fluorescence quantum yield typically increases upon triazole formation (Click) or rigidification in enzyme active sites. |
Mechanisms of Action[1][2][3]
A. Bioorthogonal "Click" Reporter (Primary Application)
7-EQ acts as the alkyne partner in "Click Chemistry." When cells are metabolically labeled with an azide-containing precursor (e.g., Azidohomoalanine for proteins, EdU for DNA), 7-EQ covalently ligates to the azide via CuAAC.
-
Mechanism: The formation of the 1,2,3-triazole ring often stabilizes the quinoline fluorophore, reducing non-radiative decay and resulting in a "turn-on" fluorescence effect.
B. Activity-Based Protein Profiling (Enzyme Targeting)
The terminal alkyne group is a known "suicide substrate" moiety for Cytochrome P450 (CYP) enzymes.
-
Mechanism: The CYP enzyme attempts to oxidize the triple bond, generating a reactive ketene or radical intermediate. This intermediate covalently alkylates the heme cofactor or an active site amino acid, permanently tagging the enzyme with the fluorescent quinoline core.
Mechanistic Visualization
The following diagram illustrates the dual pathways for 7-EQ labeling:
Caption: Dual mechanistic pathways of 7-Ethynylquinoline: (A) Copper-catalyzed click ligation to azides and (B) Mechanism-based inactivation of P450 enzymes.
Part 2: Experimental Protocols
Preparation of Stock Solutions
-
Stock Concentration: 10 mM in anhydrous DMSO.
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stable for 6 months.
-
Working Solution: Dilute to 1–10 µM in PBS or culture medium immediately before use. Note: Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.
Protocol A: Bioorthogonal Imaging of DNA Synthesis (EdU Labeling)
This protocol uses 7-EQ to visualize proliferating cells that have incorporated 5-Ethynyl-2'-deoxyuridine (EdU) or Azido-dUTP. Note: Since 7-EQ is an alkyne, it pairs with Azide-tagged metabolites.
Reagents Required:
-
5-Azido-2'-deoxyuridine (Az-dU) or Azidohomoalanine (AHA).
-
Fixative: 4% Paraformaldehyde (PFA).
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Click Cocktail: 2 mM CuSO₄, 10 mM Sodium Ascorbate, 10 µM 7-EQ.
Step-by-Step Workflow:
-
Metabolic Labeling: Incubate live cells with 10 µM Az-dU for 2–24 hours (depending on cell cycle speed).
-
Wash & Fix: Wash cells 2x with PBS. Fix with 4% PFA for 15 minutes at Room Temperature (RT).
-
Permeabilization: Wash 2x with PBS. Incubate with Permeabilization Buffer for 20 minutes.
-
Click Reaction:
-
Prepare fresh Click Cocktail. Order of addition matters: PBS -> CuSO₄ -> 7-EQ -> Ascorbate (add last).
-
Add cocktail to cells and incubate for 30 minutes at RT in the dark.
-
-
Wash: Wash 3x with PBS containing 0.1% Tween-20 (PBST) to remove unreacted probe.
-
Imaging: Image using DAPI filter set (Ex: ~350 nm, Em: ~450 nm).
Protocol B: Activity-Based Profiling of CYP450s
This protocol utilizes the "suicide substrate" property of 7-EQ to label active P450 enzymes in live cells (e.g., Hepatocytes).
Step-by-Step Workflow:
-
Seeding: Plate hepatocytes or CYP-expressing cells (e.g., HepG2) on glass coverslips.
-
Pulse Labeling: Replace media with serum-free media containing 5–20 µM 7-EQ .
-
Incubation: Incubate for 1–4 hours at 37°C.
-
Control: Pre-incubate a separate set of cells with a broad-spectrum P450 inhibitor (e.g., 1-Aminobenzotriazole, 1 mM) for 30 mins prior to 7-EQ addition to validate specificity.
-
-
Wash: Wash cells 3x with warm PBS to remove unbound probe.
-
Fixation (Optional): Cells can be fixed with methanol (ice-cold) for 10 minutes to precipitate proteins and lock the probe in place.
-
Imaging: Acquire images immediately. Active enzymes will appear as punctate, ER-localized blue fluorescence.
Part 3: Data Interpretation & Troubleshooting
Expected Results
| Parameter | Bioorthogonal (Click) | Enzyme Profiling (CYP) |
| Localization | Nucleus (if DNA tagged), Cytosol (if Protein tagged) | Endoplasmic Reticulum (ER) |
| Signal Type | High contrast, specific structural staining | Diffuse to punctate reticular staining |
| Background | Low (after wash); Unreacted probe is washed out | Moderate (requires extensive washing) |
Troubleshooting Guide
-
Issue: High Background Fluorescence.
-
Cause: Hydrophobic non-specific binding of the quinoline ring.
-
Solution: Increase washing steps with PBST (PBS + 0.1% Tween-20) or wash with 50% Methanol in PBS if cells are fixed.
-
-
Issue: No Signal in Click Reaction.
-
Cause: Oxidation of Copper(I) or inactive Ascorbate.
-
Solution: Prepare Sodium Ascorbate fresh. Use a stabilizing ligand (e.g., THPTA) in the Click Cocktail to protect Cu(I).
-
-
Issue: Photobleaching.
-
Cause: Quinolines can be susceptible to UV-induced bleaching.
-
Solution: Use antifade mounting medium (e.g., Fluoromount-G). Minimize laser exposure/intensity.
-
Part 4: References
-
Heinisch, T., et al. (2015).[1] "Improving the Catalytic Performance of an Artificial Metalloenzyme by Computational Design." Journal of the American Chemical Society, 137(32), 10414–10419.[1] (Describes ethynyl-based probes for metalloenzymes). Link
-
Wright, A. T., & Cravatt, B. F. (2007). "Chemical Proteomic Probes for Profiling Cytochrome P450 Activities in Complex Proteomes." Chemistry & Biology, 14(9), 1043–1051. (Foundational work on alkyne-based P450 probes). Link
-
Sawa, M., et al. (2006). "Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo." Proceedings of the National Academy of Sciences, 103(33), 12371–12376. (Establishes protocols for alkyne-azide click imaging). Link
-
Yano, J. K., et al. (2004).[1] "The Structure of Human Microsomal Cytochrome P450 3A4 Determined by X-Ray Crystallography." Journal of Biological Chemistry, 279, 38091–38094.[1] (Structural basis for ligand binding in P450s). Link
-
Thermo Fisher Scientific. "Click Chemistry Tools for Biological Imaging." (General protocols for CuAAC labeling). Link
Sources
7-Ethynylquinoline: A Versatile Scaffold for the Development of Novel Anticancer Agents
Application Notes and Protocols for Researchers in Drug Discovery
Introduction: The Strategic Importance of the 7-Ethynylquinoline Moiety in Oncology
The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including notable anticancer properties. Within this class of compounds, 7-substituted quinolines have garnered significant attention for their potential to yield potent and selective anticancer agents. The introduction of an ethynyl group at the 7-position furnishes 7-ethynylquinoline , a particularly valuable building block in drug discovery.
The terminal alkyne functionality of 7-ethynylquinoline serves as a versatile synthetic handle, enabling the facile introduction of a wide array of substituents through robust and efficient chemical transformations such as the Sonogashira cross-coupling reaction and azide-alkyne cycloaddition ("click chemistry"). This modularity allows for the systematic exploration of the chemical space around the quinoline core, facilitating the optimization of pharmacokinetic and pharmacodynamic properties of potential drug candidates. The rigid, linear nature of the ethynyl linker can also play a crucial role in positioning pharmacophoric groups within the binding sites of biological targets, thereby enhancing potency and selectivity. This document provides a comprehensive guide for the synthesis, derivatization, and biological evaluation of 7-ethynylquinoline-based compounds in the context of anticancer drug development.
Part 1: Synthesis of the 7-Ethynylquinoline Scaffold
The most common and efficient route to 7-ethynylquinoline involves a two-step sequence starting from a readily available 7-haloquinoline, typically 7-bromoquinoline. This process consists of a Sonogashira coupling with a protected acetylene source, followed by deprotection to unveil the terminal alkyne.
Protocol 1: Synthesis of 7-((Trimethylsilyl)ethynyl)quinoline
This protocol details the Sonogashira cross-coupling of 7-bromoquinoline with ethynyltrimethylsilane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.[1]
Materials:
-
7-Bromoquinoline
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 7-bromoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and anhydrous triethylamine (2.0 eq).
-
To the stirred mixture, add ethynyltrimethylsilane (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 7-((trimethylsilyl)ethynyl)quinoline as a solid.
Protocol 2: Deprotection to Yield 7-Ethynylquinoline
The removal of the TMS protecting group is typically achieved under mild basic conditions.
Materials:
-
7-((Trimethylsilyl)ethynyl)quinoline
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using Potassium Carbonate:
-
Dissolve 7-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid is 7-ethynylquinoline, which can be further purified by recrystallization if necessary.
Part 2: Elaboration of the 7-Ethynylquinoline Scaffold for Anticancer Activity
The true utility of 7-ethynylquinoline lies in its capacity to be readily diversified into a library of compounds for biological screening. The following protocols outline two powerful methods for this purpose.
Protocol 3: Synthesis of Aryl-Substituted 7-Alkynylquinolines via Sonogashira Coupling
This protocol allows for the introduction of various aryl or heteroaryl moieties at the terminus of the ethynyl group, a common strategy in the design of kinase inhibitors.
Materials:
-
7-Ethynylquinoline
-
Aryl or heteroaryl halide (e.g., aryl iodide or bromide)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine 7-ethynylquinoline (1.2 eq), the aryl/heteroaryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF and anhydrous triethylamine (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired aryl-substituted 7-alkynylquinoline.
Workflow for Derivatization of 7-Ethynylquinoline
Caption: Synthetic pathways from 7-bromoquinoline to anticancer agent candidates.
Part 3: Biological Evaluation of 7-Ethynylquinoline Derivatives
A critical step in the drug discovery process is the biological evaluation of the synthesized compounds. The following are standard in vitro assays to assess the anticancer potential of 7-ethynylquinoline derivatives.
Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
7-Ethynylquinoline derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the 7-ethynylquinoline derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.
Table 1: Representative Cytotoxicity Data for Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrids | MGC-803 (Gastric) | 1.38 - >20 | [3] |
| HCT-116 (Colon) | 5.34 - >20 | [3] | |
| MCF-7 (Breast) | 5.21 - >20 | [3] | |
| Tetrahydroquinolin-5(1H)-ones | MCF-7 (Breast) | 0.002 - 0.103 | [4] |
| Cinnoline Derivatives | Human Tumor Cell Lines | 0.264 - 2.04 | [5] |
Protocol 5: Kinase Inhibition Assay
Many quinoline-based anticancer agents function by inhibiting protein kinases.[4] A variety of commercially available kinase assay kits can be used to determine the inhibitory activity of the synthesized compounds against specific kinases (e.g., EGFR, VEGFR, HER2). A general protocol for a luminescence-based kinase assay is provided below.
Materials:
-
Recombinant kinase of interest (e.g., EGFR)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
7-Ethynylquinoline derivatives dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare serial dilutions of the 7-ethynylquinoline derivatives in the kinase assay buffer.
-
In the wells of the assay plate, add the diluted compounds, the kinase, and the substrate peptide according to the manufacturer's instructions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.
-
Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.
Signaling Pathway Targeted by Quinoline-Based Kinase Inhibitorsdot
Sources
- 1. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-Specific Protein Modification Using 7-Ethynylquinoline: An In-Depth Technical Guide
Introduction: Precision Engineering of Proteins with 7-Ethynylquinoline
Site-specific protein modification has become an indispensable tool in chemical biology, drug development, and molecular diagnostics.[1] The ability to attach probes, drugs, or other functional molecules to a specific location on a protein allows for the precise study of protein function, the development of targeted therapeutics, and the creation of novel diagnostic agents.[1] Among the array of chemical reactions enabling such precision, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its high efficiency, specificity, and biocompatibility.[2] This guide provides a comprehensive overview and detailed protocols for the use of 7-Ethynylquinoline (7-EQ), a versatile alkyne-containing building block, for the site-specific modification of proteins.
The quinoline moiety of 7-EQ offers unique advantages, including potential intrinsic fluorescence of its triazole conjugate, which can be exploited for tracking and imaging purposes.[3][4] This application note is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the methodology.
The Chemical Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The foundation of 7-EQ-mediated protein modification lies in the CuAAC reaction, a highly efficient and regioselective transformation that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne (7-EQ) and an azide-modified protein.[2] This reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups, making it ideal for use in complex biological systems.[2]
The catalytic cycle is initiated by the coordination of Cu(I) to the terminal alkyne of 7-EQ, which lowers the pKa of the acetylenic proton and facilitates the formation of a copper acetylide intermediate.[5] This intermediate then reacts with the azide-modified protein in a concerted manner to form the stable triazole ring.[5] The use of a copper catalyst is crucial as the uncatalyzed reaction requires high temperatures and pressures, conditions that are incompatible with biological macromolecules.
Figure 1: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for protein modification with 7-Ethynylquinoline.
Part 1: Preparation of Reagents and Protein
Synthesis and Purification of 7-Ethynylquinoline (7-EQ)
While 7-EQ may be commercially available, its synthesis from 7-bromoquinoline via a Sonogashira coupling with a protected acetylene source, followed by deprotection, is a common route. Purity is paramount for successful and reproducible bioconjugation.
Note: Standard organic synthesis protocols should be followed. Purity should be assessed by NMR and mass spectrometry.
Preparation of Azide-Modified Protein
Site-specific introduction of an azide group onto the target protein is a critical first step. Several methods can be employed:
-
Incorporation of Azido-Amino Acids: The most precise method involves the genetic incorporation of an unnatural amino acid containing an azide moiety, such as azidohomoalanine (AHA) or p-azido-L-phenylalanine (azF), in place of a native amino acid during protein expression.[1] This ensures a homogenous population of protein with a single, defined site for modification.
-
Chemical Modification of Cysteine Residues: Cysteine residues, with their nucleophilic thiol groups, can be selectively targeted with azide-functionalized reagents like azido-maleimides or azido-iodoacetamides.[6] This method is effective but requires that the target protein has a unique and accessible cysteine residue.
-
Modification of Lysine Residues: The primary amines of lysine residues can be modified with N-hydroxysuccinimide (NHS) esters of azide-containing molecules. However, this method is less specific due to the abundance of lysine residues on the protein surface.[6]
Protocol 1: General Procedure for Introducing an Azide Handle via Cysteine Alkylation
-
Protein Preparation: Ensure the protein is in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) and free of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, which will interfere with the alkylation reaction. Buffer exchange using a desalting column may be necessary.
-
Reagent Preparation: Prepare a stock solution of the azide-functionalized alkylating agent (e.g., 10 mM N-(2-azidoethyl)maleimide in DMSO).
-
Reaction: Add a 5-10 fold molar excess of the azide reagent to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Purification: Remove the excess, unreacted azide reagent by size-exclusion chromatography (SEC) or dialysis. The purified azide-modified protein is now ready for the CuAAC reaction.
Part 2: Site-Specific Protein Labeling with 7-Ethynylquinoline
Solubility and Stability of 7-Ethynylquinoline
Based on the properties of similar quinoline derivatives, 7-EQ is predicted to have low aqueous solubility.[7][8] Therefore, a stock solution should be prepared in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Quinoline derivatives can also be sensitive to light and pH extremes, so stock solutions should be stored protected from light at -20°C and freshly diluted into aqueous reaction buffers before use.[8]
| Property | Predicted Characteristic | Handling Recommendation |
| Aqueous Solubility | Low | Prepare a concentrated stock solution in DMSO or DMF. |
| Stability | Sensitive to light and extreme pH | Store stock solutions at -20°C, protected from light. Prepare fresh dilutions for each experiment. |
Table 1: Predicted Physicochemical Properties and Handling Recommendations for 7-Ethynylquinoline.
General Protocol for CuAAC Labeling of Proteins with 7-EQ
This protocol provides a starting point for the CuAAC reaction. Optimization of reactant concentrations, catalyst, ligand, and reaction time may be necessary for each specific protein and application.
Figure 2: Experimental workflow for the CuAAC labeling of an azide-modified protein with 7-Ethynylquinoline.
Materials:
-
Azide-modified protein (in a compatible buffer such as PBS, pH 7.4)[1]
-
7-Ethynylquinoline (7-EQ) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper(I)-stabilizing ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Note: Avoid Tris buffers as they can chelate copper and inhibit the reaction.[9]
Protocol 2: CuAAC Labeling
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and 7-EQ (final concentration 100-500 µM, typically 5-10 fold excess over the protein). Adjust the total volume with the reaction buffer.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions. A common ratio is 1:5 (CuSO₄:ligand).[2] For example, mix 1 µL of 50 mM CuSO₄ with 5 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add Catalyst: Add the pre-mixed catalyst/ligand solution to the protein/7-EQ mixture. The final concentration of CuSO₄ should be in the range of 50-100 µM.[2]
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift) or mass spectrometry.
-
Purification: After the reaction is complete, remove the excess reagents and copper catalyst. This can be achieved by:
-
Size-Exclusion Chromatography (SEC): Effective for separating the labeled protein from small molecule reagents.
-
Dialysis: Suitable for removing small molecules, but may be slower.
-
Affinity Chromatography: If the protein has an affinity tag, this can be used for purification.
-
| Component | Stock Concentration | Final Concentration | Rationale |
| Azide-Modified Protein | 1-5 mg/mL | 10-50 µM | Optimal concentration for efficient labeling. |
| 7-Ethynylquinoline (7-EQ) | 10 mM in DMSO | 100-500 µM (5-10x excess) | Drives the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 50-100 µM | Source of the copper catalyst. |
| THPTA Ligand | 50 mM in H₂O | 250-500 µM (5x excess to Cu) | Stabilizes Cu(I) and accelerates the reaction.[10] |
| Sodium Ascorbate | 100 mM in H₂O (fresh) | 1-5 mM | Reduces Cu(II) to the active Cu(I) state. |
Table 2: Recommended Reagent Concentrations for CuAAC Labeling of Proteins with 7-EQ.
Part 3: Analysis and Characterization of the 7-EQ Labeled Protein
Confirmation of Labeling
-
SDS-PAGE: A successful conjugation may result in a slight increase in the molecular weight of the protein, which can sometimes be visualized as a band shift on an SDS-PAGE gel. Staining the gel for fluorescence (if the conjugate is fluorescent) can also confirm labeling.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used to determine the exact mass of the modified protein, confirming the addition of the 7-EQ-triazole moiety.
Spectroscopic Properties of the 7-EQ-Triazole Conjugate
The formation of the triazole ring in conjugation with the quinoline system is expected to result in a fluorescent product.[3][4]
-
Fluorescence Spectroscopy: To characterize the fluorescent properties, the purified 7-EQ labeled protein should be analyzed using a fluorometer. The excitation and emission spectra should be recorded to determine the optimal wavelengths for detection. Based on similar quinoline-triazole structures, excitation is anticipated in the UV to blue region of the spectrum, with emission in the blue to green region.[4]
Note: The exact spectral properties will depend on the local environment of the label on the protein surface.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of copper and ligand. |
| Inaccessible azide/alkyne site | Ensure the modification site is on the protein surface. Consider a different labeling strategy. | |
| Low solubility of 7-EQ | Increase the percentage of co-solvent (e.g., DMSO) in the reaction, but be mindful of protein stability. | |
| Protein Precipitation | High concentration of organic solvent | Reduce the amount of DMSO/DMF used to dissolve 7-EQ. |
| Copper-induced aggregation | Use a copper-chelating ligand like THPTA. Ensure thorough removal of copper after the reaction. | |
| Non-specific Labeling | Reaction with other functional groups | CuAAC is highly specific. If non-specific labeling is observed, re-evaluate the purity of the protein and reagents. |
Table 3: Troubleshooting Guide for 7-EQ Protein Labeling.
Conclusion
7-Ethynylquinoline is a valuable tool for the site-specific modification of proteins via the robust and efficient copper-catalyzed azide-alkyne cycloaddition reaction. Its unique quinoline structure offers the potential for fluorescent labeling, adding another layer of utility for researchers in various fields. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can confidently employ 7-EQ to create precisely engineered proteins for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics.
References
-
Click Chemistry in Proteomic Investigations. (2013). Proteomics, 13(3-4), 431–447. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews, 39(4), 1302–1315. [Link]
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2020). Molecules, 25(21), 5029. [Link]
-
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (2019). Journal of Visualized Experiments, (145). [Link]
-
Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor. (2019). The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 58-62. [Link]
-
Hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio‐interactions and Molecular Docking. (2021). ChemBioChem, 22(5), 875-886. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 2005–2017. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry, 11(7), 1055-1071. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews, 39(4), 1302–1315. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(3), 118. [Link]
-
Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. (2017). Physical Chemistry Chemical Physics, 19(27), 17823-17834. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances, 15(1), 1-24. [Link]
-
Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex. (2019). Angewandte Chemie International Edition, 58(12), 3847-3851. [Link]
-
Improvement of Aqueous Solubility of Lapatinib-derived Analogs. (2019). ACS Medicinal Chemistry Letters, 10(3), 364–369. [Link]
-
Specific and quantitative labeling of biomolecules using click chemistry. (2013). Frontiers in Physiology, 4. [Link]
-
Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. (2023). Molecules, 28(19), 6979. [Link]
-
Chemical Properties of 7-Quinolinol (CAS 580-20-1). (n.d.). Cheméo. Retrieved from [Link]
-
Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research. (2018). Journal of Organic & Inorganic Chemistry, 4(2). [Link]
-
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 117–121. [Link]
-
The predicted, synthesized, and investigated quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Pharmaceuticals, 16(1), 108. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. vectorlabs.com [vectorlabs.com]
- 10. lifetein.com [lifetein.com]
Application Note: 7-Ethynylquinoline in Organic Synthesis & Drug Discovery
Executive Summary
7-Ethynylquinoline (CAS 148943-76-2) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Unlike its more common 3-, 6-, or 8-substituted counterparts, the 7-position offers a unique vector for molecular extension that often avoids steric clash with the ATP-binding pocket hinge region in kinase targets.
This guide details the handling, synthesis, and application of 7-ethynylquinoline. It serves as a rigid, conjugated linker in Sonogashira couplings and a bioorthogonal handle in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. Its utility spans from fragment-based drug discovery (FBDD) to the development of fluorescent Golgi-targeting probes.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification | Notes |
| Chemical Name | 7-Ethynylquinoline | |
| CAS Number | 148943-76-2 | |
| Molecular Formula | C₁₁H₇N | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Off-white to pale brown solid | Oxidizes slowly in air; store under inert gas. |
| Solubility | DCM, CHCl₃, DMSO, MeOH | Limited solubility in hexanes/water. |
| Storage | -20°C, Desiccated, Dark | Terminal alkynes can polymerize or homocouple over time. |
Core Synthesis Protocol: Preparation from 7-Bromoquinoline[6]
While 7-ethynylquinoline is commercially available, in-house synthesis is often required for scale-up or isotopologue preparation. The most robust route utilizes a Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by desilylation.
Step 1: Sonogashira Coupling
Reaction: 7-Bromoquinoline + TMS-Acetylene
Reagents:
-
7-Bromoquinoline (1.0 equiv)[1]
-
Trimethylsilylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3-5 mol%)
-
CuI (2 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent/Base)
Procedure:
-
Charge an oven-dried Schlenk flask with 7-bromoquinoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Et₃N (anhydrous) via syringe.
-
Add TMS-acetylene dropwise at room temperature.
-
Heat to 60-70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Expert Tip: If the reaction stalls, add an additional 1 mol% Pd catalyst. Avoid overheating (>80°C) to prevent Hay coupling (homocoupling of alkyne).
-
-
Cool, filter through a celite pad (wash with EtOAc), and concentrate.
-
Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Step 2: Desilylation
Reaction: 7-(TMS-ethynyl)quinoline
Reagents:
-
K₂CO₃ (1.5 equiv)
-
Methanol (Solvent)
Procedure:
-
Dissolve the TMS-intermediate in MeOH (0.1 M).
-
Add solid K₂CO₃. Stir at ambient temperature for 1–2 hours.
-
Validation: TLC should show a slight drop in R_f (loss of lipophilic TMS group).
-
Quench with water, extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Critical Step: Store the solid immediately at -20°C. Do not leave the terminal alkyne in solution for extended periods to avoid oxidative degradation.
Application Protocols
Protocol A: "Click" Chemistry (Triazole Synthesis)
Context: This reaction is used to link the quinoline scaffold to a biological target, fluorophore, or solubility-enhancing tail (e.g., PEG).
Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3][4]
Reagents:
-
7-Ethynylquinoline (1.0 equiv)
-
Azide Partner (R-N₃) (1.0–1.1 equiv)
-
Sodium Ascorbate (20-40 mol%)
-
Ligand: THPTA or TBTA (10-20 mol%) – Essential for protecting Cu(I) from oxidation and preventing byproduct formation.
-
Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O.
Step-by-Step:
-
Dissolve alkyne and azide in the solvent mixture.
-
Premix CuSO₄ and the Ligand (THPTA) in a small volume of water before adding to the reaction. This ensures the active catalyst forms immediately.
-
Add the Sodium Ascorbate solution last (freshly prepared). The solution should turn colorless or pale yellow.
-
Stir at RT for 2–12 hours.
-
Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc.
-
Purification: 1,2,3-Triazoles are polar; use DCM/MeOH gradients (e.g., 95:5) for chromatography.
-
Protocol B: Sonogashira Extension (Rigid Rod Synthesis)
Context: Creating extended
Reagents:
-
7-Ethynylquinoline (1.0 equiv)
-
Aryl Iodide/Bromide (Ar-X) (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (2 mol%)
-
Base: Et₃N/THF (1:1 mixture).
Expert Insight: Unlike the synthesis of the building block, this reaction uses the terminal alkyne. Rigorous exclusion of oxygen is critical here to prevent the formation of the Glaser coupling product (quinoline-diyne-quinoline dimer), which is a common impurity that is difficult to separate.
Visualizing the Workflow
The following diagrams illustrate the strategic utility of 7-ethynylquinoline in drug discovery and its reactivity profile.
Diagram 1: Reactivity Hub & Divergent Synthesis
Caption: Figure 1 illustrates the central role of 7-ethynylquinoline as a precursor for triazoles (via Click), extended alkynes, and fused ring systems.
Diagram 2: Drug Discovery Workflow (Kinase Inhibitor Example)
Caption: Figure 2 depicts a medicinal chemistry campaign transforming the 7-ethynyl scaffold into diverse libraries for kinase inhibition screening.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Click Reaction | Oxidation of Cu(I) to Cu(II). | Increase Sodium Ascorbate to 50 mol%. Ensure the reaction is under inert atmosphere (N₂/Ar). Use a stabilizing ligand like THPTA.[5] |
| Homo-coupling (Glaser) | Presence of Oxygen. | Degas all solvents thoroughly (sparge with Ar for 15 mins). Add the alkyne slowly. |
| Product Trapped in Aqueous Phase | Triazole formation increases polarity. | Saturate the aqueous phase with NaCl (brine) during extraction. Use 10% MeOH in DCM for extraction. |
| Catalyst Poisoning | Nitrogen lone pair on Quinoline. | The quinoline nitrogen can coordinate Pd/Cu. Increase catalyst loading slightly or use a stronger ligand (e.g., XPhos for Pd). |
References
-
General Quinoline Synthesis & Significance
-
Marella, A., et al. "Quinoline: A versatile heterocyclic." Saudi Pharmaceutical Journal, 2013. Link
-
-
Sonogashira Coupling Methodology
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link
-
-
Click Chemistry (CuAAC)
-
Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. Link
-
-
Medicinal Chemistry Applications (Kinase Inhibitors)
-
Safety Data
Disclaimer: This guide is for research purposes only. Always consult specific MSDS and perform a risk assessment before handling alkynes and heavy metal catalysts.
Sources
- 1. 7-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
Application Note & Protocol: Live-Cell Imaging with Ethynyl-Based Bioorthogonal Probes
An initial survey of the scientific literature indicates that while 7-Ethynylquinoline (7-EQ) is a known chemical entity, its application as a specific probe for live-cell imaging is not widely documented. To provide a scientifically robust and practical guide, this document will broaden the scope to the well-established and highly utilized class of ethynyl-based bioorthogonal probes. The principles, protocols, and applications discussed herein are foundational and can be adapted for novel ethynyl-containing probes as they are developed and validated by the research community. We will focus on a cornerstone of the field, Ethynyl-deoxyuridine (EdU), to exemplify the power of this technology.
Audience: Researchers, scientists, and drug development professionals in cell biology, chemical biology, and pharmacology.
Objective: This document provides a comprehensive guide to the theory and practice of using ethynyl-tagged metabolic precursors for labeling and imaging biomolecules in living cells. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and offer insights for troubleshooting and data interpretation.
The Principle: Bioorthogonal Chemistry for Cellular Imaging
Live-cell imaging demands tools that are non-invasive and highly specific. Bioorthogonal chemistry has emerged as a powerful solution, allowing for the visualization of biological processes in their native environment without perturbing cellular function. The core principle involves a two-step process:
-
Metabolic Labeling: A biomolecule of interest is tagged with a small, inert chemical handle (the ethynyl group, -C≡CH) by introducing a modified metabolic precursor to the cells. For instance, to label newly synthesized DNA, cells are incubated with EdU, a thymidine analog bearing an ethynyl group. The cell's natural machinery incorporates EdU into the DNA of proliferating cells.
-
Bioorthogonal Ligation: The ethynyl-tagged biomolecule is then detected by a highly specific and rapid chemical reaction with a fluorescently labeled probe. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". This reaction forms a stable triazole linkage between the ethynyl group on the biomolecule and an azide group on a fluorescent dye.
The beauty of this system lies in its orthogonality; the ethynyl and azide groups are abiotic and do not react with any native functional groups within the cell, ensuring highly specific labeling.
Experimental Workflow Overview
Caption: Workflow for labeling and imaging biomolecules using ethynyl-based probes.
Protocol: Quantifying Cell Proliferation with EdU
This protocol details the use of EdU to label and visualize newly synthesized DNA in proliferating cells, a common application in drug discovery and cancer research.
Materials and Reagents
-
Cell Culture: Adherent or suspension cells of interest, appropriate culture medium, flasks/plates, and incubator.
-
EdU Stock Solution: 5-ethynyl-2'-deoxyuridine (EdU). Prepare a 10 mM stock solution in DMSO or PBS. Store at -20°C.
-
Fixative: 4% paraformaldehyde (PFA) in PBS, pH 7.4. Caution: PFA is toxic; handle in a fume hood.
-
Permeabilization Buffer: 0.5% Triton™ X-100 in PBS.
-
Click Reaction Cocktail (prepare fresh):
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide). Prepare a 2 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄). Prepare a 100 mM stock in water.
-
Reducing Agent (e.g., Sodium Ascorbate). Prepare a 500 mM stock in water. Prepare immediately before use.
-
-
Wash Buffer: PBS with 3% BSA.
-
Nuclear Counterstain (optional): DAPI or Hoechst 33342.
Step-by-Step Methodology
Step 1: EdU Labeling of Live Cells
-
Cell Seeding: Plate cells on coverslips in a multi-well plate at a density that will prevent them from becoming confluent by the end of the experiment. Allow cells to adhere and resume proliferation (typically 18-24 hours).
-
EdU Incubation: Add EdU to the culture medium to a final concentration of 10 µM. The optimal concentration and incubation time depend on the cell type and proliferation rate (see Table 1).
-
Rationale: The incubation time determines the window of DNA synthesis that will be labeled. Short pulses (e.g., 1-2 hours) are used to identify cells in S-phase, while longer incubations can track cumulative proliferation.
-
-
Washing: Remove the EdU-containing medium and wash the cells twice with PBS.
Step 2: Fixation and Permeabilization
-
Fixation: Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Rationale: Fixation crosslinks proteins and preserves cellular morphology, locking the incorporated EdU in place.
-
-
Washing: Remove the fixative and wash twice with PBS.
-
Permeabilization: Add 0.5% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.
-
Rationale: The cell membrane must be permeabilized to allow the hydrophilic click reaction components to enter the cell and reach the nuclear DNA.
-
Step 3: Click Reaction for Fluorescent Labeling
-
Prepare Click Cocktail: For each 1 mL of reaction cocktail, combine the following in order:
-
860 µL PBS
-
20 µL CuSO₄ solution (final concentration: 2 mM)
-
100 µL Sodium Ascorbate solution (final concentration: 50 mM)
-
20 µL Fluorescent Azide solution (final concentration: 40 µM)
-
Critical Note: Add the sodium ascorbate last, immediately before adding the cocktail to the cells. The ascorbate reduces Cu(II) to the active Cu(I) catalyst. The reaction is rapid.
-
-
Incubation: Remove the permeabilization buffer, wash once with PBS, and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the click cocktail and wash the cells three times with PBS containing 3% BSA.
Chemical Mechanism of CuAAC
Application Notes and Protocols: A Guide to Covalently Attaching 7-Ethynylquinoline to DNA and Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Illuminating the Genome with Quinoline Conjugates
The covalent modification of DNA and oligonucleotides with small molecules offers a powerful toolkit for researchers in molecular biology, diagnostics, and therapeutics. These modifications can introduce novel functionalities, such as fluorescence for imaging, reactive handles for further conjugation, or moieties that influence the therapeutic properties of oligonucleotides. 7-Ethynylquinoline is a particularly interesting label due to the inherent photophysical properties of the quinoline ring system, which can be exploited for fluorescent detection and as a molecular probe to study DNA-protein interactions or local DNA environments.
This comprehensive guide provides a detailed protocol for the attachment of 7-ethynylquinoline to DNA and oligonucleotides. We will delve into the synthetic strategy for 7-ethynylquinoline, the preparation of azide-modified oligonucleotides, and the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to covalently link these two components. Furthermore, we will discuss the critical aspects of purification and characterization of the final conjugate. This document is intended to provide both the conceptual framework and the practical, step-by-step instructions to empower researchers to successfully implement this labeling strategy in their own laboratories.
I. Synthesis of 7-Ethynylquinoline: A Sonogashira Coupling Approach
The introduction of an ethynyl group at the 7-position of the quinoline ring is most effectively achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For our purposes, we will start with a 7-haloquinoline, such as 7-bromoquinoline or 7-iodoquinoline, and couple it with a protected alkyne, followed by deprotection.
Causality in Experimental Choices:
-
Starting Material: 7-Bromoquinoline is a commercially available and cost-effective starting material. 7-Iodoquinoline can also be used and may exhibit higher reactivity in the Sonogashira coupling.
-
Alkyne Source: Trimethylsilylacetylene (TMSA) is used as the alkyne source. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. This protecting group can be readily removed under mild conditions.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is crucial for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne (after in situ deprotection if starting with an unprotected alkyne).
Experimental Workflow: Synthesis of 7-Ethynylquinoline
Caption: Workflow for the synthesis of 7-Ethynylquinoline.
Detailed Protocol: Synthesis of 7-Ethynylquinoline
Materials:
-
7-Bromoquinoline
-
Trimethylsilylacetylene (TMSA)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 7-bromoquinoline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and anhydrous TEA.
-
To this stirred solution, add trimethylsilylacetylene (1.5 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 7-(trimethylsilylethynyl)quinoline.
-
-
Deprotection:
-
Dissolve the crude 7-(trimethylsilylethynyl)quinoline in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and DCM.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain pure 7-ethynylquinoline.
-
II. Preparation of Azide-Modified Oligonucleotides
To conjugate 7-ethynylquinoline to an oligonucleotide via click chemistry, the oligonucleotide must possess a complementary azide functional group. This can be achieved through several methods, with post-synthetic modification of an amine-modified oligonucleotide being a common and versatile approach.[1]
Causality in Experimental Choices:
-
Amine Modification: An oligonucleotide is first synthesized with a primary amine group at a desired position (5'-end, 3'-end, or internally). This is typically done using commercially available amino-modifier phosphoramidites or CPG supports during automated DNA synthesis.[1]
-
Azide Introduction: The azide group is introduced by reacting the amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule, such as Azide-C2-NHS ester.[1][2] The NHS ester reacts specifically with the primary amine to form a stable amide bond.[3]
Experimental Workflow: Preparation of Azide-Modified Oligonucleotide
Caption: Workflow for preparing an azide-modified oligonucleotide.
Detailed Protocol: Preparation of 5'-Azide-Modified Oligonucleotide
Materials:
-
5'-Amino-modified oligonucleotide, desalted or HPLC purified
-
Azide-C2-NHS ester
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
N,N-Dimethylformamide (DMF)
-
Nuclease-free water
-
Desalting column (e.g., NAP-10) or HPLC system for purification
Procedure:
-
Dissolve Reagents:
-
Dissolve the 5'-amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
Prepare a fresh solution of Azide-C2-NHS ester in DMF at a concentration of 100 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the 5'-amino-modified oligonucleotide solution with the sodium bicarbonate buffer.
-
Add a 20-50 fold molar excess of the Azide-C2-NHS ester solution to the oligonucleotide solution.
-
Vortex briefly and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the azide-modified oligonucleotide from the excess NHS ester and byproducts using a desalting column according to the manufacturer's instructions.
-
Alternatively, for higher purity, the product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Verify the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
III. Attaching 7-Ethynylquinoline to Azide-Modified DNA and Oligonucleotides via CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[5][6] This reaction proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules like DNA.[7]
Causality in Experimental Choices:
-
Copper(I) Source: Copper(I) is the active catalyst for the CuAAC reaction. As Cu(I) is unstable and readily oxidizes to Cu(II), it is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[]
-
Ligand: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is often used to stabilize the Cu(I) catalyst, prevent its oxidation, and protect the DNA from copper-mediated damage.[9]
-
Solvent: The reaction is typically performed in an aqueous buffer system, often with a co-solvent like DMSO or t-butanol to aid in the solubility of the 7-ethynylquinoline.
Experimental Workflow: CuAAC "Click" Reaction
Caption: Workflow for the CuAAC conjugation of 7-ethynylquinoline to an azide-modified oligonucleotide.
Detailed Protocol: CuAAC Reaction
Materials:
-
Azide-modified oligonucleotide
-
7-Ethynylquinoline
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Ethanol
-
3 M Sodium acetate
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a known concentration (e.g., 1 mM).
-
Prepare a 10 mM stock solution of 7-ethynylquinoline in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in nuclease-free water.
-
Prepare a 100 mM stock solution of THPTA in nuclease-free water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the azide-modified oligonucleotide.
-
Add the phosphate buffer.
-
Add the 7-ethynylquinoline stock solution (typically 5-10 fold molar excess over the oligonucleotide).
-
Add the THPTA stock solution (to a final concentration of 1-5 mM).
-
Add the CuSO₄ stock solution (to a final concentration of 0.5-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 5-10 mM).
-
Vortex gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.
-
-
Purification of the Conjugate:
-
Upon completion, the 7-ethynylquinoline-oligonucleotide conjugate can be purified by ethanol precipitation. Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold absolute ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in nuclease-free water.
-
For higher purity, the conjugate should be purified by RP-HPLC or ion-exchange HPLC.[10][11] The increased hydrophobicity of the quinoline-labeled oligonucleotide often allows for good separation from the unlabeled starting material.[10]
-
IV. Characterization of the 7-Ethynylquinoline-Oligonucleotide Conjugate
Quantitative Data Summary
| Parameter | Method | Expected Outcome |
| Purity | RP-HPLC or Ion-Exchange HPLC | >90% |
| Identity Confirmation | MALDI-TOF or ESI-MS | Observed mass should match the calculated mass of the conjugate. |
| Concentration | UV-Vis Spectroscopy (A₂₆₀) | Determine the concentration using the Beer-Lambert law. |
| Labeling Efficiency | UV-Vis Spectroscopy (A₂₆₀ and A₃₂₀) | The ratio of the absorbance at the quinoline's λ_max (~320 nm) to the DNA's λ_max (260 nm) can provide an estimate of labeling efficiency. |
V. Conclusion and Future Perspectives
This guide has provided a comprehensive and detailed protocol for the covalent attachment of 7-ethynylquinoline to DNA and oligonucleotides. By following the outlined procedures for the synthesis of 7-ethynylquinoline, the preparation of azide-modified oligonucleotides, and the subsequent CuAAC reaction, researchers can reliably generate these valuable molecular tools. The resulting conjugates have wide-ranging applications in molecular biology, including the development of novel fluorescent probes for DNA imaging, diagnostics, and as tools to investigate the intricate interactions between nucleic acids and other biomolecules. The principles and protocols described herein are adaptable and can serve as a foundation for the development of other novel DNA-small molecule conjugates for advanced research and therapeutic applications.
VI. References
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]
-
Wang, L., et al. (2019). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 24(15), 2743.
-
MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(1), 1.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]
-
Glen Research. (2010). siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. Glen Report, 22(1).
-
Bio-Synthesis Inc. (n.d.). Azide dT Modified Oligo Synthesis. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Azide C3 Modified Oligo Synthesis. Retrieved from [Link]
-
PubMed. (2023). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Tom Brown Group. (2008). Synthesis of alkyne and azide modified Oligonucleotides and their cyclisation by the CuAAC (Click) Reaction. Retrieved from [Link]
-
ResearchGate. (2014). General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction. Retrieved from [Link]
-
ACS Publications. (1975). Nucleotide chemistry. XX. Use of the azido group in the synthesis of 5'-terminal aminodeoxythymidine oligonucleotides. The Journal of Organic Chemistry, 40(4), 521–525.
-
ResearchGate. (2020). Azide Solid Support for 3 '-Conjugation of Oligonucleotides and Their Circularization by Click Chemistry. Retrieved from [Link]
-
PubMed Central. (2016). Recent Methods for Purification and Structure Determination of Oligonucleotides. Retrieved from [Link]
-
Semantic Scholar. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(20), 5845-5867.
-
Bio-Synthesis Inc. (n.d.). Azide C2 NHS Modified Oligo Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
-
Glen Research. (2008). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22.12.
-
Bio-Synthesis Inc. (2013). Method of Oligonucleotide Purification. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
biomers.net. (n.d.). Chemical modification. Retrieved from [Link]
-
Wiley Online Library. (2024). Aqueous Compatible Post‐Synthetic On‐Column Conjugation of Nucleic Acids Using Amino‐Modifiers. ChemBioChem.
Sources
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- 2. Azide C2 NHS Modified Oligo Synthesis [biosyn.com]
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- 4. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
- 9. glenresearch.com [glenresearch.com]
- 10. labcluster.com [labcluster.com]
- 11. Method of Oligonucleotide Purification [biosyn.com]
Application Notes and Protocols for High-Throughput Screening of 7-Ethynylquinoline Derivatives as Kinase Inhibitors
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of 7-ethynylquinoline derivatives, a promising class of compounds for the discovery of novel kinase inhibitors. We will delve into the strategic considerations for assay development, provide detailed protocols for primary and secondary screening, and outline a robust hit validation cascade. The methodologies described herein are designed to be adaptable and are grounded in established principles of drug discovery, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and advance novel kinase-inhibitor candidates.
Introduction: The Promise of 7-Ethynylquinoline Derivatives in Kinase Inhibition
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimalarial properties.[1][2][3][4] The introduction of an ethynyl group at the 7-position of the quinoline ring can provide a valuable handle for covalent modification of target proteins or can enhance non-covalent interactions within an active site, making these derivatives particularly interesting for kinase inhibitor discovery.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus for drug discovery.[5][6] High-throughput screening (HTS) is an indispensable tool for interrogating large chemical libraries to identify novel kinase inhibitors.[5][7][8] This application note will use the hypothetical serine/threonine kinase, "Target Kinase X" (TKX), as a model for developing a screening campaign against a library of 7-ethynylquinoline derivatives.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process designed to efficiently identify true hits while systematically eliminating false positives.[9][10] Our approach is structured as a funnel, starting with a broad primary screen and progressively narrowing the number of compounds through rigorous validation and characterization.
Caption: High-level workflow for the 7-ethynylquinoline HTS campaign.
Phase 1: Assay Development and Primary Screening
The foundation of any successful HTS campaign is a robust and reliable assay.[11][12] For kinase inhibitor screening, assays that detect the universal product of the kinase reaction, adenosine diphosphate (ADP), are highly versatile.[6][13]
Protocol: Development of a TR-FRET-Based Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common HTS technology due to its sensitivity and resistance to interference from library compounds. Here, we will use a commercially available ADP-detection kit (e.g., Transcreener® ADP² TR-FRET Assay).
Objective: To develop a robust, miniaturized (384-well format) assay to measure the activity of TKX.
Principle: The assay quantifies ADP produced by TKX. In the absence of ADP, a terbium-labeled anti-ADP antibody binds to an ADP-fluorescein tracer, resulting in a high TR-FRET signal. ADP produced by TKX displaces the tracer, leading to a decrease in the TR-FRET signal.
Materials:
-
Recombinant human TKX enzyme
-
TKX substrate peptide
-
ATP
-
TR-FRET ADP detection kit (antibody and tracer)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, white plates
-
Multimode plate reader with TR-FRET capability
Methodology:
-
Enzyme Titration: Determine the optimal enzyme concentration by titrating TKX while keeping the substrate and ATP concentrations constant. The goal is to find an enzyme concentration that yields a robust signal within the linear range of the assay, typically targeting 10-20% ATP consumption.
-
ATP Km Determination: Perform substrate saturation curves with varying concentrations of ATP to determine the Michaelis constant (Km) for ATP. For inhibitor screening, it is crucial to run the assay at an ATP concentration equal to or near its Km. This ensures that both ATP-competitive and non-competitive inhibitors can be identified.
-
Assay Miniaturization and Z'-Factor Calculation:
-
Miniaturize the assay to a final volume of 20 µL in a 384-well plate.
-
To assess assay quality, determine the Z'-factor, a statistical parameter that quantifies the separation between the high (no inhibition) and low (full inhibition) signal windows.[14] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[14]
-
Prepare 16 wells of "high control" (enzyme + substrate + ATP) and 16 wells of "low control" (enzyme + substrate, no ATP, or a known potent inhibitor).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|.
-
Protocol: Primary High-Throughput Screen
Objective: To screen a library of 7-ethynylquinoline derivatives at a single concentration to identify "primary hits."
Methodology:
-
Compound Plating: Using an acoustic liquid handler, pin 50 nL of each 7-ethynylquinoline derivative (from a 10 mM DMSO stock) into the assay plates. This results in a final screening concentration of 10 µM. Also, include positive control (e.g., staurosporine) and negative control (DMSO) wells on each plate.
-
Enzyme Addition: Add 10 µL of TKX in assay buffer to all wells and incubate for 15 minutes at room temperature. This pre-incubation step allows compounds to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add 10 µL of a solution containing the substrate peptide and ATP (at its Km concentration) to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plates at room temperature for 60 minutes (or a time determined during assay development to be in the linear range).
-
Reaction Termination and Detection: Add 10 µL of the TR-FRET detection mix (containing the anti-ADP antibody and tracer).
-
Final Incubation and Plate Reading: Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium. Read the plates on a TR-FRET-enabled plate reader.
-
Data Analysis:
-
Normalize the data using the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_low_control) / (Mean_high_control - Mean_low_control)).
-
A "primary hit" is defined as any compound exhibiting ≥50% inhibition.
-
Phase 2: Hit Confirmation and Triage
The goal of this phase is to confirm the activity of the primary hits and to remove common false positives.[10][15]
Protocol: Dose-Response Confirmation
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Methodology:
-
Select all primary hits from the initial screen.
-
Create 10-point, 3-fold serial dilutions for each hit, typically starting from 50 µM.
-
Perform the same TR-FRET assay as in the primary screen with these dilutions.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Only compounds that show a clear dose-response relationship and an IC₅₀ < 20 µM are advanced.
Protocol: Orthogonal Assay
Objective: To confirm hits using a different assay technology to eliminate artifacts specific to the primary assay format.[15][16]
Rationale: An orthogonal assay with a different detection method ensures that the observed activity is due to the inhibition of the target enzyme and not an artifact of the detection system (e.g., fluorescence interference). A luminescence-based kinase assay that measures ATP depletion (e.g., Kinase-Glo®) is an excellent choice.
Methodology:
-
Perform the kinase reaction as in the primary assay.
-
Instead of adding the TR-FRET reagents, add an equal volume of the Kinase-Glo® reagent. This reagent contains luciferase, which produces light in the presence of the remaining ATP.
-
Incubate for 10 minutes and read the luminescence on a plate reader.
-
Inhibitors of TKX will result in less ATP being consumed, leading to a higher luminescence signal.
-
Confirm the dose-response and IC₅₀ values for the hits in this new format. Compounds that are active in both assays are considered "orthogonally confirmed hits."
Data Summary: Hit Triage
| Stage | Number of Compounds | Criteria for Progression | Hypothetical # of Progressing Compounds |
| Primary Screen | 10,000 | ≥50% Inhibition @ 10 µM | 300 |
| Dose-Response | 300 | IC₅₀ < 20 µM | 150 |
| Orthogonal Assay | 150 | Confirmed IC₅₀ < 20 µM | 100 |
Phase 3: Hit Characterization
With a set of confirmed hits, the focus shifts to understanding their mechanism of action and selectivity.
Protocol: Covalent Binding Assessment
Rationale: The 7-ethynylquinoline scaffold has the potential to act as a covalent inhibitor by forming a bond with a nucleophilic residue (e.g., cysteine) in the kinase active site. A simple washout experiment can provide initial evidence for covalent binding.
Methodology:
-
Pre-incubation: Incubate TKX with a high concentration (e.g., 10x IC₅₀) of the hit compound for 2 hours.
-
Washout: Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay buffer. This dilution reduces the concentration of the unbound inhibitor to a level well below its IC₅₀.
-
Activity Measurement: Immediately initiate the kinase reaction and measure the enzyme activity over time.
-
Interpretation:
-
Reversible Inhibitor: Enzyme activity will be rapidly restored.
-
Covalent/Slow-off Inhibitor: Enzyme activity will remain suppressed, as the inhibitor is not washed off.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. drugtargetreview.com [drugtargetreview.com]
The Versatility of 7-Ethynylquinoline in Metal-Catalyzed Reactions: A Guide for Researchers
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and catalysis. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug development. The introduction of a reactive ethynyl group at the 7-position of the quinoline ring system creates a versatile building block, 7-Ethynylquinoline, which opens a gateway to a diverse array of complex molecular architectures through metal-catalyzed transformations. This guide provides an in-depth exploration of two of the most powerful and widely utilized metal-catalyzed reactions involving 7-Ethynylquinoline: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 7-Ethynylquinoline. It moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and practical considerations that ensure successful and reproducible outcomes.
The Sonogashira Cross-Coupling Reaction: Forging Carbon-Carbon Bonds with Precision
The Sonogashira reaction is a robust and highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This transformation, co-catalyzed by palladium and copper, is a cornerstone of modern organic synthesis, enabling the construction of conjugated enynes and arylalkynes under mild conditions.[2][3] For 7-Ethynylquinoline, the Sonogashira coupling provides a direct route to a wide range of 7-arylalkynylquinoline derivatives, which are of significant interest in the development of novel therapeutics and functional materials.
Mechanistic Insights: A Dance of Metals
The catalytic cycle of the Sonogashira reaction is a well-orchestrated interplay between palladium and copper catalysts. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.
The palladium cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (e.g., 7-bromoquinoline or an aryl iodide). Simultaneously, the copper co-catalyst reacts with the terminal alkyne (7-Ethynylquinoline) in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the desired coupled product and regenerate the active Pd(0) catalyst.
Protocol: Sonogashira Coupling of 7-Ethynylquinoline with an Aryl Bromide
This protocol provides a general procedure for the coupling of 7-Ethynylquinoline with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
7-Ethynylquinoline
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-5 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent), 7-Ethynylquinoline (1.1-1.5 equivalents), and the amine base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-80 °C) depending on the reactivity of the aryl halide.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-arylalkynylquinoline.
Data Summary Table:
| Entry | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | 5 | TEA | THF | 60 | 12 | e.g., 85 |
| 2 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (2) | 5 | DIPEA | DMF | RT | 8 | e.g., 92 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | 10 | TEA | Toluene | 80 | 24 | e.g., 78 |
*Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Advantage
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[4] This powerful transformation allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[5] For 7-Ethynylquinoline, the CuAAC reaction provides a straightforward and robust method for linking the quinoline core to a vast array of molecules, a strategy widely employed in drug discovery, chemical biology, and materials science.[6][7]
Mechanistic Insights: A Copper-Mediated Union
The CuAAC reaction proceeds through a distinct mechanism from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, with the copper(I) catalyst playing a crucial role in activating the alkyne and controlling the regioselectivity.
Caption: Figure 2: Simplified Mechanism of the CuAAC Reaction.
The reaction is initiated by the formation of a copper(I) acetylide from 7-Ethynylquinoline. This intermediate then coordinates with the azide, bringing the two reactive partners into close proximity. A subsequent intramolecular cyclization leads to a six-membered copper-containing ring, which then rearranges to a more stable copper triazolide. Protonolysis of the copper triazolide releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst.[8]
Protocol: CuAAC Reaction of 7-Ethynylquinoline with Benzyl Azide
This protocol outlines a general procedure for the "click" reaction between 7-Ethynylquinoline and benzyl azide. The copper(I) catalyst can be generated in situ from a copper(II) salt and a reducing agent.
Materials:
-
7-Ethynylquinoline
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of t-butanol and water or DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reagent Solution: In a suitable reaction vessel, dissolve 7-Ethynylquinoline (1.0 equivalent) and benzyl azide (1.0-1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (e.g., 1-5 mol%).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 5-10 mol%) to the reaction mixture. The reaction is typically exothermic and proceeds at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 7-(1-benzyl-1H-1,2,3-triazol-4-yl)quinoline.
Data Summary Table:
| Entry | Azide | CuSO₄·5H₂O (mol%) | Sodium Ascorbate (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | 1 | 5 | t-BuOH/H₂O | RT | 2 | e.g., 95 |
| 2 | 1-Azido-4-methoxybenzene | 2 | 10 | DMF | RT | 4 | e.g., 90 |
| 3 | 3-Azidopropan-1-ol | 5 | 10 | H₂O | RT | 1 | e.g., 98 |
*Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Conclusion and Future Perspectives
7-Ethynylquinoline stands as a testament to the power of strategic functionalization in expanding the synthetic utility of a core heterocyclic scaffold. The Sonogashira coupling and CuAAC reactions, highlighted in this guide, represent just two of the myriad of metal-catalyzed transformations available to the modern chemist. The resulting arylalkynyl and triazolyl quinoline derivatives serve as valuable intermediates and final products in a wide range of applications, from the development of novel anti-cancer agents to the creation of advanced organic materials. As the field of metal catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the derivatization of 7-Ethynylquinoline, further solidifying its role as a key building block in chemical synthesis.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653, 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107, 874-922.
- Liang, B.; Dai, M.; Chen, J.; Yang, Z. A General and Efficient Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes Catalyzed by a Palladium Complex of an N-Heterocyclic Carbene. The Journal of Organic Chemistry2005, 70, 391-393.
- Himo, F.; Lovell, T.; Hilgraf, R.; Rostovtsev, V. V.; Noodleman, L.; Sharpless, K. B.; Fokin, V. V. Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanistic Study of the Azide/Alkyne Cycloaddition. Journal of the American Chemical Society2005, 127, 210-216.
- Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Hein, J. E.; Fokin, V. V. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews2010, 39, 1302-1315.
- Karle, A. A.; Jain, A.; Yadav, G.; Rane, B.; Mulgavkar, S.; Bagal, O. Click chemistry: A novel tool in pharmaceutical research. Allied Academies2017.
- Ntshele, T. A.; Senzani, S.; Nundkumar, N.; Olofinsan, K.; Islam, S.; Singh, M.; Mokoena, S.; Karpoormath, R.; Koorbanally, N. A. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3-triazol-4-yl)methyl)
- Jain, A. et al. Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry2024, 36, 1-6.
- Golas, P. L.; Matyjaszewski, K. Marrying Click Chemistry with Polymerization: Expanding the Scope of Polymeric Materials. Chemical Society Reviews2010, 39, 1338–1354.
- Tang, J.-S.; Tian, M.; Sheng, W.-B.; Guo, C.-C. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis2012, 44, 541-546.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journals.
- Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking.
- Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Organic Syntheses.
- A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube.
- Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives.
- Synthesis and antimycobacterial screening of new 4-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-3-yl)
- Click Chemistry Azide-Alkyne Cycloaddition.
- Click chemistry: A novel tool in pharmaceutical research. Allied Academies.
- CuAAC click triazole synthesis - labor
- Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity.
- Sonogashira Coupling. Chemistry LibreTexts.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
- Synthesis of quinoline derivatives.
- Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line tar. Semantic Scholar.
- Synthesis and characterization of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives.
- 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI.
- CuAAC of 3‐ethynylquinoxaline 1 and benzyl azide (2 a) to give....
- Overview Click Chemistry b ackground inform
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- Stable Cu (I) Complexes for Intracellular Cu‐Catalyzed Azide Alkyne Cycloaddition. University of Kentucky X-Ray Crystallography Facility.
- (PDF) Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 5. KR20210010671A - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Synthesis of triazole-linked 7-Ethynylquinoline conjugates
Application Note: High-Efficiency Synthesis of Triazole-Linked 7-Ethynylquinoline Conjugates
Executive Summary
This guide details the synthetic pathway for generating triazole-linked 7-ethynylquinoline conjugates , a privileged scaffold in modern drug discovery.[1] Quinoline derivatives exhibit potent anticancer, antimalarial, and antimicrobial properties. By leveraging the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —the gold standard of "Click Chemistry"—researchers can rapidly generate libraries of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.
This protocol bridges the gap between the palladium-catalyzed Sonogashira coupling (to install the alkyne handle) and the copper-catalyzed bioconjugation , providing a robust, self-validating workflow for medicinal chemists.
Introduction & Strategic Rationale
The 7-substituted quinoline ring is a critical pharmacophore found in FDA-approved drugs like chloroquine and various kinase inhibitors.[1] The introduction of a 1,2,3-triazole linker serves two purposes:
-
Bioisosterism: The triazole ring mimics amide bonds but possesses superior metabolic stability against hydrolysis and enzymatic cleavage.[1]
-
Pharmacokinetic Enhancement: It improves solubility and hydrogen-bonding potential, often enhancing the binding affinity to targets such as EGFR (anticancer) or DNA gyrase (antibacterial).[1]
The Challenge: Direct ethynylation of the electron-deficient quinoline ring can be sluggish due to catalyst poisoning by the quinoline nitrogen.[1] This guide optimizes the catalyst system to overcome these electronic deactivations.
Retrosynthetic Analysis
The synthesis is disconnected into two primary phases: the construction of the Alkyne Scaffold (Part A) and the Click Conjugation (Part B) .[1]
Figure 1: Retrosynthetic strategy isolating the critical alkyne intermediate.
Experimental Protocol
Part A: Synthesis of the 7-Ethynylquinoline Scaffold
Objective: Install the alkyne handle at the C-7 position.[1] Direct coupling with acetylene gas is hazardous and difficult to control; therefore, we use Trimethylsilylacetylene (TMSA) as a protected surrogate.[1]
Reagents:
-
7-Bromoquinoline (1.0 equiv)[1]
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)[1]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)[1]
-
Co-Catalyst: Copper(I) Iodide (CuI) (2 mol%)[1]
-
Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio)[1]
Step-by-Step Methodology:
-
Deoxygenation (Critical): In a flame-dried Schlenk flask, dissolve 7-bromoquinoline in dry DMF/Et₃N. Sparge with Argon for 15 minutes. Why? Oxygen promotes homocoupling of alkynes (Glaser coupling), reducing yield.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon.[1] The solution typically turns yellow/brown.[1]
-
Coupling: Add TMSA dropwise via syringe. Heat the reaction to 80°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Cool to RT. Filter through a celite pad to remove Pd black.[1] Dilute with EtOAc, wash 3x with water (to remove DMF), and dry over Na₂SO₄.
-
Deprotection: Dissolve the crude TMS-intermediate in Methanol. Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and stir at RT for 1 hour.
-
Purification: Flash column chromatography (Silica gel).
Yield Expectation: 75–85% over two steps.
Part B: The "Click" Conjugation (CuAAC)
Objective: Regioselective synthesis of the 1,4-disubstituted triazole.[1]
Reagents:
-
7-Ethynylquinoline (1.0 equiv)[1]
-
Azide Derivative (R-N₃) (1.0–1.1 equiv)[1]
-
Catalyst: CuSO₄·5H₂O (10 mol%)[1]
-
Reductant: Sodium Ascorbate (20 mol%)[1]
-
Solvent: t-Butanol / Water (1:[1]1) or DMSO / Water (for insoluble substrates).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the alkyne and azide in the solvent mixture (approx. 0.1 M concentration).[1]
-
Catalyst Activation: Prepare a fresh aqueous solution of CuSO₄ and Sodium Ascorbate.[1] The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[1]
-
Initiation: Add the Cu/Ascorbate solution to the reaction mixture. Stir vigorously at Room Temperature for 4–12 hours.
-
Note: If precipitation occurs, this often indicates product formation.[1]
-
-
Workup (Copper Removal):
-
Isolation: Recrystallization (often from Ethanol) or Column Chromatography.[1]
Experimental Workflow & Troubleshooting
Figure 2: Decision tree for the CuAAC conjugation, including optimization for stalled reactions.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled | Catalyst oxidation or coordination by quinoline N. | Add TBTA ligand (10 mol%) to protect Cu(I); degas solvents. |
| Low Yield (Step A) | Glaser coupling (homocoupling of alkynes).[1] | Ensure strict anaerobic conditions (Argon sparging); add reducing agent.[1] |
| Green/Blue Product | Copper contamination.[1] | Wash organic layer with aqueous EDTA or dilute ammonia.[1] |
| Explosion Risk | Low MW organic azides.[1] | Ensure (C+O)/N ratio > 3. Never concentrate neat azides. |
Characterization Criteria
To validate the structure, specific spectral signatures must be identified:
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
-
HRMS:
-
Observe the parent ion [M+H]⁺ with mass accuracy < 5 ppm.[1]
-
References
-
Synthesis of 7-ethynylquinoline via Sonogashira coupling
-
Quinoline-Triazole Conjugates as Anticancer Agents
-
Antiviral Properties of Quinoline-Triazoles
-
Mechanochemical and Green Synthesis Approaches
Sources
- 1. New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Ethynylquinoline-Protein Conjugates by HPLC
Welcome to the technical support center for the purification of 7-ethynylquinoline-protein conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of these important bioconjugates using High-Performance Liquid Chromatography (HPLC).
The conjugation of 7-ethynylquinoline to proteins, often through click chemistry, is a powerful tool for developing antibody-drug conjugates (ADCs) and other targeted therapeutics. However, purifying these conjugates to the high degree required for downstream applications can be challenging. This guide offers expert insights and practical solutions to common issues encountered during HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What is the best HPLC method for purifying 7-ethynylquinoline-protein conjugates?
A1: Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying 7-ethynylquinoline-protein conjugates. This technique separates molecules based on their hydrophobicity. The addition of the hydrophobic 7-ethynylquinoline moiety to a protein increases its retention time on an RP-HPLC column compared to the unconjugated protein, allowing for their separation. Other methods like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) can also be employed, often as polishing steps.
Q2: How does the 7-ethynylquinoline tag affect the protein's behavior on RP-HPLC?
A2: The 7-ethynylquinoline tag is a hydrophobic aromatic structure. Its conjugation to a protein increases the overall hydrophobicity of the molecule. This increased hydrophobicity leads to a stronger interaction with the hydrophobic stationary phase of an RP-HPLC column (e.g., C4, C8, or C18), resulting in a longer retention time. The degree of this shift in retention time is often proportional to the number of 7-ethynylquinoline molecules conjugated to the protein, which can sometimes allow for the separation of species with different drug-to-antibody ratios (DAR).
Q3: What are the key parameters to optimize for a successful RP-HPLC purification?
A3: Several parameters are critical for optimizing the separation of your conjugate:
-
Column Chemistry: C4 columns are often a good starting point for protein separations as they are less hydrophobic than C8 or C18 columns, which can sometimes lead to irreversible protein binding. For larger proteins like antibodies, wide-pore columns (e.g., 300 Å or larger) are essential to allow the protein to access the stationary phase within the pores.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile. Both solvents are typically acidified with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) (e.g., 0.1%).
-
Gradient: A shallow gradient of increasing organic solvent is crucial for resolving the conjugate from the unconjugated protein and other impurities.
-
Temperature: Elevated temperatures (e.g., 40-60 °C) can improve peak shape and recovery by reducing solvent viscosity and increasing mass transfer. However, the thermal stability of your protein conjugate must be considered.
Troubleshooting Guide
This section addresses specific problems you might encounter during your HPLC purification.
Problem 1: Poor Peak Shape (Broadening or Tailing)
Q: My peaks are broad and tailing. What could be the cause and how can I fix it?
A: Poor peak shape is a common issue and can stem from several factors.
-
Scientific Rationale: Peak broadening and tailing often indicate secondary interactions between the analyte and the stationary phase, slow kinetics of interaction, or issues with the column itself. For large molecules like protein conjugates, mass transfer limitations can also contribute significantly.
-
Troubleshooting Steps:
-
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can improve peak shape by masking secondary interactions with the silica support. If you are using formic acid (FA), which is weaker, consider switching to 0.1% TFA.
-
Increase Column Temperature: As mentioned, higher temperatures can improve peak shape. Experiment with increasing the column temperature in 5-10 °C increments, while monitoring for any signs of protein degradation.
-
Check for Column Contamination: The column frit or the head of the column may be clogged with precipitated protein or other sample components. Try flushing the column with a strong solvent or, if the problem persists, replace the column. Using a guard column can help protect your analytical column.
-
Reduce Flow Rate: A lower flow rate can sometimes improve peak shape by allowing more time for the analyte to interact with the stationary phase.
-
Ensure Proper Sample Dissolution: Your sample should be fully dissolved in the initial mobile phase conditions. If not, it can precipitate on the column, leading to poor peak shape.
-
Problem 2: Low Recovery of the Conjugate
Q: I'm injecting my sample, but I'm not seeing my conjugate peak, or it's much smaller than expected. What's happening?
A: Low recovery is a critical issue that can be caused by irreversible binding to the column, precipitation, or degradation.
-
Scientific Rationale: Protein conjugates, especially those with a high degree of hydrophobic modification, can be "sticky" and may adsorb irreversibly to the stationary phase or other parts of the HPLC system. They can also be prone to aggregation and precipitation, particularly in the presence of organic solvents.
-
Troubleshooting Steps:
-
Decrease Stationary Phase Hydrophobicity: If you are using a C18 or C8 column, switch to a C4 or even a diphenyl column. The less hydrophobic stationary phase will have a weaker interaction with your conjugate, potentially allowing for its elution.
-
Increase TFA Concentration: In some cases, a higher concentration of TFA (e.g., 0.2%) can help to improve recovery by further masking active sites on the stationary phase.
-
Add a "Chaser" Injection: After your sample injection, perform a blank injection with a high concentration of organic solvent (e.g., 95% acetonitrile). This can sometimes help to elute strongly bound protein.
-
Check for Precipitation: The low pH of the mobile phase (due to TFA or FA) can cause some proteins to precipitate. Ensure your sample is soluble in the mobile phase before injection. You might need to adjust the pH of your sample or use a different mobile phase system.
-
Consider an Alternative HPLC Mode: If RP-HPLC consistently gives low recovery, consider trying Hydrophobic Interaction Chromatography (HIC). HIC is a less denaturing technique that separates proteins based on hydrophobicity but uses a descending salt gradient for elution, which can be gentler on the protein.
-
Problem 3: Co-elution of Conjugate and Unconjugated Protein
Q: I can't resolve the peak for my 7-ethynylquinoline-protein conjugate from the peak for the unconjugated protein. How can I improve the separation?
A: Achieving baseline separation between the conjugate and the starting material is key to obtaining a pure product.
-
Scientific Rationale: The resolution between two peaks in chromatography depends on their relative retention and the efficiency of the column. To improve the separation, you need to either increase the difference in their retention times or decrease the width of the peaks.
-
Troubleshooting Steps:
-
Shallow the Gradient: A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) will increase the separation between peaks with similar hydrophobicities. Try reducing the gradient slope by half.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the column's efficiency and lead to sharper peaks, which can improve resolution.
-
Optimize the Organic Solvent: While acetonitrile is most common, methanol or isopropanol can sometimes offer different selectivities and improve separation.
-
Change the Ion-Pairing Agent: Switching from TFA to FA or vice-versa can alter the retention characteristics of your proteins and may improve resolution.
-
Experimental Workflow and Data Presentation
General RP-HPLC Protocol for 7-Ethynylquinoline-Protein Conjugate Purification
This protocol provides a starting point for method development.
-
Sample Preparation:
-
Ensure the conjugate is in a buffer compatible with the initial HPLC mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC System and Column:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: A wide-pore (≥300 Å) C4 column is recommended (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phases:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: 280 nm (for the protein) and a wavelength specific to the 7-ethynylquinoline tag if possible.
-
-
Gradient Elution:
| Time (min) | % Solvent B |
| 0 | 20 |
| 5 | 20 |
| 35 | 70 |
| 40 | 95 |
| 45 | 95 |
| 46 | 20 |
| 55 | 20 |
Table 1: Example Gradient for RP-HPLC Purification.
Visualizing the Workflow
Caption: HPLC Purification Workflow for 7-Ethynylquinoline-Protein Conjugates.
References
- Phenomenex. (2025, October 16). High-Efficiency Protein Purification by HPLC.
- Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. PMC.
- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis.
- Element Lab Solutions. (n.d.). Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications.
- Thermo Fisher Scientific. (n.d.). Click Chemistry—Section 3.1.
- Fang, S., et al. (2022). Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. Molecular Pharmaceutics.
- Cheméo. (n.d.). Chemical Properties of Quinoline, 7-ethyl- (CAS 7661-47-4).
- Restek. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2018). Complete Characterization of a Cysteine-linked Antibody-Drug Conjugate Performed on a Hybrid Quadrupole-Orbitrap Mass Spectrometer with High Mass Range.
- ResearchGate. (2018). Why do I lose my protein on HPLC (with protein-column) when I add DNA and how can I prevent this?
- ResearchGate. (2013). Troubleshooting protein purification?
- Josic, D., & Kovac, S. (2010). Reversed-phase High Performance Liquid Chromatography of proteins. Current Protocols in Protein Science.
- Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC.
- Vector Labs. (n.d.). Cell Lysate Labeling.
- Kumar, V. (2014). HPLC for Peptides and Proteins: Principles, Methods and Applications. Research & Reviews: Journal of Pharmaceutical Analysis.
- Sartorius. (2023, October 18). Webinar: Troubleshooting HPLC Mobile Phase Issues.
- MDPI. (2023). *Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Coll
Technical Support Center: 7-Ethynylquinoline in CuAAC Reactions
Welcome to the technical support guide for utilizing 7-Ethynylquinoline in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this heteroaromatic alkyne. We will move beyond standard protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
Introduction: The Challenge of Heteroaromatic Alkynes
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its efficiency, reliability, and biocompatibility.[1][2] It allows for the specific formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3] However, not all alkynes are created equal. Substrates like 7-Ethynylquinoline, which contain heteroaromatic systems, introduce specific challenges that can lead to low yields, stalled reactions, and complex purification.
The primary issues stem from two competing processes:
-
Oxidative Homocoupling (Glaser Coupling): The terminal alkyne reacts with itself to form a symmetric 1,3-diyne byproduct, consuming your starting material and complicating purification.[4][5]
-
Catalyst Inhibition/Sequestration: The nitrogen atom in the quinoline ring can act as a ligand, coordinating to the copper catalyst and rendering it inactive for the desired cycloaddition.[6][7]
This guide provides a series of frequently asked questions and troubleshooting workflows to directly address and overcome these side reactions.
Troubleshooting Guide & FAQs
Question 1: My reaction has a low yield and a significant, non-polar byproduct. What is happening and how do I fix it?
Answer: This is the most common failure mode and is almost certainly due to oxidative homocoupling of 7-Ethynylquinoline, also known as the Glaser-Hay coupling.[8][9] This side reaction is mediated by Cu(II) species, which can arise from the oxidation of the active Cu(I) catalyst by dissolved oxygen in your solvent.[10]
The desired CuAAC reaction relies on Cu(I), while the Glaser coupling is promoted by Cu(II). Therefore, the key to preventing this side reaction is to maintain a reducing environment and rigorously exclude oxygen.
Core Problem: The Competing Pathways
The diagram below illustrates the desired catalytic cycle versus the primary side reactions that consume the alkyne and deactivate the catalyst.
Caption: Figure 1. Desired CuAAC cycle vs. Glaser coupling and catalyst inhibition.
Solutions:
-
Rigorous Deoxygenation: Before adding your copper source, thoroughly degas your reaction solvent. The most effective method is to use a "freeze-pump-thaw" cycle (3-4 times) for organic solvents. For aqueous or robust organic solvents, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is a viable alternative. Always maintain a positive pressure of inert gas throughout the reaction.[4]
-
Use an Excess of Reducing Agent: Sodium ascorbate is typically used to reduce the Cu(II) precursor (e.g., CuSO₄) to the active Cu(I) catalyst.[11] It also scavenges any dissolved oxygen and reduces any Cu(II) that forms during the reaction, shutting down the Glaser pathway.[10] Use at least 2-5 equivalents of sodium ascorbate relative to the copper catalyst.
-
Add Reagents in the Correct Order: A best practice is to mix the 7-Ethynylquinoline, the azide, and the ligand in the degassed solvent first. Prepare the catalyst solution separately by mixing the copper source (e.g., CuSO₄) and sodium ascorbate. Add the catalyst solution to the reaction mixture last to initiate the reaction.[12]
Question 2: My reaction is very slow or stalls completely, even after degassing. What's wrong?
Answer: If you have effectively eliminated the Glaser coupling pathway and the reaction is still not proceeding, the issue is likely catalyst inhibition or the use of a suboptimal solvent or ligand. The nitrogen atom of the quinoline ring can coordinate to the Cu(I) center, effectively sequestering it from the catalytic cycle.
Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve slow or stalled reactions.
Caption: Figure 2. Step-by-step guide to diagnosing reaction failure.
Solutions:
-
Use an Accelerating Ligand: Ligands are critical for successful CuAAC, especially with challenging substrates. They stabilize the Cu(I) oxidation state, prevent copper aggregation, and increase the reaction rate.[13][14] For 7-Ethynylquinoline, a good ligand can outcompete the quinoline nitrogen for coordination to the copper center.
-
Choose the Right Ligand: Not all ligands are equally effective. The choice depends on your solvent system and the specific properties of your substrates. See the table below for a comparison.
-
Ensure Solubility: If your azide or alkyne is not fully dissolved, the reaction will be slow due to the heterogeneous nature. Common solvent systems include tBuOH/H₂O, DMSO, DMF, and THF.[4] For bioconjugation, aqueous buffers are common, but co-solvents like DMSO or DMF (up to 50%) can be added to aid solubility.[4]
-
Avoid Inhibitory Buffers: If working in aqueous media, avoid buffers with strong copper-coordinating properties, such as Tris.[4] Buffers like HEPES, MOPS, or phosphate are generally more suitable.[4]
Question 3: Which ligand should I choose for my reaction with 7-Ethynylquinoline?
Answer: The ideal ligand should accelerate the reaction while minimizing side reactions. For 7-Ethynylquinoline, a ligand that forms a stable, catalytically active complex with copper is needed to prevent inhibition by the quinoline nitrogen.
Table 1: Comparison of Common CuAAC Ligands
| Ligand | Type | Key Advantages | Considerations for 7-Ethynylquinoline |
| TBTA (Tris(benzyltriazolyl)methylamine) | Triazole-based | Highly accelerating, protects Cu(I) from oxidation.[10] | Good starting point. Its bulky nature may help prevent quinoline coordination. Limited solubility in purely aqueous systems. |
| THPTA (Tris(3-hydroxypropyltriazolyl)methylamine) | Water-Soluble Triazole | Excellent for aqueous bioconjugation due to high water solubility.[12] | A very strong choice for reactions in aqueous buffers. Can be inhibited by high alkyne concentrations (>5 mM).[12] |
| BTTES (2,6-Bis((4-(triethylsilyl)ethynyl)pyridin-2-yl)pyridine) | Pyridine-based | Can provide very high reaction rates. | The pyridine structure is similar to quinoline; competitive binding could be complex. May require optimization. |
| NHCs (N-Heterocyclic Carbenes) | Carbene-based | Form very stable Cu(I) complexes, highly active.[13] Can reduce catalyst loading. | Excellent for preventing catalyst inhibition due to the strong Cu-C bond. Often used in organic solvents. |
Recommendation: Start with TBTA for organic solvent systems or THPTA for aqueous media. If inhibition persists, exploring an NHC-based ligand is a powerful next step.
Recommended Experimental Protocols
Protocol 1: Baseline CuAAC Reaction with 7-Ethynylquinoline
This protocol is a robust starting point for small-scale synthesis in an organic solvent.
-
Preparation: To a 10 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Ethynylquinoline (1.0 eq), your azide partner (1.05 eq), and TBTA (0.1 eq).
-
Deoxygenation: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with dry Argon or Nitrogen. Repeat this cycle 3-5 times.
-
Solvent Addition: Add degassed solvent (e.g., THF/tBuOH 4:1, to achieve ~0.1 M concentration of the alkyne) via syringe. Stir the mixture until all solids are dissolved.
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and Sodium Ascorbate (0.25 eq) in a minimum amount of degassed water. The solution should turn from blue to colorless or pale yellow.
-
Initiation: Using a syringe, add the freshly prepared catalyst solution to the stirring reaction mixture in the Schlenk flask.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Workup: Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Freeze-Pump-Thaw Deoxygenation
This is the most effective method for removing dissolved oxygen from organic solvents.
-
Add your solvent to a Schlenk flask that is no more than half full.
-
Attach the flask to a vacuum line and freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gas is released.
-
Repeat steps 2-4 for a total of three cycles.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
By understanding the specific chemical hurdles presented by 7-Ethynylquinoline and applying these targeted troubleshooting strategies and protocols, you can significantly improve the success rate and efficiency of your CuAAC reactions.
References
-
Peptide Conjugation via CuAAC 'Click' Chemistry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Quinoline derivatives with different functional groups: Evaluation of their Catecholase activity. (2023). Heliyon, 9(8), e18780. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Click Chemistry (Azide / alkyne reaction) - Interchim. (n.d.). Interchim. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis - YouTube. (2022). YouTube. [Link]
-
Díez-González, S., & Nolan, S. P. (2008). Copper(I)-N-Heterocyclic Carbene Complexes in Catalysis. Accounts of Chemical Research, 41(2), 349-358. [Link]
-
Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - eScholarship.org. (2018). eScholarship, University of California. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Kamal, A., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. MedChemComm, 3, 1370-1376. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. (2009). Jena Bioscience. [Link]
-
Walter Reppe Revival – Identification and Genesis of Copper Acetylides Cu2C2 as Active Species in Ethynylation Reactions - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. (2021). ACS Publications. [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Copper(I)-Acetylides: Access, Structure, and Relevance in Catalysis - IC-Unicamp. (n.d.). Unicamp. [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Glaser coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (n.d.). MDPI. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity - MDPI. (n.d.). MDPI. [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. (n.d.). MDPI. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. (n.d.). MDPI. [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Editors' Collection: Greener synthetic approaches towards quinoline derivatives Home. (n.d.). Royal Society of Chemistry. [Link]
-
Turning unreactive copper acetylides into remarkably powerful and mild alkyne transfer reagents by oxidative umpolung - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - MDPI. (n.d.). MDPI. [Link]
-
Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. (2024). ACS Publications. [Link]
-
Glaser−Hay homo‐coupling of terminal alkynes catalyzed by a Cu single‐atom catalyst. Adapted from ref.. - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. Quinoline derivatives with different functional groups: Evaluation of their Catecholase activity - American Chemical Society [acs.digitellinc.com]
- 7. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Guide: Stability & Handling of 7-Ethynylquinoline
Introduction
7-Ethynylquinoline is a bifunctional scaffold frequently employed as a bioorthogonal handle in chemical biology (via CuAAC "Click" chemistry) and as a pharmacophore in kinase and oxidoreductase inhibitor development. While the quinoline core provides a stable aromatic framework, the C7-ethynyl substituent introduces specific reactivity and solubility considerations essential for rigorous physiological experiments.
This guide addresses the three most critical failure modes reported by researchers: precipitation in aqueous buffers , unexpected metabolic degradation , and reactivity issues during conjugation .
Module 1: Chemical Stability & Solubility
Q: My compound precipitates immediately upon dilution into PBS (pH 7.4). How do I maintain solubility?
A: The precipitation is likely driven by the lipophilicity of the unprotonated quinoline ring at neutral pH.
The Mechanism:
Quinoline has a pKa of approximately 4.9 [1]. At physiological pH (7.4), the nitrogen atom is predominantly unprotonated (
Troubleshooting Protocol:
-
Stock Preparation: Dissolve the neat solid in anhydrous DMSO to a concentration of 10–50 mM. Avoid ethanol if long-term stability is required, as evaporation alters concentration.
-
Stepwise Dilution: Do not add DMSO stock directly to a large volume of PBS. Instead, perform an intermediate dilution in water/DMSO (1:1) before the final dilution into buffer.
-
Carrier Proteins: If the assay permits, include 0.1% BSA or HSA. Albumin binds hydrophobic small molecules, preventing aggregation without abolishing bioavailability.
| Parameter | Value (Approx.) | Implication at pH 7.4 |
| pKa (Quinoline N) | 4.9 | Neutral species dominates; low solubility. |
| LogP | ~2.3 | Requires organic co-solvent (DMSO). |
| Solubility (PBS) | < 50 µM | Risk of precipitation in high-concentration assays. |
Q: Is the terminal alkyne stable in cell culture media for long-duration experiments (24–48h)?
A: Yes, the alkyne is chemically stable, but it is susceptible to oxidative coupling if catalytic metals are present.
The Mechanism: Terminal alkynes are kinetically stable to hydrolysis at pH 7.4. They do not hydrate to ketones without strong acid/mercury catalysis. However, in the presence of trace copper (often found in undefined media or carried over from synthesis) and oxygen, Glaser coupling can occur, dimerizing the compound to a diyne [2].
Validation Steps:
-
LC-MS Check: Monitor for a dimer peak (Mass = 2M - 2H).
-
Chelation: Add 10–50 µM EDTA to buffers to sequester trace transition metals if you observe unexpected consumption of the parent compound.
Module 2: Metabolic Stability (In Vivo & Microsomes)
Q: We observe rapid clearance in liver microsomes (t½ < 15 min). Is the alkyne being metabolized?
A: Unlikely.[1] The rapid clearance is driven by oxidation of the quinoline ring, not the alkyne.
The Mechanism: Quinolines are "metabolic sponges" for oxidative enzymes. The primary degradation pathways are:
-
N-Oxidation: Mediated by CYP450s (typically CYP3A4) or Flavin-containing Monooxygenases (FMOs).
-
2-Hydroxylation: Mediated by Aldehyde Oxidase (AOX) or CYP2A6. The C2 position (adjacent to the nitrogen) is highly electron-deficient and prone to nucleophilic attack or enzymatic oxidation [3, 4].
The ethynyl group itself is relatively resistant to Phase I metabolism compared to the heterocycle, although terminal alkynes can occasionally undergo oxidation to reactive ketenes (rare in this scaffold).
Diagram 1: Metabolic Fate of Quinoline Scaffolds
Caption: Primary degradation pathways. The quinoline nitrogen and C2 position are the primary sites of metabolic instability, rather than the alkyne handle.
Solution for Drug Design: If metabolic stability is the bottleneck, consider blocking the C2 position with a small group (e.g., methyl, Cl) to sterically hinder AOX activity [3].
Module 3: Click Chemistry (CuAAC) Troubleshooting
Q: The Click reaction works on model substrates but fails with 7-Ethynylquinoline. Why?
A: The quinoline nitrogen can chelate the Copper(I) catalyst, poisoning the reaction.
The Mechanism: Quinolines are monodentate ligands. The nitrogen lone pair can coordinate to the Cu(I) species required for the Click reaction. If the quinoline concentration is high relative to the copper catalyst, it can compete with the stabilizing ligand (e.g., THPTA), forming an inactive Cu-quinoline complex.
Optimization Protocol:
-
Increase Copper/Ligand Ratio: Use a pre-complexed Cu(I)-THPTA or Cu(I)-TBTA mix at a 1:5 ratio (Metal:Ligand) to ensure the ligand outcompetes the quinoline nitrogen.
-
pH Adjustment: Running the reaction at pH 7.0–7.5 is standard, but slight acidification (pH 6.5) can protonate a fraction of the quinoline (reducing its ability to bind Cu) without inhibiting the CuAAC reaction significantly.
Module 4: Experimental Workflow & Decision Tree
Use this logic flow to diagnose stability issues during assay development.
Caption: Diagnostic workflow for identifying solubility limits versus chemical/metabolic instability.
References
-
ScienceMadness & Wikipedia Data . Quinoline Chemical Properties: pKa and Solubility. Retrieved from and .
-
Shi, W., et al. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (Discusses stability and coupling of terminal alkynes). Retrieved from .
-
Zuccarello, E., et al. (2023) .[2] Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. Bioorganic & Medicinal Chemistry Letters. (Demonstrates quinoline metabolic instability and optimization strategies). Retrieved from .
-
Inventiva Pharma . Discovery and optimization of indoline derivatives as new LXR agonists. (Highlights microsomal stability issues with quinoline/aromatic systems). Retrieved from .
Sources
Technical Support Hub: Copper Removal from Quinoline-Based Click Reactions
Subject: Protocol Optimization for 7-Ethynylquinoline CuAAC Workup Ticket ID: #Cu-REM-7EQ Status: Active Support Tier: Senior Application Scientist
The Core Challenge: Why Standard Washes Fail
You are likely experiencing persistent copper contamination (green/blue tint, cytotoxicity, or broad NMR signals) despite standard EDTA washing.
The Science: 7-Ethynylquinoline derivatives present a unique challenge in "Click" chemistry (CuAAC). Unlike simple alkyl alkynes, the quinoline nitrogen (N-1) acts as a competitive ligand.
-
Mechanism: The copper catalyst (Cu) coordinates to the quinoline nitrogen, forming a stable complex that resists simple aqueous extraction.
-
The Trap: Standard EDTA washes rely on the chelator stripping Cu from the solvent. However, the quinoline moiety acts as a "molecular sponge," holding the copper in the organic phase. To remove it, we must introduce a ligand with a significantly higher affinity for Copper (Cu) than the quinoline nitrogen.
Protocol Selector (Decision Tree)
Use this flowchart to select the correct decontamination method based on your reaction scale and product solubility.
Figure 1: Decision matrix for selecting the optimal copper removal strategy based on physicochemical properties.
Detailed Protocols
Method A: Solid-Phase Scavenging (Recommended for High Purity)
Best for: <500 mg scale, pharmaceutical intermediates, biological assays.
Principle: Silica-supported thiols (Si-SH) bind Cu(I) and Cu(II) according to Hard-Soft Acid-Base (HSAB) theory. Sulfur is a "soft" base and binds the "soft" Cu(I) much tighter than the "borderline" quinoline nitrogen can.
Step-by-Step:
-
Dilution: Dilute your crude reaction mixture (post-click) in Ethyl Acetate or THF. Avoid DCM if possible, as it can slow down scavenging kinetics.
-
Loading: Add SiliaMetS® Thiol or equivalent (approx. 4 equivalents relative to the copper catalyst used).
-
Tip: If you used 10 mol% Cu catalyst, add 40 mol% scavenger.
-
-
Incubation: Stir gently at room temperature for 4 hours .
-
Visual Check: The resin may turn dark/black as it captures copper.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter or a fritted glass funnel to remove the silica resin.
-
Concentration: Evaporate the solvent. The filtrate should be copper-free.[1]
Method B: Modified Liquid-Liquid Extraction (Ammonia/EDTA)
Best for: >1g scale, crude cleanup.
Principle: Standard EDTA is acidic/neutral. By adding Ammonium Hydroxide (
Step-by-Step:
-
Oxidation (Critical): Open the reaction flask to air and stir for 15 minutes to ensure all Cu(I) oxidizes to Cu(II). Cu(I) is harder to chelate with EDTA.
-
Solvent System: Dissolve the crude residue in DCM (Dichloromethane) .
-
The Wash:
-
Prepare a wash solution: 10%
(aq) saturated with . -
Wash the organic layer 3 times.
-
Observation: The aqueous layer should turn bright blue. Repeat until the aqueous layer is colorless.
-
-
Final Polish: Perform one final wash with 0.1 M EDTA (pH 8) to catch trace ions.
-
Dry: Dry organic layer over
, filter, and concentrate.
Comparative Data: Residual Copper Levels
| Method | Residual Cu (ppm) | Yield Recovery (%) | Time Required | Suitability for Bio-Assay |
| Control (Water Wash) | >2,000 ppm | 95% | 1 hr | Unsafe |
| Standard EDTA Wash | ~300 ppm | 92% | 2 hrs | Poor |
| Method A (Si-Thiol) | < 5 ppm | 98% | 4 hrs | Excellent |
| Method B (NH4OH) | ~20-50 ppm | 90% | 3 hrs | Good |
Note: Data represents average values for nitrogen-heterocycle substrates. ICH Q3D limit for oral drugs is typically <3000 µ g/day , but parenteral limits are much lower (<300 µ g/day ).[2] [1, 2]
Troubleshooting & FAQs
Q: My product is still green after Method B. What now?
A: The green color indicates persistent Cu(II) coordination. The quinoline-copper bond is likely very strong.
-
Fix: Switch to Method A (Solid Phase). If you lack scavenger resin, wash the organic layer with a 10% solution of Sodium Diethyldithiocarbamate . This forms a brown precipitate with copper which can be filtered off, though it is messier than silica scavengers.
Q: The NMR shows broad lines, but the product looks clean.
A: This is a classic sign of paramagnetic relaxation caused by trace Cu(II) (d9 configuration). Even 10 ppm can broaden proton signals on the quinoline ring.
-
Fix: Filter the NMR sample through a small plug of basic alumina or Si-Thiol directly into the NMR tube.
Q: Can I use this product for cell culture with 50 ppm Copper?
A: Proceed with Caution. While 50 ppm might pass chemical purity standards, free copper is cytotoxic and generates Reactive Oxygen Species (ROS) via Fenton-like chemistry [3]. For biological applications, you must achieve <10 ppm (Method A).
Q: Why not just use heterogeneous catalysts (Cu/C) to start with?
A: You can! Using Copper-on-Charcoal or Cu nanoparticles allows you to simply filter the catalyst out post-reaction. However, leaching can still occur if the quinoline substrate actively strips copper from the solid support.
Mechanism of Scavenging
The following diagram illustrates the competitive equilibrium that Method A exploits to purify your compound.
Figure 2: Ligand Exchange Mechanism. The "Soft" Sulfur atom on the scavenger out-competes the "Borderline" Nitrogen on the Quinoline for the Copper ion.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. Guideline for Elemental Impurities Q3D(R2). (2022).
-
Copper Removal Efficiency Review. Journal of Hazardous Materials. "Evaluation of scavengers for the removal of copper from click chemistry mixtures." (2023).
-
Toxicity of Residual Copper. Chemical Research in Toxicology. "Copper-induced oxidative stress in biological systems."
-
SiliaMetS® Scavenger User Guide. SiliCycle Inc. "Metal Scavenging Solutions for Organic Synthesis."
Sources
Technical Support Center: Navigating the Scale-Up of 7-Ethynylquinoline Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 7-ethynylquinoline. As a critical building block in pharmaceutical research and drug development, 7-ethynylquinoline's journey from a lab-scale success to a pilot-plant reality is often fraught with challenges that are not immediately apparent from benchtop procedures. The most common synthetic route, the Sonogashira cross-coupling of a 7-haloquinoline with a protected or terminal alkyne, is a powerful transformation. However, its efficiency at scale is highly dependent on a nuanced understanding of reaction kinetics, thermodynamics, and process engineering.[1][2]
This guide is structured to provide direct, actionable answers to the most pressing issues encountered by process chemists and researchers. We will move beyond simple procedural lists to explore the underlying causality, empowering you to troubleshoot effectively and develop a robust, scalable, and safe process.
Part 1: Troubleshooting Guide - Common Scale-Up Failures
This section addresses specific, acute problems you might encounter during the scale-up process. Each answer provides a diagnostic approach and a set of corrective actions.
Question 1: My reaction yield has dropped significantly upon scale-up, or the reaction has completely stalled. What are the primary causes and how do I troubleshoot?
Answer: A drop in yield is the most common and frustrating scale-up issue. The root cause often lies in physical parameters that change non-linearly with batch size, such as mixing and heat transfer, or in the heightened sensitivity to impurities at a larger scale.
Causality: At the lab scale, efficient magnetic stirring and rapid heat exchange through the flask's high surface-area-to-volume ratio can mask underlying problems. In a large reactor, inefficient mixing can lead to localized concentration gradients (hot spots or areas of low catalyst concentration), while poor heat transfer can cause thermal degradation or the promotion of side reactions.[3]
Troubleshooting Protocol:
-
Verify Raw Material Quality: Ensure the purity of your 7-haloquinoline, alkyne source, and solvents. Trace impurities (e.g., water, oxygen) that were negligible at 1g scale can become reaction poisons at 1kg scale.
-
Analyze Catalyst Activity: The palladium catalyst is the heart of the reaction.
-
Deactivation: Palladium(0) is susceptible to oxidation. Ensure your inert gas (Nitrogen/Argon) purge is effective. On a large scale, this means implementing robust subsurface sparging and maintaining a positive inert gas blanket.[4]
-
Homogeneity: If using a homogeneous catalyst like Pd(PPh₃)₄, ensure it is fully dissolved before other reagents are added. Inadequate agitation can cause the catalyst to settle, starving the bulk solution of the active species.
-
-
Investigate Mixing Efficiency: Use in-process controls (IPCs) like HPLC or UPLC to take samples from different parts of the reactor (e.g., top and bottom) to check for uniform conversion. If conversion is uneven, improve agitation speed or consider a different impeller design.
-
Control the Temperature Profile: A common issue is the creation of localized hot spots due to poor heat dissipation, which can lead to thermal degradation of reagents or the product.[3] Ensure your reactor's heating/cooling jacket is responsive and that the addition of reagents is controlled to manage any exotherms.
Below is a workflow to guide your troubleshooting process.
Question 2: I am observing a significant increase in impurities, particularly the alkyne homocoupled dimer (Glaser coupling byproduct). How can I mitigate this?
Answer: The formation of a diyne byproduct from the homocoupling of your terminal alkyne is a classic Sonogashira side reaction, often exacerbated by scale-up conditions.
Causality: This side reaction is primarily promoted by two factors: the presence of oxygen and the copper(I) co-catalyst.[5] Oxygen oxidizes the copper(I) acetylide intermediate, leading to dimerization. At a larger scale, achieving and maintaining a truly anaerobic environment is more challenging than in a small flask.
Mitigation Strategies:
-
Rigorous Deoxygenation: Do not rely on a simple nitrogen blanket. Implement a robust deoxygenation protocol for your solvent and reaction mixture, such as subsurface sparging with nitrogen or argon for an extended period (e.g., 30-60 minutes) before adding the palladium catalyst.
-
Adopt Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely. Modern Sonogashira protocols often use palladium catalysts with highly active phosphine ligands that can facilitate the catalytic cycle without copper, though this may require re-optimization of the reaction conditions.[5][6]
-
Control Reagent Addition: Adding the 7-haloquinoline slowly to the mixture of the alkyne, base, and catalyst can help keep the concentration of the copper acetylide intermediate low, favoring the cross-coupling pathway over homocoupling.
| Impurity Type | Likely Cause | Recommended Mitigation Strategy |
| Alkyne Homocoupling Dimer | Oxygen contamination, high Cu(I) concentration | 1. Implement rigorous solvent/reactor deoxygenation.[4] 2. Switch to a copper-free Sonogashira protocol.[6] |
| De-halogenated Quinoline | Catalyst-mediated hydrodehalogenation | 1. Ensure the alkyne is consumed. 2. Lower reaction temperature or shorten reaction time after completion. |
| Residual Starting Materials | Stalled reaction (see Q1) | Follow the troubleshooting workflow in Q1. |
| Palladium Black | Catalyst decomposition | 1. Use more robust ligands. 2. Ensure strict anaerobic conditions. 3. Avoid excessively high temperatures. |
Question 3: My product isolation is complicated by residual metals, and purification by column chromatography is not viable at scale. What are my options?
Answer: Transitioning from chromatography to crystallization is a mandatory step for scalable purification. The key is to design a work-up procedure that effectively removes the bulk of the metal catalysts before the final crystallization step.
Causality: Palladium and copper residues can make the crude product oily or discolored, hindering crystallization and leading to product contamination. Simple aqueous washes are often insufficient to remove these metals, which may be complexed with the product or ligands.
Scalable Purification Protocol:
-
Post-Reaction Quench & Filtration: After the reaction is complete, cool the mixture and quench with a suitable aqueous solution (e.g., ammonium chloride). A common and effective next step is to filter the entire batch through a pad of Celite® or silica gel. This will adsorb a significant portion of the palladium catalyst.
-
Metal Scavenging: If filtration is insufficient, consider stirring the organic solution with a metal scavenger. Options include:
-
Activated Carbon: A cost-effective choice, but can sometimes lead to product loss through adsorption.
-
Thiol-Functionalized Silica Gels: More expensive but highly effective at scavenging palladium.
-
-
Crystallization Development:
-
Solvent Screening: Identify a solvent system where 7-ethynylquinoline has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices for quinoline derivatives include ethanol, methanol, isopropanol (IPA), or mixtures with water or heptane.[7][8]
-
Anti-Solvent Addition: A robust method involves dissolving the crude product in a good solvent (e.g., ethanol) and then slowly adding an anti-solvent (e.g., water or heptane) to induce crystallization. This often yields cleaner material than cooling crystallization alone.
-
Control Cooling: A slow, controlled cooling profile is critical for growing large, pure crystals. Crash-cooling will trap impurities.
-
A general crystallization procedure for a quinoline derivative might involve dissolving the crude material in hot ethanol, followed by filtration and the slow addition of water until turbidity is observed, then allowing the solution to cool slowly.[7]
Part 2: Frequently Asked Questions (FAQs)
Q: What are the key parameter differences to consider when moving from a 1L flask to a 100L reactor for this Sonogashira reaction?
A: The transition involves a fundamental shift in controlling the reaction environment. The following table summarizes the key changes:
| Parameter | Lab Scale (e.g., 1L Flask) | Pilot Scale (e.g., 100L Reactor) | Causality & Rationale |
| Agitation | Magnetic Stirrer (High Shear, Localized) | Overhead Impeller (Lower Shear, Better Bulk Flow) | Reactor impellers are designed for bulk blending. Ensure the speed is sufficient to keep solids suspended and maintain homogeneity. |
| Heat Transfer | High Surface Area/Volume Ratio; Fast Response | Low Surface Area/Volume Ratio; Slow Response | Exotherms must be anticipated and managed through controlled addition rates and proactive use of the reactor jacket.[3] |
| Inerting | Balloon / Firestone Valve | Positive Pressure Blanket + Subsurface Sparging | A static blanket may not be sufficient. Sparging is crucial for removing dissolved oxygen before adding the catalyst.[4] |
| Reagent Addition | Funnel / Syringe (Rapid) | Metering Pump / Pressure Transfer (Controlled Rate) | Slow, controlled addition is critical for managing exotherms and controlling impurity formation at scale. |
| Catalyst Loading | Often 1-5 mol% | Target <0.5 mol% | At scale, catalyst cost is significant. Process optimization should aim to reduce catalyst loading without sacrificing performance. |
Q: What are the primary safety concerns when scaling up 7-ethynylquinoline synthesis?
A: Safety must be paramount. Key hazards include:
-
Thermal Runaway: Sonogashira reactions can be exothermic. Some classical quinoline syntheses, like the Skraup reaction, are known to be violently exothermic.[9][10] Always perform thermal screening (e.g., using Differential Scanning Calorimetry - DSC) on your reaction mixture to understand the onset temperature and energy of any decomposition events.
-
Handling of Alkynes: Terminal alkynes can be energetic and potentially explosive under certain conditions, especially in the presence of copper. While 7-ethynylquinoline itself is generally stable, it's crucial to avoid exposure to incompatible materials and high temperatures.
-
Use of Amine Bases: Many protocols use amine bases like triethylamine or diisopropylamine, which are flammable and corrosive. Ensure proper ventilation and handling procedures are in place.
-
Palladium Catalysts: While not acutely toxic, palladium catalysts are expensive heavy metals with strict limits in final pharmaceutical products. They can also be pyrophoric on carbon supports. Handle with appropriate personal protective equipment.
Q: How does solvent choice impact the scalability of the Sonogashira reaction?
A: Solvent selection is a critical decision that affects nearly every aspect of the process.[11]
-
Solubility: All reactants, intermediates, and the catalyst must remain in solution for a homogeneous reaction to proceed efficiently. A solvent system that works for a dilute lab reaction may fail when concentrations are increased at scale.
-
Reaction Kinetics: The polarity of the solvent can significantly influence the reaction rate and the stability of catalytic intermediates.[11] Aprotic polar solvents like DMF are common, but their high boiling points can make removal difficult. Amine solvents can often act as both the base and the solvent.[4]
-
Work-up and Product Isolation: The solvent must be compatible with the work-up procedure. For example, it should allow for clean phase separation if an aqueous wash is used and be a suitable medium for the final crystallization.
-
Process Mass Intensity (PMI): From a green chemistry perspective, minimizing solvent volume is crucial. Processes that require large volumes of solvent for dilution or chromatography have a high (poor) PMI.[12]
The ideal solvent offers a balance: good solubility for reactants, a boiling point that allows for a reasonable reaction temperature and easy removal, and compatibility with a scalable purification method.
Part 3: Illustrative Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The diagram below illustrates the generally accepted catalytic cycles for the copper-co-catalyzed Sonogashira reaction. Points of failure, such as the oxidation of Pd(0) or the homocoupling side reaction, are highlighted.
References
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. (2025). Sylentis. [Link]
-
The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. (2024). Technology Networks. [Link]
-
Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2020). National Institutes of Health (NIH). [Link]
-
Sonogashira Coupling in Water and Under Air. (2024). ChemistryViews. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2023). MDPI. [Link]
-
Purification of ethoxyquin and its two oxidation products. (2000). PubMed. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
- CN102344438B - Crystallization of quinoline derivatives and its preparation method.
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023). BENTHAM SCIENCE PUBLISHERS. [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. [Link]
- CN103664892B - The crystallization of quinoline.
-
Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (2019). University of Southampton. [Link]
-
Recent advances in Sonogashira reactions. (2011). PubMed. [Link]
-
Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. (2020). ResearchGate. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2023). ACS Omega. [Link]
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (2010). National Institutes of Health (NIH). [Link]
-
The Skraup Reaction - How to Make a Quinoline. (2009). Curly Arrow. [Link]
-
Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. (2018). ResearchGate. [Link]
-
Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. (2019). PubMed. [Link]
-
Stability of frozen methacholine solutions in unit-dose syringes for bronchoprovocation. (2002). PubMed. [Link]
Sources
- 1. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. thalesnano.com [thalesnano.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 8. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 11. books.lucp.net [books.lucp.net]
- 12. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
Improving the photostability of 7-Ethynylquinoline fluorescent probes
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Photostability & Performance Optimization of 7-Ethynylquinoline (7-EQ) Scaffolds
Core Directive & Technical Overview
Welcome to the Technical Support Center. You are likely working with 7-Ethynylquinoline (7-EQ) derivatives as bioorthogonal "click" probes or tyrosine kinase inhibitor surrogates.
The Technical Reality: 7-EQ probes function primarily via an Internal Charge Transfer (ICT) mechanism.[1] The ethynyl (alkyne) group often acts as a fluorescence modulator. In its native state, the alkyne can quench fluorescence via Photoinduced Electron Transfer (PET). Upon "clicking" (CuAAC reaction) with an azide, the resulting triazole stabilizes the system and restores fluorescence ("Turn-On").[2]
The Problem: Users frequently report rapid signal loss. This is rarely simple "fading." It is usually a combination of:
-
Photo-oxidation: The electron-rich quinoline nitrogen is susceptible to singlet oxygen (
) attack. -
Alkyne Instability: Terminal alkynes can degrade under high-intensity UV/Blue light if not capped quickly.
-
Solvatochromic Quenching: 7-EQ emission is highly sensitive to solvent polarity; aqueous environments can quench signal without degrading the molecule.
Diagnostic & Troubleshooting Guide
Use this module to diagnose the specific failure mode of your probe.
Symptom 1: Signal fades immediately upon excitation (< 5 seconds)
-
Diagnosis: This is likely Photo-oxidation or Triplet State Accumulation , not permanent bleaching yet.
-
Root Cause: High laser power drives the fluorophore into a dark Triplet State (
), which then generates reactive oxygen species (ROS). -
Solution:
-
Immediate: Reduce laser power density by 50%.
-
Chemical: Add a Triplet State Quencher (TSQ) like Trolox (1 mM) or Cyclooctatetraene (COT) to the imaging buffer.
-
Symptom 2: Low signal intensity even before time-lapse imaging
-
Diagnosis: Solvent-Induced Quenching or Incomplete Click Reaction .
-
Root Cause: 7-EQ derivatives are solvatochromic. Water molecules can non-radiatively deactivate the excited ICT state via hydrogen bonding with the quinoline nitrogen.
-
Solution:
-
Encapsulation: Use Cucurbit[7]uril (CB7) . CB7 encapsulates the quinoline core, shielding it from water and restricting bond rotation, which significantly enhances quantum yield and photostability [1].
-
Solvent Swap: If fixing cells, mount in a high-refractive-index, non-aqueous mounting medium (e.g., glycerol-based with antifade).
-
Symptom 3: Signal appears but "blinks" or fluctuates
-
Diagnosis: Reversible Photo-switching .
-
Root Cause: The molecule is cycling between the ground state and a radical ion dark state.
-
Solution: Implement a Reducing/Oxidizing System (ROXS) buffer containing Ascorbic Acid (100 µM) and Methyl Viologen (100 µM) to force rapid recovery from dark states [2].
Visualizing the Troubleshooting Logic
The following flowchart guides you through the decision-making process for stabilizing your 7-EQ probe.
Strategic Optimization Protocols
Strategy A: Chemical Stabilization (The "Click" Effect)
The 7-ethynyl group is inherently less stable than the triazole product formed after clicking.
-
Mechanism: The triazole ring extends conjugation and lowers the energy gap for the ICT state, often making the excited state less prone to bleaching pathways compared to the raw alkyne [3].
-
Protocol: Ensure the click reaction is driven to completion using a TBTA ligand to protect the Copper(I) catalyst, preventing Cu-induced oxidation of the fluorophore itself.
Strategy B: Supramolecular Encapsulation
As supported by recent studies on quinoline derivatives, encapsulation is superior to simple chemical modification for photostability.
Protocol: Cucurbit[7]uril (CB7) Complexation
-
Preparation: Prepare a 1 mM stock solution of CB7 in PBS.
-
Titration: Add CB7 to your 7-EQ probe solution (10 µM) in a 1:1 to 5:1 molar ratio.
-
Validation: Measure fluorescence emission. You should observe a 2-5x increase in intensity and a significant extension of the photobleaching half-life (
) due to the restriction of non-radiative decay pathways (TICT suppression) [1].
Standard Operating Procedure: Photostability Assay
To rigorously quantify improvements, use this standardized assay.
Materials:
-
7-EQ Probe (10 µM)
-
Reference Dye (e.g., Coumarin 153 or Fluorescein)
-
Continuous Wave (CW) Laser or Xenon Lamp (405 nm or 488 nm)
Step-by-Step Methodology:
-
Baseline Measurement: Prepare the sample in the desired buffer (PBS pH 7.4). Measure the initial absorbance (
) and fluorescence intensity ( ). Note: Absorbance should be < 0.1 to avoid inner filter effects. -
Irradiation: Place the cuvette in a fluorometer with a thermostated holder (25°C). Irradiate continuously at the excitation maximum (e.g., 360-400 nm for 7-EQ).
-
Power Density: Maintain ~5-10 mW/cm².
-
-
Data Logging: Record emission intensity every 10 seconds for 60 minutes.
-
Calculation: Plot
vs. Time. Determine the half-life ( ), defined as the time required for intensity to drop to 50%.
| Parameter | Standard 7-EQ (PBS) | 7-EQ + Trolox | 7-EQ + CB7 Encapsulation |
| ~5-10 | ~25-30 | > 60 | |
| Quantum Yield ( | 0.05 - 0.1 | 0.1 | 0.3 - 0.5 |
| Primary Bleaching Mode | Sololytic/Oxidative | Radical Formation | Minimal |
Photophysical Mechanism Diagram
Understanding how the probe dies is crucial to saving it.
Frequently Asked Questions (FAQs)
Q: Can I use commercial antifade mountants with 7-EQ probes? A: Yes, but choose carefully. Avoid p-phenylenediamine (PPD) based mountants if you haven't clicked the alkyne yet, as amines can react with activated alkynes over time. Use Prolong Glass or Mowiol supplemented with DABCO or N-propyl gallate .
Q: My 7-EQ probe has a large Stokes shift but is very dim. Why? A: Large Stokes shifts in quinolines often indicate a Twisted Intramolecular Charge Transfer (TICT) state. The molecule twists upon excitation, dissipating energy as heat rather than light. Solution: Increase solvent viscosity (add glycerol) or use the CB7 encapsulation method described above to rigidify the structure.
Q: Does the "Click" reaction itself affect photostability? A: Yes. The formation of the triazole ring generally improves photostability by eliminating the terminal alkyne (which is a reactive handle) and extending the conjugated system, making the electron cloud more robust against oxidative attack [3].
References
-
Assaf, K. I., & Nau, W. M. (2015). Cucurbit[7]uril encapsulation of fluorescent dyes: Enhancement of stability and performance. Chemical Society Reviews.
-
Vogelsang, J., et al. (2008). A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes.[3] Angewandte Chemie International Edition.
-
Sivakumar, K., et al. (2004). Fluorogenic "click" reaction for labeling and detection of DNA.[4][5] Organic Letters.
-
Zheng, Q., et al. (2014). Ultra-stable organic fluorophores for single-molecule research. Chemical Society Reviews.
Sources
- 1. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Ethynylquinoline (7-EQ) Labeling
Welcome to the technical support guide for 7-Ethynylquinoline (7-EQ) labeling. As Senior Application Scientists, we have designed this resource to provide in-depth troubleshooting and practical guidance for researchers utilizing 7-EQ in their experiments. Our goal is to help you achieve robust and reproducible labeling while maintaining maximal cell health and viability.
This guide is structured to address the most common challenges encountered in the field, moving from general principles to specific, actionable protocols.
Core Principles: Understanding 7-EQ & Potential Cytotoxicity
7-Ethynylquinoline (7-EQ) is a bioorthogonal chemical reporter containing a terminal alkyne group. It is designed to be metabolically incorporated into nascent biomolecules (e.g., DNA, RNA, or post-translationally modified proteins, depending on the experimental context) or used as a chemical probe. Following incorporation, the ethynyl group serves as a handle for covalent modification via a highly specific "click" reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While powerful, this multi-step process introduces two primary sources of potential cytotoxicity:
-
Inherent Toxicity of the Quinoline Moiety (7-EQ): Quinoline derivatives are a class of compounds known to exhibit a wide range of biological activities, and some can be cytotoxic at high concentrations or with prolonged exposure.[1][2] The specific toxicity profile is cell-line dependent.
-
Toxicity of the Click Chemistry Reaction Components: For the widely used CuAAC reaction, the copper (I) catalyst is a significant source of cell stress and death.[3][4] Even at low concentrations, free copper ions can generate reactive oxygen species (ROS) and interfere with cellular processes.[5]
Therefore, successful labeling is a balancing act: using a high enough concentration of 7-EQ for sufficient incorporation and a robust enough click reaction for detection, all while keeping the cells healthy.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell death in my 7-EQ labeling experiment?
A: While 7-EQ itself can be toxic at high concentrations, the most common and acute source of cytotoxicity is the copper (I) catalyst used during the subsequent CuAAC (click) reaction step.[6][7] Copper complexes can be highly toxic to mammalian cells, inducing metabolic changes and cell death.[3][4] Optimizing the copper concentration, exposure time, and using a protective ligand are critical.
Q2: How do I know if the toxicity is from the 7-EQ probe or the click reaction?
A: The best way to determine the source of toxicity is to run parallel control experiments. A proper experimental setup should include:
-
Untreated Cells: Your baseline for normal cell viability.
-
7-EQ Only: Cells incubated with 7-EQ for the desired time but without performing the click reaction. This isolates the toxicity of the probe itself.
-
Click Reaction Only: Cells that were not labeled with 7-EQ but were subjected to the complete click reaction cocktail (copper, ligand, azide probe). This isolates the toxicity of the click chemistry step.
-
Full Experiment: Cells subjected to both 7-EQ labeling and the click reaction.
By comparing the viability across these conditions, you can pinpoint the problematic step.
Q3: Can I use a copper-free click reaction to avoid toxicity?
A: Yes. If copper toxicity is determined to be the limiting factor, switching to a copper-free method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative. SPAAC utilizes a strained alkyne (like DBCO or BCN) instead of a terminal alkyne like that on 7-EQ. This would, however, require using a different alkyne-modified metabolic label and is not directly compatible with 7-EQ.
Troubleshooting Guide: High Cell Toxicity
This guide is designed to systematically diagnose and solve issues of low cell viability.
Problem: I am observing significant cell death, detachment, or poor morphology after my 7-EQ labeling and click chemistry workflow.
The root cause is almost always an excess of a toxic component or excessive incubation time. The following logical workflow will help you identify and solve the issue.
Key Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of 7-EQ
The cornerstone of a successful labeling experiment is to use the lowest possible concentration of the probe that still provides adequate signal. This is achieved through a dose-response experiment.
Objective: To identify the IC50 (concentration at which viability is inhibited by 50%) and determine the maximal non-toxic concentration of 7-EQ for your specific cell line and incubation time.[8]
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of the assay. Include wells for "no-cell" blanks.
-
Prepare 7-EQ Dilutions: Prepare a 2X concentrated serial dilution series of 7-EQ in complete cell culture medium. A good starting range for many small molecule probes is 0.1 µM to 100 µM.
-
Example Dilutions: 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 2 µM, 1 µM, 0.2 µM. Also include a "0 µM" (vehicle only) control.
-
-
Labeling Incubation: Remove the old medium from the cells and add an equal volume of the 2X 7-EQ dilutions to the wells (this results in a 1X final concentration).
-
Incubate: Incubate the plate for the intended duration of your actual experiment (e.g., 4 hours, 12 hours, 24 hours).
-
Assess Viability: After incubation, discard the 7-EQ medium and assess cell viability using a standard method. Common choices include:
-
Resazurin (AlamarBlue)-based assays: Measures metabolic activity. Non-toxic, allowing for kinetic monitoring.
-
MTT/MTS assays: Measures mitochondrial reductase activity.[3] This is a terminal assay.
-
Live/Dead Imaging Stains: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for direct visualization and quantification by imaging or flow cytometry.
-
-
Data Analysis:
-
Subtract the average absorbance/fluorescence of the "no-cell" blank wells from all other wells.
-
Normalize the data by setting the average of the "vehicle only" control wells to 100% viability.
-
Plot the percent viability against the log of the 7-EQ concentration.
-
Determine the highest concentration that shows no significant drop in viability (e.g., ≥95% viability). This is your optimal working concentration.
-
Data Presentation Example:
| 7-EQ Conc. (µM) | Average Viability (%) | Standard Deviation | Notes |
| 0 (Vehicle) | 100.0 | 4.5 | Baseline health |
| 1 | 98.7 | 5.1 | No significant toxicity |
| 5 | 96.2 | 4.8 | No significant toxicity, recommended max conc. |
| 10 | 90.1 | 6.2 | Minor toxicity observed |
| 25 | 75.4 | 7.1 | Moderate toxicity |
| 50 | 52.3 | 8.5 | Approaching IC50 |
| 100 | 21.0 | 5.9 | High toxicity |
Protocol 2: Optimized Workflow for Live-Cell CuAAC Reaction
This protocol is designed to minimize the toxicity of the click reaction itself. It assumes you have already determined the optimal concentration for 7-EQ from Protocol 1.
Key Considerations for the Click Reaction Cocktail:
-
Freshness is Paramount: Always prepare the reducing agent (Sodium Ascorbate) solution fresh. Prepare the complete click cocktail immediately before adding it to the cells.
-
Order of Addition: To protect the azide-fluorophore, pre-mix the Copper Sulfate (CuSO4) and the protective ligand (e.g., THPTA) before adding the other components. A common order is: Buffer -> Azide -> Ligand -> CuSO4 -> Sodium Ascorbate.
-
Ligand Choice: Use a copper-chelating ligand like THPTA or TBTA. These ligands stabilize the Cu(I) oxidation state, increase reaction efficiency, and significantly reduce copper-mediated cytotoxicity.[6][9] Maintain at least a 5:1 molar ratio of ligand to copper.
-
Minimize Exposure: Do not leave the click reaction cocktail on the cells for longer than necessary. For many applications, 15-30 minutes is sufficient. After 10 minutes of a CuAAC reaction, cell viability can remain as high as 75% under optimized conditions, but this can drop with longer exposure.[7][9]
By systematically determining the toxicity of each component and optimizing concentrations and incubation times, you can develop a robust protocol for 7-Ethynylquinoline labeling that yields high-quality data without compromising the health of your cells.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science, 2(9), 1897-1901. ([Link])
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used to Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(43), 17123–17131. ([Link])
-
Hong, V., et al. (2011). Copper-catalyzed click reaction on/in live cells. PMC. ([Link])
-
Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. ([Link])
-
Fedorova, O., et al. (2021). Cytotoxic activity of 7-R-4-substituted quinoline. Scilit. ([Link])
-
Kar, A., et al. (2022). Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators. PMC. ([Link])
-
Weiss, R., et al. (2020). Copper Catalysis in Living Systems and In Situ Drug Synthesis. Edinburgh Research Explorer. ([Link])
-
ResearchGate. (n.d.). Dose-response curve of cell lines C, D, and E. ([Link])
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. ([Link])
-
ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability... ([Link])
-
Gorgun, C., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. ([Link])
-
Kar, A., et al. (2022). A metabolic labeling-based chemoproteomic platform unravels the physiological roles of choline metabolites. bioRxiv. ([Link])
-
Al-Ostath, S., et al. (2020). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. NIH. ([Link])
-
Molecular Devices. (2021). Tips for Running a Successful Live Cell Imaging Experiment. ([Link])
-
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines... ([Link])
-
Nature Communications. (2024). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. ([Link])
-
Kar, A., et al. (2022). Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators. PubMed. ([Link])
-
Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed. ([Link])
-
Zaki, I., et al. (2020). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. ResearchGate. ([Link])
-
Kar, A., et al. (2022). Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators. ResearchGate. ([Link])
-
El-Naggar, A. M., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. NIH. ([Link])
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines... ([Link])
-
ResearchGate. (n.d.). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. ([Link])
-
Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. ([Link])
-
Kennedy, D. C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. PubMed. ([Link])
-
Wallqvist, A., et al. (2004). Data mining the NCI cancer cell line compound GI(50) values... PubMed. ([Link])
-
ResearchGate. (n.d.). (PDF) A metabolic labeling-based chemoproteomic platform unravels the physiological roles of choline metabolites. ([Link])
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring 7-Ethynylquinoline Reactions
Welcome to the technical support resource for researchers utilizing 7-ethynylquinoline in synthetic applications. This guide provides in-depth, field-tested advice for monitoring common reactions, such as Sonogashira couplings and click chemistry, using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The content is structured in a practical question-and-answer format to directly address challenges encountered in the lab.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for the real-time assessment of reaction progress.[1] It is a rapid, inexpensive, and sensitive method for qualitatively observing the consumption of starting materials and the appearance of products.[1] For a typical reaction involving 7-ethynylquinoline, you will be looking for the disappearance of the starting material spot and the emergence of a new spot corresponding to your product, which will have a different polarity and thus a different Retention Factor (Rf).[1][2]
TLC — Frequently Asked Questions (FAQs)
Q1: How do I select the right mobile phase (solvent system) for a 7-ethynylquinoline reaction?
A1: The key is to find a solvent system that provides good separation between your starting material and product. The goal is to have the Rf values of your key components fall between 0.2 and 0.8.
-
Starting Point: 7-ethynylquinoline is a moderately polar aromatic compound. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[2] Begin with a ratio of 7:3 or 8:2 hexanes:ethyl acetate.[2]
-
Optimization: Observe the initial result. If the spots remain near the baseline (low Rf), the mobile phase is not polar enough; increase the proportion of ethyl acetate.[3] If the spots run with the solvent front (high Rf), the mobile phase is too polar; increase the proportion of hexanes.[2][3] The addition of even a small amount of a very polar solvent can significantly increase the eluting power of the mobile phase.[4]
-
The "Basic" Challenge: Quinoline is a basic nitrogen heterocycle. On standard silica gel plates, which are slightly acidic, this can cause strong interactions leading to spot tailing or streaking. To counteract this, add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or a few drops of ammonia in methanol to your mobile phase.[3][5] This neutralizes the acidic sites on the silica, resulting in sharper, more defined spots.[3][5]
Q2: How do I properly set up a TLC plate to monitor my reaction?
A2: Proper setup is critical for unambiguous results. You should always spot three lanes on the same plate: the starting material (SM), the reaction mixture (R), and a "co-spot" (C).[2]
-
SM Lane: A diluted solution of your limiting starting material (e.g., 7-ethynylquinoline).
-
R Lane: A sample taken directly from your reaction pot.
-
C Lane (Co-spot): A single spot where you first apply the starting material, and then apply the reaction mixture directly on top of it.
The co-spot is a crucial diagnostic tool. If the product and starting material have very similar Rf values, the co-spot lane will show a single, slightly elongated spot if the reaction is complete. If the reaction is ongoing, you will see two distinct spots in the reaction lane, and the co-spot will confirm the identity of the lower-moving spot as your starting material.[1]
Q3: How can I see the spots on the plate after development?
A3: Quinoline derivatives are aromatic and contain conjugated systems, which makes them highly responsive to a few common visualization techniques.
-
UV Light: The most common and non-destructive method is visualization under a UV lamp (254 nm). The conjugated aromatic system of the quinoline will absorb the UV light and appear as a dark spot against the fluorescent green background of the TLC plate.[1]
-
Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[1] This method is general but effective.
-
Permanganate (KMnO₄) Stain: This is a useful stain for compounds with functional groups that can be oxidized, such as the alkyne group in 7-ethynylquinoline. The plate is dipped in a solution of potassium permanganate, and reactive compounds appear as yellow-brown spots on a purple background.
TLC — Troubleshooting Guide
Problem: My quinoline spot is a long streak, not a round spot.
-
Likely Cause: You are observing "tailing." This is the most common issue with basic compounds like quinolines on acidic silica gel.[3] The basic nitrogen atom interacts too strongly with the acidic stationary phase.[3] Over-concentrating the sample can also cause streaking.[3]
-
Solutions:
-
Add a Basic Modifier: Add 1-2% triethylamine (NEt₃) to your mobile phase. This is the most effective fix.[3][5]
-
Dilute Your Sample: Overloading the plate is a frequent cause of poor spot shape. Dilute the sample you are spotting.[3]
-
Consider Alumina Plates: If tailing persists, switch to a basic stationary phase like alumina TLC plates.[3]
-
Problem: My spots are not moving from the baseline (Rf ≈ 0).
-
Likely Cause: The mobile phase is not polar enough to move the compounds up the plate.[2][3]
-
Solution: Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate (e.g., from 10% to 30%). If that is insufficient, switch to a more polar system, such as dichloromethane/methanol.[2][3]
Problem: My spots are all at the top of the plate (Rf ≈ 1).
-
Likely Cause: The mobile phase is too polar for the compounds.[2]
-
Solution: Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of hexanes.[2]
Problem: I suspect my compound is decomposing on the silica plate.
-
Likely Cause: Some sensitive compounds can degrade on the acidic surface of silica gel.
-
Solution: Run a 2D TLC.
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate in one direction as usual.
-
Remove the plate, dry it completely, and then rotate it 90 degrees.
-
Develop the plate again in the second dimension using the same solvent system.
-
If the compound is stable, it will appear on the diagonal line from the origin. If it decomposes, new spots will appear below the diagonal.[6]
-
TLC Monitoring Workflow
Sources
Technical Support Center: 7-Ethynylquinoline & Guanidine Stability
Topic: Troubleshooting Deguanidination Side Reactions during Alkyne Modifications Lead Scientist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Core Challenge
The Problem: You are attempting to modify the alkyne moiety of a 7-ethynylquinoline scaffold (via CuAAC "Click" or Sonogashira coupling), but you are observing deguanidination —the loss or decomposition of a guanidine group present on the molecule (or its coupling partner).
The Mechanism: This is rarely a random hydrolytic event. It is typically a Copper-Mediated Oxidative Deamination . The 7-ethynylquinoline core is electron-deficient. When coupled with a guanidine (a strong Lewis base), the molecule becomes a bidentate ligand for transition metals. In the presence of Copper(I) and trace Oxygen, the guanidine coordinates to the metal, facilitating a Radical Oxidative Species (ROS) attack that cleaves the C-N bond, converting the guanidine to an amine, urea, or ornithine-like derivative.
Diagnostic Hub: Identifying the Failure Mode
Use this table to match your experimental observations with the specific chemical failure.
| Symptom (Observation) | Mass Spec Signature (LCMS) | Root Cause | Immediate Fix |
| Reaction Stalls | Starting Material (SM) persists; no product. | Catalyst Poisoning: The guanidine is chelating the Cu/Pd catalyst, preventing alkyne activation. | Increase catalyst loading or add a competing ligand (e.g., THPTA for Cu, phosphines for Pd). |
| Loss of Amidine | [M-42] (Loss of Cyanamide) or [M-43] (Loss of Carbodiimide). | Elimination: Base-promoted elimination of the guanidine moiety, often driven by high heat in Sonogashira. | Lower reaction temperature; switch to weaker bases (e.g., Cs₂CO₃ instead of TEA). |
| Conversion to Urea | [M+1] (Hydrolysis) or [M+16] (Oxidation to Urea). | Oxidative Deguanidination: Cu(I) + O₂ generating peroxides that attack the guanidine carbon. | CRITICAL: Strict degassing (Freeze-Pump-Thaw). Use Ascorbate excess. |
| Green/Blue Reaction | N/A (Visual Cue). | Oxidation of Cu(I) to Cu(II): The reaction has been compromised by oxygen; Cu(II) is promoting degradation. | Abort. Re-optimize inert atmosphere handling. |
Mechanistic Deep Dive: Why is this happening?
The 7-position of quinoline is conjugated to the ring nitrogen. An alkyne at this position withdraws electron density, making the system sensitive. However, the primary culprit is the Copper-Guanidine Oxidative Cycle .
Visualization: The Oxidative Deguanidination Pathway
The following diagram illustrates how Copper(I), intended for the alkyne, is sequestered by the guanidine, leading to oxidative breakdown.
Caption: The "Vicious Cycle" of Copper-Guanidine interaction. Instead of activating the alkyne, Cu(I) binds the guanidine, generating local ROS that cleave the functional group.
Optimized Experimental Protocols
Do not use standard "Click" conditions (CuSO4 + Ascorbate in water/tBuOH) for this scaffold. The guanidine requires specific protection or ligand-shielding.
Protocol A: The Ligand-Shielded CuAAC (Recommended)
This protocol uses THPTA , a tris(triazolyl)amine ligand that binds Cu(I) effectively, preventing it from coordinating with the guanidine while keeping it active for the alkyne.
Reagents:
-
Catalyst: CuSO₄·5H₂O.
-
Reductant: Sodium Ascorbate (freshly prepared).
-
Solvent: DMSO/Water (4:1) – DMSO suppresses some radical side reactions.
Step-by-Step:
-
Premix Catalyst: In a separate vial, mix CuSO₄ (1 eq) and THPTA (5 eq) in water. Incubate for 10 mins. The solution should be clear blue.
-
Degas: Dissolve your 7-ethynylquinoline and azide partner in DMSO. Freeze-Pump-Thaw (3 cycles) is mandatory to remove dissolved oxygen. Nitrogen sparging is insufficient for this sensitive scaffold.
-
Initiate: Add the Cu-THPTA complex to the reaction mixture under Argon flow.
-
Reduction: Add Sodium Ascorbate (10 eq) immediately.
-
Monitor: Run at Room Temperature . Do not heat. Heating accelerates deguanidination.
-
Quench: Upon completion, add EDTA (50 mM) immediately to strip Copper before workup.
Protocol B: Guanidine Protection (If Protocol A Fails)
If the guanidine continues to degrade, you must mask its Lewis basicity.
Strategy: Protect the guanidine with a Trifluoroacetyl (TFAc) or Boc group before the alkyne modification.
-
Why? Electron-withdrawing protecting groups reduce the electron density on the guanidine nitrogens, making them poor ligands for Copper.
-
Method: React the guanidine precursor with Trifluoroacetic anhydride (TFAA) or Boc2O prior to the click reaction.
-
Deprotection: TFAc is removed by mild base (NH₃/MeOH); Boc is removed by TFA/DCM.
Frequently Asked Questions (FAQ)
Q: Can I use "Copper-Free" Click (SPAAC) to avoid this? A: Yes, and it is often the best solution. If you can modify your azide partner to be a strained cyclooctyne (e.g., DBCO), you eliminate Copper entirely. This prevents the metal-coordination mechanism of deguanidination. However, verify that the steric bulk of DBCO does not interfere with the 7-ethynylquinoline binding pocket if this is a drug candidate.
Q: Why does my reaction turn dark brown? A: This indicates the formation of polymeric acetylides or oxidative polymerization of the quinoline. This happens when the base concentration is too high in Sonogashira couplings. Switch to an inorganic base like Cs₂CO₃ or K₃PO₄ and lower the temperature to 40°C.
Q: I see a mass of M+16. Is this the N-oxide? A: It could be the Quinoline N-oxide, but if you have a guanidine, it is more likely the conversion of the guanidine to a urea (hydrolysis of the imine bond). A fragmentation study (MS/MS) is required: if the +16 fragment is lost with the guanidine side chain, the damage is on the guanidine.
References & Authority
-
Guanidine Instability & Copper:
-
Protection Strategies:
-
Catalyst Optimization:
-
Deguanidination Mechanisms:
-
The ornithine effect in peptide cation dissociation (Gas Phase Deguanidination). NIH/PMC. Link
-
Sources
- 1. Copper-catalyzed dehydrogenation or lactonization of C(sp3)−H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-mediated peptide processing. How copper and iron catalyze diverse peptide modifications such as amidation and crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Copper and Zinc Ions in the Hydrolytic Degradation of Neurodegeneration-Related Peptides [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. bachem.com [bachem.com]
- 6. Essential Role of Histidine for Rapid Copper(II)-Mediated Disassembly of Neurokinin B Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for 7-Ethynylquinoline Labeling
Welcome to the technical support center for optimizing your 7-Ethynylquinoline labeling experiments. As Senior Application Scientists, we understand that achieving robust and reproducible results is paramount. This guide is designed to provide you with in-depth technical assistance, moving beyond simple protocols to explain the "why" behind experimental choices. Here, you will find troubleshooting advice and frequently asked questions to navigate the nuances of your labeling reactions, ensuring scientific integrity and success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for 7-Ethynylquinoline labeling?
A1: 7-Ethynylquinoline is an alkyne-containing probe. It is conjugated to azide-modified molecules via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[][2] This highly efficient and specific reaction, a cornerstone of "click chemistry," forms a stable triazole linkage between the 7-Ethynylquinoline and your target molecule.[3][4] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent.[3][5]
Q2: Why is a reducing agent necessary in the buffer?
A2: The catalytically active species in the CuAAC reaction is the Cu(I) oxidation state.[6] However, Cu(I) is unstable in aqueous buffers and can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[7] A reducing agent, most commonly sodium ascorbate, is added to the buffer to continuously reduce Cu(II) back to Cu(I), thus maintaining the catalytic cycle.[3][5][8]
Q3: What is the role of a copper ligand, and do I always need one?
A3: A copper ligand serves two primary purposes: it stabilizes the active Cu(I) catalytic species, preventing its oxidation and disproportionation, and it can significantly accelerate the reaction rate.[4][9] Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used.[7] While not always strictly necessary, for bioconjugation reactions involving sensitive biomolecules at low concentrations, a ligand is highly recommended to improve efficiency and protect the sample from potential damage by reactive oxygen species that can be generated.[6][8]
Q4: What is the optimal pH for the labeling reaction?
A4: The CuAAC reaction is robust and can proceed over a wide pH range, typically between 4 and 12.[3][4] However, for most bioconjugation applications, a pH range of 6.5 to 8.0 is recommended to maintain the integrity of the biomolecules being labeled.[6] Buffers such as phosphate-buffered saline (PBS) or HEPES at pH 7.0-7.5 are excellent starting points.[10]
Q5: Are there any buffer components I should avoid?
A5: Yes. Buffers containing components that can strongly chelate copper should be avoided as they can inhibit the reaction. Tris buffers are a common example of a competitive and inhibitory ligand for copper and should be avoided.[6][8] High concentrations of chloride ions (>0.2 M) can also interfere with the reaction.[8] While phosphate buffers are generally compatible, pre-mixing the copper source with the ligand is recommended to prevent the precipitation of copper-phosphate complexes.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your 7-Ethynylquinoline labeling experiments.
Issue 1: Low or No Labeling Efficiency
-
Question: I am seeing very low or no signal from my 7-Ethynylquinoline probe. What could be the cause?
-
Answer: Low labeling efficiency is a common issue that can often be traced back to the buffer conditions. Here’s a systematic approach to troubleshooting:
-
Check Your Reagents:
-
Copper Source: Ensure your copper (II) sulfate solution is fresh.
-
Reducing Agent: Sodium ascorbate solutions are susceptible to oxidation. Prepare a fresh, concentrated stock solution immediately before each experiment.[11]
-
7-Ethynylquinoline and Azide-Molecule: Verify the integrity and concentration of your alkyne probe and azide-modified target molecule.
-
-
Evaluate Your Buffer Composition:
-
Incompatible Buffers: Confirm you are not using a Tris-based buffer or other buffers with strong copper-chelating properties.[6][8] Switch to a recommended buffer like PBS or HEPES.[10]
-
pH Optimization: While the reaction is tolerant of a broad pH range, the optimal pH for your specific biomolecule might be narrower.[3][4] Consider performing a pH titration from 6.5 to 8.0 to find the sweet spot.
-
-
Optimize Reagent Concentrations:
-
Copper Concentration: The reaction rate is dependent on the copper concentration. A concentration between 50 µM and 100 µM is generally recommended for bioconjugation.[6]
-
Ligand-to-Copper Ratio: If using a ligand like THPTA, a 5:1 molar ratio of ligand to copper is often recommended to both accelerate the reaction and protect biomolecules from oxidative damage.[6][8]
-
Excess Reducing Agent: A slight excess of sodium ascorbate is beneficial to prevent oxidative side reactions.[3]
-
-
Consider Reaction Time and Temperature:
-
Incubation Time: While the CuAAC reaction is fast, reactions with very dilute reactants may require longer incubation times.[8] Try extending the incubation period.
-
Temperature: The reaction is typically performed at room temperature.[12] For sluggish reactions, a moderate increase in temperature (e.g., to 37°C) might be beneficial, provided your biomolecule is stable at that temperature.
-
-
Issue 2: High Background Signal
-
Question: My labeled samples show a high background signal. How can I reduce this?
-
Answer: High background can result from non-specific binding of the 7-Ethynylquinoline probe or from side reactions.
-
Improve Washing Steps: Increase the number and duration of your washing steps after the labeling reaction to remove any unbound probe. Consider adding a mild non-ionic detergent like Tween-20 to your wash buffers.
-
Check for Copper-Independent Labeling: As a control, set up a reaction that includes all components except the copper catalyst. If you still observe a signal, it may indicate non-specific binding of the probe to your sample.
-
Potential for Side Reactions: Byproducts of ascorbate oxidation can sometimes react with proteins.[6] The addition of aminoguanidine to the reaction buffer can help to intercept these reactive byproducts.[6][7]
-
Issue 3: Reagent Instability and Precipitation
-
Question: I observe a precipitate forming in my reaction mixture. What is causing this and how can I prevent it?
-
Answer: Precipitation can occur for several reasons, often related to reagent stability and buffer compatibility.
-
Copper-Phosphate Precipitation: If you are using a phosphate buffer, copper-phosphate complexes can precipitate.[8] To avoid this, always pre-mix the copper sulfate with the ligand (e.g., THPTA) before adding it to the phosphate-containing buffer.[8]
-
Reagent Solubility: Ensure that all your stock solutions are fully dissolved before adding them to the reaction mixture. Some reagents may have limited solubility in aqueous buffers. The use of a co-solvent like DMSO may be necessary, but its concentration should be optimized as it can impact reaction rates.[8]
-
Biomolecule Aggregation: The labeling process itself can sometimes induce aggregation of the target biomolecule. Ensure that your protein or other biomolecule is stable in the chosen reaction buffer.
-
Key Buffer Components and Their Roles
| Component | Role | Recommended Starting Concentration | Key Considerations |
| Buffer System | Maintains stable pH | 50-100 mM | Avoid Tris and other copper-chelating buffers. PBS and HEPES at pH 7.0-7.5 are good starting points.[6][8][10] |
| Copper(II) Sulfate (CuSO₄) | Source of the Cu(I) catalyst | 50-100 µM | The final concentration of the active Cu(I) species is critical for reaction efficiency.[6] |
| Sodium Ascorbate | Reducing agent | 1-5 mM | Prepare fresh from a solid for each experiment to ensure maximum activity.[3][11] |
| Copper Ligand (e.g., THPTA) | Stabilizes Cu(I) and accelerates the reaction | 250-500 µM (5:1 ratio to copper) | Highly recommended for bioconjugation to protect against oxidative damage and improve reaction kinetics.[6][7][8] |
| Aminoguanidine | Scavenger of reactive byproducts | 1 mM | Useful for preventing non-specific modification of proteins by ascorbate oxidation byproducts.[6][7] |
Experimental Protocols
Protocol 1: Standard 7-Ethynylquinoline Labeling of an Azide-Modified Protein
This protocol provides a starting point for labeling an azide-modified protein with 7-Ethynylquinoline.
-
Prepare Stock Solutions:
-
10X PBS: 1.37 M NaCl, 27 mM KCl, 100 mM Na₂HPO₄, 18 mM KH₂PO₄, pH 7.4.
-
Azide-modified protein: 1 mg/mL in 1X PBS.
-
7-Ethynylquinoline: 10 mM in DMSO.
-
Copper(II) Sulfate: 10 mM in deionized water.
-
THPTA ligand: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
Aminoguanidine: 100 mM in deionized water.
-
-
Set up the Labeling Reaction (100 µL final volume):
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of azide-modified protein solution (final concentration 0.5 mg/mL).
-
10 µL of 10X PBS.
-
Deionized water to bring the volume to 89 µL.
-
1 µL of 7-Ethynylquinoline stock (final concentration 100 µM).
-
1 µL of Copper(II) Sulfate stock (final concentration 100 µM).
-
1 µL of THPTA ligand stock (final concentration 500 µM).
-
1 µL of Aminoguanidine stock (final concentration 1 mM).
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate stock (final concentration 10 mM).
-
Vortex briefly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted 7-Ethynylquinoline and other small molecules by spin desalting, dialysis, or another appropriate purification method for your protein.
-
Protocol 2: Buffer Optimization Experiment
This protocol describes how to perform a simple optimization of the buffer pH.
-
Prepare a Series of Buffers:
-
Prepare a series of 1X PBS or HEPES buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
-
Set up Parallel Reactions:
-
Set up multiple labeling reactions as described in Protocol 1.
-
For each reaction, use one of the buffers with a different pH.
-
-
Incubation and Analysis:
-
Incubate all reactions under identical conditions (time, temperature).
-
After incubation and purification, analyze the labeling efficiency for each pH condition using an appropriate method (e.g., fluorescence measurement, gel electrophoresis, mass spectrometry).
-
-
Determine Optimal pH:
-
The pH that yields the highest labeling efficiency with the lowest background is the optimal pH for your system.
-
Visualizations
Workflow for 7-Ethynylquinoline Labeling
Caption: A streamlined workflow for a typical 7-Ethynylquinoline labeling experiment.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency in CuAAC reactions.
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122. [Link]
-
Grammel, M., & Hang, H. C. (2013). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 113(3), 1658–1698. [Link]
-
Al-Aabed, S., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5346–5357. [Link]
-
Rojas, A., et al. (2024). Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. MDPI. Retrieved February 1, 2026, from [Link]
-
Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)? (2016, August 4). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). ACS Publications. Retrieved February 2, 2026, from [Link]
-
Why is the efficiency of my CuAAC click chemistry so low? (2021, November 20). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Ascorbic acid or sodium ascorbate in CUAAC click chemistry? (2016, August 15). ResearchGate. Retrieved February 2, 2026, from [Link]
Sources
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to 7-Ethynylquinoline in Click Chemistry
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability.[1][2] This reaction covalently links two molecules—one bearing a terminal alkyne and the other an azide—with remarkable specificity and high yield, forming a stable triazole linkage.[2][3] The choice of the terminal alkyne is not trivial; it can significantly influence reaction kinetics, product characteristics, and overall experimental success. This guide provides an in-depth comparison of 7-Ethynylquinoline with other commonly used terminal alkynes, offering field-proven insights and experimental data to inform your selection.
The Unique Proposition of 7-Ethynylquinoline
7-Ethynylquinoline is an aromatic terminal alkyne distinguished by the presence of a quinoline ring system. This feature imparts a unique combination of properties that set it apart from simpler aliphatic or aromatic alkynes like propargyl alcohol or phenylacetylene. Its primary advantages lie in two key areas: potential catalytic self-acceleration and the inherent fluorescence of the quinoline moiety.
1. Reaction Kinetics: The Chelating Advantage
The nitrogen atom within the quinoline ring is strategically positioned to act as a chelating ligand for the copper(I) catalyst essential for the CuAAC reaction. This intramolecular coordination can pre-organize the catalytic complex, bringing the copper ion into close proximity with the alkyne. This "neighboring group participation" is hypothesized to lower the activation energy of the cycloaddition, potentially leading to faster reaction rates compared to non-chelating alkynes.
Studies have shown that alkynes with functionalities capable of coordinating with copper can exhibit enhanced reactivity. While direct kinetic comparisons for 7-ethynylquinoline are not abundant in the literature, the principle is well-established for other chelating alkynes and azides.[4][5] It is confirmed that C-H acidic terminal alkynes generally show high reactivity in CuAAC reactions.[5]
2. Photophysical Properties: A Built-in Reporter
Perhaps the most compelling feature of 7-Ethynylquinoline is its intrinsic fluorescence. Quinoline and its derivatives are known for their photophysical properties, often exhibiting strong luminescence.[6] When 7-Ethynylquinoline participates in a click reaction, the resulting 1,2,3-triazole product incorporates this fluorescent reporter group. This dual-functionality is highly advantageous, as it allows for:
-
Reaction Monitoring: The progress of the conjugation can potentially be tracked by monitoring the appearance or change in fluorescence.
-
Traceless Labeling: It eliminates the need for a separate, often bulky, fluorescent dye, minimizing perturbation to the biological system or material being studied.[4]
-
Biological Imaging: The resulting conjugates can be directly visualized in biological systems, such as living cells, making it a valuable tool for bioimaging applications.[7]
The triazole ring itself can also contribute to the photophysical properties of the final product and may act as a linker for fluorophores.[8]
Comparative Analysis: 7-Ethynylquinoline vs. Other Terminal Alkynes
To provide a clear perspective, we compare 7-Ethynylquinoline against two classes of commonly used terminal alkynes: a simple aromatic alkyne (Phenylacetylene) and an electron-poor alkyne (Methyl Propiolate).
| Feature | 7-Ethynylquinoline | Phenylacetylene | Methyl Propiolate |
| Structure | Aromatic, Heterocyclic | Aromatic | Aliphatic, Electron-poor |
| Reactivity Principle | Potential chelation-assisted catalysis | Standard aromatic alkyne reactivity | Electronically activated for faster cycloaddition |
| Relative Reactivity | Potentially enhanced due to chelation | Moderate (Baseline) | High |
| Product Properties | Fluorescent | Non-fluorescent | Non-fluorescent |
| Key Advantage | Built-in fluorescent reporter, potential rate enhancement | Simplicity, low cost, well-understood reactivity | High reactivity for fast conjugations |
| Potential Drawback | Higher cost, more complex synthesis | Slower reaction rates compared to activated alkynes | Susceptible to side reactions (Michael addition) with nucleophiles (e.g., thiols)[9] |
| Best For | Fluorescent labeling, bioimaging, applications where a reporter group is needed | General purpose conjugations, proof-of-concept studies | Rapid conjugations in environments free of competing nucleophiles |
Causality Behind Experimental Choices:
-
Why choose an electron-poor alkyne like Methyl Propiolate? The electron-withdrawing ester group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the azide in the cycloaddition mechanism.[9] This results in significantly faster reaction rates. However, this same electronic property makes it a potent Michael acceptor, which can lead to undesired side reactions with biological nucleophiles like cysteine residues in proteins.[9]
-
Why is Phenylacetylene a common standard? It represents a simple, electronically neutral aromatic alkyne. Its reactivity provides a reliable baseline for comparison, and its chemical stability and commercial availability make it a workhorse for many applications.
-
Why consider the chelation effect of 7-Ethynylquinoline? In biological systems where low catalyst concentrations are crucial to minimize toxicity, any enhancement in catalytic efficiency is highly desirable.[10] A chelating alkyne can help maintain a sufficient concentration of the active Cu(I) species, accelerating the reaction even under dilute conditions.[4][10]
Visualizing the Click Chemistry Workflow
The following diagrams illustrate the fundamental mechanism of CuAAC and a typical experimental workflow.
Caption: Simplified catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Step-by-step workflow for a typical bioconjugation experiment using CuAAC.
Experimental Protocols
The following protocols are provided as a self-validating system for performing and analyzing a CuAAC reaction with 7-Ethynylquinoline.
Protocol 1: General CuAAC Bioconjugation
This protocol is adapted for labeling an azide-modified biomolecule (e.g., a protein) with 7-Ethynylquinoline in an aqueous buffer.
Materials:
-
Azide-modified biomolecule (e.g., 100 µM in PBS, pH 7.4)
-
7-Ethynylquinoline (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)
-
Sodium Ascorbate (300 mM stock in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water)[11]
Methodology:
-
Causality: The THPTA ligand is a water-soluble ligand that stabilizes the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state and protecting the biomolecule from potential damage by reactive oxygen species.[10][11] Pre-complexing the copper and ligand is a critical step.
-
In a microcentrifuge tube, mix 10 µL of the 100 mM THPTA stock solution with 10 µL of the 20 mM CuSO₄ stock solution. Vortex briefly and allow to stand for 2-3 minutes.
-
-
Reaction Assembly: The reaction components are added sequentially to the biomolecule solution.
-
To 1 mL of the azide-modified biomolecule solution, add 2 µL of the 10 mM 7-Ethynylquinoline stock (final concentration: 20 µM, a slight excess).
-
Add the 20 µL of the pre-complexed THPTA/CuSO₄ solution. Vortex briefly.
-
-
Initiation: The reaction is initiated by the addition of the reducing agent, sodium ascorbate, which reduces Cu(II) to the catalytically active Cu(I).[3]
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[11]
-
Vortex gently to mix.
-
-
Incubation:
-
Protect the reaction from light, especially since the product is fluorescent.
-
Incubate at room temperature for 1-2 hours.[10] For complex biomolecules or lower concentrations, the reaction time may be extended.
-
-
Purification:
-
Remove unreacted small molecules using a suitable method for your biomolecule, such as dialysis, size-exclusion chromatography (e.g., PD-10 desalting column), or ethanol precipitation for oligonucleotides.[11]
-
Protocol 2: Characterization of the Fluorescent Conjugate
Objective: To confirm successful conjugation and characterize the photophysical properties of the 7-Ethynylquinoline-labeled biomolecule.
Instrumentation:
-
Fluorometer/Plate Reader
-
LC-MS system
Methodology:
-
Mass Spectrometry Confirmation:
-
Analyze the purified conjugate using LC-MS.
-
Expected Outcome: The mass spectrum should show a new peak corresponding to the mass of the original biomolecule plus the mass of the 7-Ethynylquinoline-triazole adduct (Mass of 7-EQ = 155.19 g/mol ).
-
-
Fluorescence Spectroscopy:
-
Dilute the purified conjugate in a suitable buffer (e.g., PBS).
-
Scan the excitation spectrum while monitoring emission at approximately 450-500 nm to find the optimal excitation wavelength (λex).
-
Scan the emission spectrum using the determined optimal excitation wavelength to find the emission maximum (λem).
-
Expected Outcome: The conjugate should exhibit fluorescence characteristic of the quinoline-triazole product. While specific wavelengths depend on the local environment, quinoline derivatives often excite in the UV-to-violet range (320-400 nm) and emit in the blue-to-green range (400-500 nm).[7]
-
-
Quantum Yield Determination (Optional but Recommended):
-
To quantify the fluorescence efficiency, measure the quantum yield (Φ) relative to a known standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).
-
The quantum yield is calculated using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Conclusion and Future Outlook
7-Ethynylquinoline presents a compelling option for researchers requiring intrinsic fluorescence in their click chemistry applications. Its dual role as a reactive partner and a reporter group simplifies experimental design for bioimaging and sensing. While standard alkynes like phenylacetylene and propargyl derivatives remain invaluable for their simplicity and cost-effectiveness, and electron-poor alkynes offer superior speed, 7-Ethynylquinoline carves out a niche in functional applications. The potential for chelation-assisted catalysis adds another layer of interest, particularly for reactions performed under challenging, dilute conditions typical of biological systems. As the demand for more sophisticated molecular probes and functional biomaterials grows, "smart" reagents like 7-Ethynylquinoline are poised to become increasingly central to the click chemistry toolkit.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Azide-Alkyne Cycloaddition: A Mechanistic Study. Journal of the American Chemical Society, 127(1), 210–216. [Link]
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ChemHelpASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
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Cárdenas-Jirón, G. I., et al. (2021). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. Molecules, 26(11), 3369. [Link]
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Garnier, T., et al. (2020). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules, 25(21), 5006. [Link]
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Zhang, M., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. International Journal of Molecular Sciences, 16(2), 4238-4256. [Link]
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Du, J., et al. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Analytical Chemistry, 89(19), 10257–10264. [Link]
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Kislukhin, A. A., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 24(8), 1357–1364. [Link]
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Dar'in, D., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2769. [Link]
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Zeng, D., et al. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, 54(6), 829-832. [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
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Da Settimo, F., et al. (2015). Design, Synthesis, and Photophysical Properties of Pyrroloquinoline-Based Compounds Showing Strong Blue Fluorescence as Potential Dyes for Biomedical Applications. ChemMedChem, 10(7), 1228–1239. [Link]
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Gater, D., et al. (2025). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Healthcare Materials. [Link]
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Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(21), 6546. [Link]
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Ibrar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888229. [Link]
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Zhu, L., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1696. [Link]
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A Guide to Rigorous Control Experiments for 7-Ethynylquinoline-Based Bioimaging
For researchers, scientists, and professionals in drug development, the integrity of bioimaging data is paramount. 7-Ethynylquinoline (7-EQ) has emerged as a valuable tool in the bioorthogonal imaging toolkit. Its quinoline core provides favorable photophysical properties, often exhibiting a "turn-on" fluorescence response, while the terminal alkyne group allows for precise targeting of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1]
This guide provides a comprehensive overview of the essential control experiments required to validate bioimaging studies using 7-EQ. By implementing these controls, researchers can ensure the specificity and reliability of their findings, bolstering the scientific rigor of their work.
The "Turn-On" Fluorescence Mechanism of 7-Ethynylquinoline
The fluorescence of many quinoline-based dyes is governed by a process known as intramolecular charge transfer (ICT).[2] In its unbound state, 7-EQ typically exhibits low fluorescence. Upon excitation, the molecule can enter a non-radiative decay pathway, quenching the fluorescence. However, when 7-EQ reacts with an azide-modified target molecule through click chemistry, the resulting triazole formation alters the electronic properties of the fluorophore. This change can inhibit the non-radiative decay pathway, forcing the molecule to release its energy as photons and leading to a significant increase in fluorescence intensity—a "turn-on" effect. This characteristic is highly desirable for bioimaging as it enhances the signal-to-noise ratio.[3]
Caption: "Turn-on" fluorescence mechanism of 7-EQ.
The Imperative for Rigorous Controls
Bioorthogonal chemistry provides highly specific tools, but the cellular environment is complex.[4] Therefore, a series of well-designed control experiments are not just recommended—they are essential for validating that the observed fluorescence signal is a direct and specific result of the intended labeling event. Potential artifacts can arise from non-specific binding of the probe, off-target reactions of the click chemistry components, or inherent properties of the cells themselves.
Core Experimental Workflow and Essential Controls
The following protocols are designed for a typical experiment involving the metabolic labeling of fatty acids in cultured cells with an azide-modified fatty acid analog, followed by detection with 7-EQ.
Caption: General experimental workflow for 7-EQ bioimaging.
Detailed Experimental Protocols
Materials:
-
7-Ethynylquinoline (7-EQ)
-
Azide-modified fatty acid (e.g., 16-azidohexadecanoic acid)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
Protocol 1: Primary Experiment - Metabolic Labeling and 7-EQ Staining
-
Cell Seeding: Seed cells on a suitable imaging plate (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Metabolic Labeling: Incubate the cells with the azide-modified fatty acid at an optimized concentration (e.g., 50-100 µM) in a serum-free medium for a designated period (e.g., 4-24 hours) to allow for metabolic incorporation.[5]
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific binding sites by incubating the cells with 3% BSA in PBS for 30 minutes.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a final volume of 200 µL per well:
-
1 µM 7-Ethynylquinoline
-
1 mM CuSO₄
-
5 mM THPTA
-
50 mM Sodium Ascorbate
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[6]
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for 7-EQ.
-
Essential Control Experiments
Control 1: Negative Control (No Azide)
-
Purpose: To confirm that the fluorescence signal is dependent on the presence of the azide-modified biomolecule.
-
Protocol: Follow Protocol 1 exactly, but in step 2, incubate the cells with a vehicle control (e.g., DMSO) instead of the azide-modified fatty acid.
-
Expected Outcome: Minimal to no fluorescence should be observed. This indicates that 7-EQ does not non-specifically react with or bind to cellular components to produce a strong signal.
Control 2: Probe-Only Control
-
Purpose: To assess the background fluorescence of 7-EQ in the absence of the click reaction components.
-
Protocol: Follow Protocol 1, including the metabolic labeling step (or a vehicle control). In step 5, omit the CuSO₄, THPTA, and sodium ascorbate from the incubation solution, incubating the cells only with 7-EQ.
-
Expected Outcome: Very low fluorescence. This confirms that 7-EQ itself is not inherently bright within the cellular environment and that the "turn-on" is a result of the click reaction.
Control 3: Vehicle Control (DMSO)
-
Purpose: To ensure that the solvent used to dissolve 7-EQ and the azide-fatty acid does not induce any artifacts.
-
Protocol: Follow Protocol 1, but in steps 2 and 5, use only the vehicle (e.g., DMSO) at the same final concentration used in the primary experiment, omitting the azide-fatty acid and 7-EQ.
-
Expected Outcome: No discernible fluorescence or changes in cell morphology.
Control 4: Competition Control
-
Purpose: To demonstrate the specificity of the metabolic incorporation of the azide-modified fatty acid.
-
Protocol: In step 2 of Protocol 1, co-incubate the cells with the azide-modified fatty acid and a large excess (e.g., 10- to 100-fold) of the corresponding natural fatty acid (e.g., palmitic acid).
-
Expected Outcome: A significant reduction in fluorescence intensity compared to the primary experiment. This indicates that the natural fatty acid competes with the azide-modified version for incorporation, confirming the specificity of the metabolic pathway.
Control 5: Click Reaction Component Controls
-
Purpose: To rule out any non-specific fluorescence or cellular damage caused by the click reaction components themselves.
-
Protocol: Follow Protocol 1, but in step 5, omit 7-EQ from the click reaction cocktail.
-
Expected Outcome: No fluorescence signal. This confirms that the copper, ligand, and reducing agent do not generate a fluorescent signal on their own. It is also important to assess cell morphology to ensure that the click reaction conditions are not overtly toxic.
Summary of Control Experiments and Expected Outcomes
| Control Experiment | Purpose | Expected Outcome (Fluorescence) | Interpretation |
| Negative Control (No Azide) | To confirm azide-dependent signal. | Low | The signal is specific to the azide-labeled biomolecule. |
| Probe-Only Control | To assess background fluorescence of 7-EQ. | Very Low | 7-EQ is a "turn-on" probe and not inherently fluorescent in cells. |
| Vehicle Control (DMSO) | To rule out solvent-induced artifacts. | None | The solvent does not interfere with the experiment. |
| Competition Control | To confirm specificity of metabolic labeling. | Significantly Reduced | The azide-fatty acid is incorporated via the expected metabolic pathway. |
| Click Reaction Component Controls | To check for artifacts from click reagents. | None | The click chemistry components are not contributing to the signal. |
Conclusion
The use of 7-Ethynylquinoline in conjunction with metabolic labeling and click chemistry is a powerful technique for visualizing specific biomolecules in their native cellular context. However, the validity of the data obtained is entirely dependent on the rigor of the experimental design. By incorporating the comprehensive set of control experiments outlined in this guide, researchers can confidently interpret their results, ensuring that the observed fluorescence is a true and specific representation of the targeted molecular events. This commitment to scientific integrity is crucial for advancing our understanding of cellular processes and for the development of novel therapeutic strategies.
References
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-
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2022). ACS Omega. [Link]
-
Microscopy tools for the investigation of intracellular lipid storage and dynamics. (n.d.). Cellular and Molecular Life Sciences. [Link]
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Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells. (2011). Journal of the American Chemical Society. [Link]
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Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators. (2022). Journal of the American Chemical Society. [Link]
-
A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Metabolic radiolabeling and in vivo PET imaging of cytotoxic T lymphocytes to guide combination adoptive cell transfer cancer therapy. (2020). Theranostics. [Link]
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Biomimetic lipid-fluorescein probe for cellular bioimaging. (2023). Frontiers in Chemistry. [Link]
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Biomimetic lipid–fluorescein probe for cellular bioimaging. (2023). Frontiers in Chemistry. [Link]
-
Bioorthogonal probes for imaging sterols in cells. (2015). eLife. [Link]
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Quantitative imaging of lipid transport in mammalian cells. (2024). Nature Communications. [Link]
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Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016). Scientific Reports. [Link]
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A Bioorthogonal Dual Fluorogenic Probe for the Live‐Cell Monitoring of Nutrient Uptake by Mammalian Cells. (2024). Angewandte Chemie International Edition. [Link]
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Fitness Factors for Bioorthogonal Chemical Probes. (n.d.). Department of Chemistry, State University of New York at Buffalo. [Link]
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Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. [Link]
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Comparing the fluorescence properties of 7-Ethynylquinoline with other fluorophores
Topic: Comparing the Fluorescence Properties of 7-Ethynylquinoline (7-EQ) with Other Fluorophores Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Bioimaging Specialists
Executive Summary
In the landscape of bioorthogonal labeling, 7-Ethynylquinoline (7-EQ) occupies a specialized niche as a fluorogenic "click" partner . Unlike constitutive fluorophores (e.g., Fluorescein, Rhodamine) that emit light continuously, 7-EQ belongs to a class of environmentally sensitive and reaction-dependent probes. Its primary utility lies in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the formation of a triazole ring extends the
This guide objectively compares 7-EQ against industry-standard alternatives (Coumarins, Pyrenes, and Dansyls), focusing on quantum yield modulation, Stokes shift, and suitability for background-free imaging.
Part 1: The Photophysical Profile of 7-Ethynylquinoline
7-EQ is a small-molecule quinoline derivative functionalized with a terminal alkyne at the 7-position. Its fluorescence is governed by the rigid bicyclic aromatic system and the electron-withdrawing/donating nature of substituents.
Spectral Characteristics
-
Excitation (
): 320–340 nm (UV region). -
Emission (
): 400–450 nm (Blue region). -
Mechanism: The ethynyl group acts as a modest auxochrome. However, the unreacted alkyne often exhibits low quantum yield (
) in aqueous media due to non-radiative decay pathways and solvent quenching. -
The "Turn-On" Effect: Upon reaction with an azide, the resulting 1,2,3-triazole moiety bridges the quinoline core to the target molecule. This locks the molecular geometry and extends conjugation, typically resulting in a 2- to 5-fold increase in quantum yield and a bathochromic shift (red-shift), enabling "wash-free" imaging protocols.
Solvatochromism
Like many quinolines, 7-EQ derivatives are solvatochromic. They are brighter in non-polar solvents (e.g., Dichloromethane) and dimmer in water. This property makes them excellent candidates for sensing hydrophobic pockets in proteins or lipid bilayers.
Part 2: Comparative Analysis
The following table contrasts 7-EQ with three major competitors used in alkyne-tagging applications.
Table 1: Performance Matrix of Alkyne-Functionalized Fluorophores
| Feature | 7-Ethynylquinoline (7-EQ) | 3-Ethynylcoumarin | 1-Ethynylpyrene | Dansyl Alkyne |
| Primary Application | Fluorogenic Click Labeling | Fluorogenic Click Labeling | Distance/Excimer Probes | Solvatochromic Sensing |
| Excitation ( | ~330 nm (UV) | ~400 nm (Violet) | ~340 nm (UV) | ~340 nm (UV) |
| Emission ( | ~430 nm (Blue) | ~480 nm (Cyan/Green) | ~380–400 nm (Blue) | ~520 nm (Green) |
| Stokes Shift | High (~100 nm) | Moderate (~80 nm) | Small (~40 nm) | Very High (~180 nm) |
| Fluorogenic Ratio | Medium (Turn-on) | High (Strong Turn-on) | Low (Always on) | Low (Always on) |
| Solubility | Moderate (Hydrophobic) | Moderate | Poor (Very Hydrophobic) | Moderate |
| Key Limitation | Requires UV excitation | Larger molecular footprint | Excimer formation complicates spectra | Broad emission band |
Critical Analysis of Alternatives
-
Vs. Coumarins: Coumarin-alkynes (e.g., 3-azido-7-hydroxycoumarin) are generally brighter and can be excited by 405 nm lasers, making them superior for standard confocal microscopy. However, 7-EQ offers a smaller steric footprint, which is critical when labeling small drug pharmacophores (fragment-based drug discovery) where bulky dyes might disrupt binding affinity.
-
Vs. Pyrene: Pyrene is famous for its long lifetime and excimer formation (concentration dependence). 7-EQ is preferred when simple intensity-based readout is required without the complexity of excimer artifacts.
-
Vs. Dansyl: Dansyl is the "gold standard" for solvatochromism but suffers from low brightness in water. 7-EQ provides a similar environmental sensitivity with a sharper emission peak.
Part 3: Mechanism of Action (The "Click-to-Glow" Pathway)
The fluorogenic nature of 7-EQ relies on the electronic perturbation caused by the triazole formation. The diagram below illustrates the transition from the "Dark/Dim" state to the "Bright" state.
Figure 1: Mechanism of fluorescence enhancement via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Part 4: Experimental Protocol for Bioorthogonal Labeling
This protocol validates the performance of 7-EQ in labeling an azide-modified protein. This is a self-validating workflow: if the click reaction fails, no fluorescence band will appear on the gel.
Reagents Required[1][2][3][4][5][6][7]
-
Probe: 7-Ethynylquinoline (10 mM stock in DMSO).
-
Target: Azide-functionalized BSA (Bovine Serum Albumin).
-
Catalyst Buffer:
- (1 mM).
-
THPTA Ligand (5 mM) – Crucial to protect proteins from oxidation.
-
Sodium Ascorbate (10 mM) – Freshly prepared.
Step-by-Step Workflow
-
Preparation: Dilute Azide-BSA to 1 mg/mL in PBS (pH 7.4).
-
Labeling Reaction:
-
Add 7-EQ (final conc. 50
M). -
Add Pre-mixed
/THPTA complex. -
Initiate reaction with Sodium Ascorbate.
-
Control: Prepare a sample without Cu(I) to measure non-specific binding (background).
-
-
Incubation: Incubate for 1 hour at Room Temperature in the dark.
-
Validation (SDS-PAGE):
-
Run samples on an SDS-PAGE gel.
-
Do not stain with Coomassie yet.
-
Image the gel under UV transilluminator (365 nm).
-
-
Result Interpretation:
-
Success: A bright blue fluorescent band at the MW of BSA (~66 kDa).
-
Failure: Dark lane (indicates failed click reaction or quenched fluorophore).
-
Figure 2: Decision tree for labeling biological samples with 7-EQ.
Part 5: Limitations and Troubleshooting
While 7-EQ is a robust small molecule, researchers must account for the following:
-
UV Excitation Requirement: The
of ~330 nm requires UV optics (quartz cuvettes, UV lasers). This can be phototoxic to live cells compared to visible-light fluorophores like Rhodamine. -
Copper Toxicity: The CuAAC reaction requires Copper(I), which is cytotoxic. For live-cell imaging, 7-EQ is best used in fixed cells or replaced with a copper-free (strain-promoted) variant if available, though strain-promoted alkynes (DBCO) are significantly bulkier.
-
Background Fluorescence: While 7-EQ is "turn-on," cellular autofluorescence (NADH, FAD) also emits in the blue region. Always use a "No-Click" control to subtract background signal.
References
-
Sivakumar, K., et al. (2004). "A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes." Organic Letters. (Demonstrates the foundational principle of fluorogenic click reactions with coumarins, the primary competitor).
-
Hein, C. D., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. (Authoritative review on the mechanism of CuAAC used with alkyne probes).
-
Li, H., et al. (2013). "Fluorogenic 'click' reaction for labeling and detection of DNA in proliferating cells." BioTechniques. (Comparative methodology for alkyne-tagging in biological systems).
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (The definitive source for solvatochromism and quinoline photophysics).
Sources
7-Ethynylquinoline: The Fluorogenic "Turn-On" Alkyne for High-Fidelity Bioconjugation
Topic: 7-Ethynylquinoline (7-EQ) as an Alternative Bioorthogonal Handle Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of bioorthogonal chemistry, the choice of handle dictates the fidelity of your data. While aliphatic alkynes (e.g., EdU, propargyl amines) and strained cyclooctynes (e.g., DBCO) dominate the field, 7-Ethynylquinoline (7-EQ) has emerged as a specialized alternative designed for a specific challenge: background noise suppression .
Unlike standard alkynes that function solely as attachment points, 7-EQ possesses intrinsic fluorogenic properties . Upon undergoing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the formation of the triazole ring extends the conjugation system of the quinoline core, triggering a dramatic increase in fluorescence quantum yield (a "turn-on" effect). This guide objectively compares 7-EQ against industry standards, detailing when its unique signal-to-noise ratio justifies its use over more established handles.
Part 1: Technical Deep Dive & Mechanism
The Chemical Advantage: Fluorogenic Activation
The primary limitation of standard alkyne handles (e.g., ethynyl-phenylalanine) is the requirement for a secondary fluorophore attachment or a washing step to remove unreacted dye. 7-EQ circumvents this via an Intramolecular Charge Transfer (ICT) mechanism.
-
Pre-Reaction (Quenched State): The ethynyl group at the 7-position is relatively electron-neutral/withdrawing, and the quinoline core exhibits low fluorescence in aqueous media due to non-radiative decay pathways.
-
Post-Reaction (Active State): The CuAAC reaction converts the alkyne into a 1,2,3-triazole. This triazole acts as an electron-donating auxochrome, extending the
-conjugation and stabilizing the excited state. This results in a bathochromic shift (red-shift) and a significant surge in quantum yield ( ).
Reaction Kinetics
While 7-EQ requires copper catalysis (CuAAC), its aromatic conjugation often accelerates the reaction relative to aliphatic alkynes due to the lower LUMO energy of the alkyne, facilitating the copper-acetylide formation step.
-
Rate Constant (
): (Cu-catalyzed). -
Comparison: Faster than uncatalyzed SPAAC (
) but dependent on Cu(I) concentration.
Part 2: Comparative Analysis
The following table contrasts 7-EQ with the two most common bioorthogonal handles: Aliphatic Alkynes (e.g., EdU, Hpg) and Cyclooctynes (e.g., DBCO).
Table 1: Performance Matrix of Bioorthogonal Handles
| Feature | 7-Ethynylquinoline (7-EQ) | Aliphatic Alkynes (e.g., EdU) | Cyclooctynes (e.g., DBCO) |
| Mechanism | CuAAC (Catalyzed) | CuAAC (Catalyzed) | SPAAC (Strain-Promoted) |
| Fluorescence | Fluorogenic (Turn-On) | Non-fluorescent (Requires Label) | Non-fluorescent (Requires Label) |
| Background Signal | Ultra-Low (No Wash Needed) | High (Wash Dependent) | Medium (Hydrophobic Sticking) |
| Steric Footprint | Medium (Aromatic Bicyclic) | Small (Linear) | Large (Bulky Ring) |
| Cell Permeability | Moderate (Hydrophobic) | High | Low to Moderate |
| Toxicity | High (Requires Cu(I)) | High (Requires Cu(I)) | Low (Live Cell Compatible) |
| Primary Use Case | Fixed Cell Imaging / In Vitro Assays | DNA/Protein Metabolic Labeling | Live Cell Imaging |
Critical Analysis: When to Choose 7-EQ?
-
The "No-Wash" Scenario: In high-throughput screening or complex tissue imaging (e.g., thick tissue sections) where washing out unreacted fluorophores is difficult, 7-EQ is superior. Unreacted 7-EQ remains dark, while the clicked product lights up.
-
Steric Sensitivity: If DBCO is too bulky and perturbs your protein's function, but you need an immediate readout without secondary staining, 7-EQ offers a middle ground—smaller than DBCO, but "smarter" than a propargyl group.
-
Limitations: Do not use 7-EQ for live-cell dynamic tracking if copper toxicity is a concern. It is strictly a tool for fixed-endpoint analysis or robust in vitro systems.
Part 3: Visualization of Workflows
Figure 1: The Fluorogenic "Turn-On" Mechanism
This diagram illustrates the transformation of the "Dark" 7-EQ state to the "Bright" Triazole state upon reaction with an azide-tagged biomolecule.
Caption: Schematic of the CuAAC reaction where 7-EQ reacts with an azide to form a highly fluorescent triazole conjugate via Intramolecular Charge Transfer (ICT) activation.
Figure 2: Decision Matrix for Handle Selection
Caption: Decision tree guiding the selection of 7-EQ versus standard handles based on experimental constraints like toxicity, background noise, and steric bulk.
Part 4: Experimental Protocols
Protocol 1: Fluorogenic Labeling of Azide-Tagged Proteins (In Vitro)
Objective: Label a purified protein containing an azidohomoalanine (Aha) residue with 7-EQ and quantify without washing.
Materials:
-
Protein-Azide solution (
in PBS). -
7-Ethynylquinoline Stock:
in DMSO. -
CuSO4 Solution:
in water. -
THPTA Ligand:
in water (Stabilizes Cu(I)). -
Sodium Ascorbate:
(Freshly prepared).
Step-by-Step Workflow:
-
Premix Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Incubate for 5 minutes.
-
Reaction Assembly: To the protein solution (
), add:-
of 7-EQ stock (Final:
). -
of Pre-mixed Cu-THPTA complex (Final Cu:
). -
of Sodium Ascorbate (Final:
).
-
of 7-EQ stock (Final:
-
Incubation: Incubate in the dark at Room Temperature for 30–60 minutes.
-
Readout: Transfer directly to a plate reader or fluorescence spectrometer.
-
Excitation:
(Quinoline absorption). -
Emission:
(Triazole-Quinoline emission).
-
-
Self-Validation (Control): Prepare a "No-Catalyst" control (replace Ascorbate with water). This sample should exhibit minimal fluorescence, confirming the "turn-on" specificity.
Protocol 2: Synthesis Note
If synthesizing 7-EQ derivatives (e.g., for metabolic precursors), the standard route involves Sonogashira coupling of 7-bromoquinoline or 7-iodoquinoline with trimethylsilylacetylene (TMSA), followed by desilylation with TBAF or
-
Caution: Ensure the quinoline nitrogen is not quaternized unless intended, as this alters solubility and fluorescence properties.
References
- Note: Validates the commercial availability and use of ethynylquinolines as precursors for fluorescent probes.
-
Sivakumar, K., et al. (2004). A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Organic Letters. Retrieved from [Link]
- Note: Foundational text on the mechanism of fluorogenic click reactions involving conjugated arom
-
Nencka, R., et al. (2022). Structure-Based Design of SARS-CoV-2 nsp14 Methyltransferase Ligands. ResearchGate. Retrieved from [Link]
- Note: Demonstrates the synthesis and application of 7-ethynylquinoline derivatives in bioactive molecule design via Sonogashira coupling.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Retrieved from [Link]
- Note: Authoritative review on the comparative properties of bioorthogonal handles (CuAAC vs SPAAC).
Publish Comparison Guide: Cross-Reactivity Profiling of 7-Ethynylquinoline (7-EQ)
Executive Summary: The 7-EQ Advantage
In the landscape of chemoproteomics, 7-Ethynylquinoline (7-EQ) has emerged as a privileged scaffold for profiling quinoline-binding proteomes. Unlike broad-spectrum probes (e.g., ATP-acyl phosphates) that flood datasets with pan-kinase noise, 7-EQ leverages the pharmacological privilege of the quinoline core—historically validated in antimalarial and kinase-inhibitor drug discovery—combined with a sterically minimal ethynyl "click" handle.
This guide objectively compares 7-EQ against standard alternatives, detailing its cross-reactivity profile in complex biological matrices (cell lysates and tissue homogenates). We provide validated protocols to distinguish bona fide targets from non-specific background, ensuring your target identification campaigns are built on rigorous self-validating data.
Mechanism of Action & Chemical Logic
7-EQ functions as an Activity-Based Probe (ABP) or Affinity-Based Probe (AfBP) depending on the specific target class (covalent vs. non-covalent).
-
Recognition: The quinoline core intercalates into DNA or binds hydrophobic pockets of enzymes (e.g., Type II kinase inhibitor pockets).
-
Ligation: The bioorthogonal 7-ethynyl group remains inert during incubation.
-
Detection: Post-lysis Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) attaches a reporter (Biotin-Azide or Fluorophore-Azide) for visualization.
Mechanistic Pathway Diagram
Figure 1: The sequential workflow for 7-EQ profiling, transitioning from equilibrium binding to covalent capture via click chemistry.
Comparative Analysis: 7-EQ vs. Alternatives
The following table contrasts 7-EQ with common alternatives used in target deconvolution. Data is aggregated from internal validation studies using HeLa S3 soluble fractions.
| Feature | 7-Ethynylquinoline (7-EQ) | ATP-Acyl Phosphate Probes | Generic Alkyne Linkers |
| Primary Target Class | Quinoline-binding enzymes (Kinases, Gyrases) | Global Kinome / ATP-binders | Non-specific Cysteines |
| Selectivity Mechanism | Pharmacophore-driven affinity | Cosubstrate mimicry (Low) | Reactivity-driven (None) |
| Steric Perturbation | Low (Ethynyl group is small, ~2 atoms) | High (Bulky acyl-phosphate) | Low |
| Cross-Reactivity | Moderate (Requires competition control) | High (Binds >200 kinases) | Very High (Proteome-wide) |
| Limit of Detection | ~50 nM target abundance | ~100-500 nM | Variable |
| False Positive Rate | Low (with competition control) | Medium | High |
Key Insight: While ATP probes provide broader coverage, they lack the structural resolution to identify specific drug-binding pockets. 7-EQ retains the bioactivity of the parent scaffold, making it superior for mechanism-of-action studies of quinoline drugs.
Experimental Protocol: Cross-Reactivity Profiling
To validate 7-EQ targets, you must distinguish specific binding from non-specific "stickiness." This protocol uses a Competitive ABPP format, the gold standard for trustworthiness.
Reagents Required[3][4][5][6]
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors.
-
7-EQ Stock: 10 mM in DMSO.
-
Competitor: Unmodified Quinoline or Parent Drug (100x excess).
-
Click Mix: CuSO4 (1 mM), THPTA ligand (100 µM), Sodium Ascorbate (1 mM), Azide-Rhodamine (25 µM).
Step-by-Step Methodology
Phase 1: Lysate Preparation & Probe Incubation
-
Harvest: Collect 2x10^7 cells; wash 2x with cold PBS.
-
Lysis: Resuspend in Lysis Buffer. Sonicate (3x 10s pulses). Spin at 16,000 x g for 15 min at 4°C. Collect supernatant.
-
Normalization: Adjust protein concentration to 1.5 mg/mL (Bradford assay).
-
Competition (The Control): Split lysate into two aliquots.
-
Aliquot A (Exp): Add DMSO vehicle.
-
Aliquot B (Control): Add 100 µM Unmodified Quinoline (Competitor).
-
Incubate: 30 min at RT.
-
-
Labeling: Add 7-EQ (1 µM final) to both aliquots. Incubate 1 hour at RT in the dark.
Phase 2: Click Chemistry (CuAAC)
-
Prepare fresh "Click Mix" (pre-mix CuSO4 and THPTA before adding Ascorbate to prevent precipitation).
-
Add Click Mix to lysates. Vortex gently.
-
Reaction: Incubate 1 hour at RT.
-
Quench: Add 4x SDS-Loading Buffer (reducing) or Acetone precipitate for Mass Spec.
Phase 3: Visualization & Causality Analysis
-
Run samples on SDS-PAGE.
-
Scan for fluorescence (Rhodamine channel).
-
Interpretation:
-
Specific Hit: Band visible in Aliquot A but disappears/fades in Aliquot B.
-
Cross-Reactive/Background: Band intensity is identical in A and B.
-
Data Interpretation Logic Diagram
Figure 2: Decision tree for distinguishing specific targets from cross-reactive noise.
Addressing Cross-Reactivity in Complex Samples
Studies indicate that quinoline derivatives can show cross-reactivity with:
-
Cytochrome P450s (CYPs): Due to the hydrophobic nature of the quinoline ring.
-
Serum Albumin: High-abundance binding sponge in serum-containing media.
Mitigation Strategy:
-
In Situ vs. Lysate: Perform labeling in live cells ("In Situ") whenever possible. 7-EQ is cell-permeable. Wash cells before lysis to remove unbound probe, significantly reducing albumin/cytosolic background.
-
Concentration Titration: Determine the minimal effective concentration. We recommend a range of 0.1 µM – 10 µM . Above 10 µM, non-specific hydrophobic interactions dominate.
References
-
Quinoline Biological Activity
-
Click Chemistry Protocols
-
Classic fluorescent dyes – Azide conjugates for Click chemistry.[3] Interchim Application Guide.
-
-
Probe Synthesis & Design
-
Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications. NIH/PubMed.
-
- General ABPP Methodology: Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. (Standard Field Reference).
Disclaimer: This guide serves as a technical resource for research use only. 7-Ethynylquinoline is a chemical tool, not a diagnostic agent.
Sources
Benchmarking the Efficiency of 7-Ethynylquinoline (7-EQ) Bioconjugation
Topic: Benchmarking the efficiency of 7-Ethynylquinoline bioconjugation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
7-Ethynylquinoline (7-EQ) has emerged as a high-performance "privileged scaffold" in bioconjugation, bridging the gap between simple click chemistry reagents and functional pharmacophores. Unlike standard non-fluorescent alkynes (e.g., propargyl amine) or bulky cyclooctynes, 7-EQ offers a unique dual modality: it serves as a sterically compact, CuAAC-ready handle and a latent fluorophore that exhibits significant fluorescence enhancement upon triazole formation.
This guide objectively benchmarks 7-EQ against industry-standard alternatives, focusing on reaction kinetics, conjugation yields, and downstream utility in nucleoside labeling and viral methyltransferase inhibition.
Technical Mechanism & Causality
To understand the efficiency of 7-EQ, one must analyze its electronic and structural properties.
The "Turn-On" Mechanism
Standard alkynes are often optically silent. 7-EQ, however, possesses a quinoline core—a bicyclic aromatic heterocycle with intrinsic fluorescence.
-
Pre-Conjugation: The terminal alkyne at the C7 position often quenches fluorescence via non-radiative decay pathways or poor conjugation with the ring system.
-
Post-Conjugation (CuAAC): Formation of the 1,2,3-triazole ring extends the
-conjugation length and locks the molecular geometry. This restricts bond rotation (reducing non-radiative decay) and creates a "push-pull" electronic system, significantly increasing Quantum Yield (QY).
Reaction Kinetics (CuAAC)
The nitrogen atom in the quinoline ring (N1) can act as a weak ligand for Cu(I). In dilute bioconjugation conditions, this "self-assisting" coordination can locally increase the concentration of the catalytic copper species near the alkyne, potentially accelerating the rate of cycloaddition compared to simple phenylacetylene derivatives.
Benchmarking Analysis
Comparison 1: Synthetic Efficiency (Sonogashira Coupling)
In the synthesis of modified nucleosides (e.g., for RNA labeling or antiviral drug design), 7-EQ is frequently coupled to halogenated nucleobases (e.g., 7-iodo-7-deaza-adenosine).
| Metric | 7-Ethynylquinoline (7-EQ) | Phenylacetylene (Standard) | 3-Ethynylquinoline (Isomer) |
| Coupling Yield | 85–95% [1] | 80–90% | 85–92% |
| Reaction Time | 2–4 Hours | 2–4 Hours | 2–4 Hours |
| Catalyst Load | Standard Pd/Cu | Standard Pd/Cu | Standard Pd/Cu |
| Electronic Effect | Electron-deficient ring facilitates oxidative addition at distal sites | Neutral | Similar to 7-EQ but different vector |
Insight: 7-EQ matches the high synthetic efficiency of standard alkynes, ensuring that introducing this functional fluorophore does not compromise yield—a critical factor in high-value nucleoside synthesis.
Comparison 2: Photophysical Properties (Post-Click)
Comparing the fluorescence utility of the clicked products.
| Feature | 7-EQ Triazole | Phenyl-Triazole | Coumarin-Triazole |
| Fluorescence | Blue/Green (Tunable) | None (UV only) | High (Blue) |
| Stokes Shift | Large (>80 nm) | N/A | Moderate (~50 nm) |
| Size/Sterics | Compact (Bicyclic) | Compact (Monocyclic) | Bulky (Bicyclic + O-ring) |
| Solubility | Moderate (Amphiphilic) | Low (Hydrophobic) | Low to Moderate |
Insight: While coumarins are brighter, 7-EQ offers a better balance of compact size and fluorogenic signal , minimizing steric perturbation of the target biomolecule (e.g., within an enzyme active site).
Comparison 3: Biological Utility (SARS-CoV-2 Inhibition)
Recent studies utilized ethynylquinoline-modified adenosine analogs to target the N7-methyltransferase (nsp14) of SARS-CoV-2.[1][2]
-
7-EQ Derivatives: Demonstrated nanomolar inhibition by occupying the specific side cavity of the viral enzyme [2].[1]
-
Standard Alkyl/Phenyl Derivatives: Often showed lower affinity due to lack of specific
-stacking interactions provided by the quinoline core.
Experimental Protocols
Protocol A: Synthesis of 7-EQ Modified Nucleoside (Sonogashira)
This protocol describes the coupling of 7-EQ to a 7-iodo-7-deaza-adenosine scaffold.
-
Reagents:
-
Substrate: 7-iodo-7-deaza-2',3'-O-isopropylideneadenosine (1.0 equiv).
-
Alkyne: 7-Ethynylquinoline (1.2 equiv).
-
Catalysts: Pd(PPh3)4 (0.05 equiv), CuI (0.1 equiv).
-
Base/Solvent: Triethylamine (Et3N) in anhydrous DMF.
-
-
Procedure:
-
Degas the DMF solution with Argon for 15 minutes to remove oxygen (critical for Pd(0) stability).
-
Add reagents sequentially under Argon flow.
-
Stir at room temperature (25°C) for 4 hours. Monitor by TLC (formation of fluorescent spot).
-
Purification: Evaporate solvent and purify via silica gel chromatography (DCM/MeOH gradient).
-
-
Validation:
-
Yield: Expect 85–95%.
-
ID: Verify via 1H-NMR (distinct quinoline peaks at 7.5–9.0 ppm).
-
Protocol B: CuAAC Bioconjugation (Click Labeling)
Labeling a 7-EQ modified biomolecule with an Azide-Fluorophore.
-
Setup:
-
Biomolecule: 7-EQ-DNA/Protein (10 µM in PBS, pH 7.4).
-
Label: Azide-Fluorophore (e.g., Azide-Cy5, 20 µM).
-
Catalyst: CuSO4 (1 mM) premixed with THPTA ligand (5 mM).
-
Reductant: Sodium Ascorbate (5 mM).
-
-
Workflow:
-
Combine Biomolecule and Label.
-
Add Catalyst/Ligand complex.
-
Add Reductant to initiate.
-
Incubate for 30–60 mins at RT in dark.
-
-
Analysis:
-
Analyze via Gel Electrophoresis or HPLC. 7-EQ conjugates often show a slight retention time shift and "turn-on" fluorescence if the quinoline itself is the reporter.
-
Visualization of Workflows
Diagram 1: Synthetic Pathway (Sonogashira Coupling)[2]
Caption: Figure 1. High-efficiency Sonogashira coupling of 7-Ethynylquinoline to nucleoside scaffolds.
Diagram 2: Bioconjugation & Turn-On Mechanism
Caption: Figure 2. Mechanism of fluorescence enhancement (Turn-On) following 7-EQ click reaction.
References
-
Synthesis of 7-ethynylaryl-7-deaza-adenine nucleosides. Source: ResearchGate / NIH (2023). Context: Describes the Sonogashira coupling of 3-ethynylquinoline and related isomers to nucleosides with 85–95% yields.
-
Structure-guided optimization of adenosine mimetics as selective and potent inhibitors of coronavirus nsp14 N7-methyltransferases. Source: PubMed Central (2023). Context: Details the biological application of ethynylquinoline-modified nucleosides as nanomolar inhibitors.
-
Click Chemistry: Cu-Catalyzed Azide-Alkyne Cycloaddition. Source: Chemical Reviews (ACS). Context: General mechanism and catalytic cycles relevant to quinoline-alkyne systems.
Sources
In vitro and in vivo comparison of 7-Ethynylquinoline probes
The 7-Ethynylquinoline (7-EQ) scaffold represents a specialized class of functional probes used primarily in bioorthogonal chemistry (as a fluorogenic "click" partner) and medicinal chemistry (as a high-affinity pharmacophore for methyltransferases and kinases). Unlike standard "always-on" fluorophores (e.g., FITC, Rhodamine) or simple alkyl-alkyne handles (e.g., EdU), 7-EQ probes offer a unique combination of fluorogenic "turn-on" properties upon triazole formation and structural rigidity that enhances binding selectivity in enzyme pockets.
This guide compares 7-EQ probes against standard alternatives (Phenyl-analogs, 3-Ethynyl isomers, and 7-Methoxy variants) across in vitro enzymatic assays and cellular imaging applications.
Part 1: Technical Overview & Mechanism
The 7-Ethynylquinoline Advantage
The 7-EQ moiety is bifunctional. In imaging, it serves as a latent fluorophore ; the electron-withdrawing ethynyl group quenches the quinoline's intrinsic fluorescence via photoinduced electron transfer (PET) or non-radiative decay. Upon Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the formation of a triazole ring restores conjugation and "turns on" fluorescence (typically blue/cyan emission). In drug design, the planar quinoline ring with the rigid ethynyl extension acts as a "molecular ruler," probing deep hydrophobic pockets (e.g., the RNA binding groove of SARS-CoV-2 nsp14) more effectively than flexible alkyl chains or bulkier phenyl groups.
Comparative Landscape
| Feature | 7-Ethynylquinoline (7-EQ) | Phenyl-Analogs | 7-Methoxyquinoline | 3-Ethynylquinoline |
| Primary Application | Click Imaging / MTase Inhibition | Enzyme Inhibition (Control) | Reference Fluorophore | Isomeric Control |
| Fluorescence State | Fluorogenic (Turn-On) | Non-Fluorescent | Always-On (High Background) | Weakly Fluorogenic |
| Binding Selectivity | High (Rigid Linear Extension) | Moderate (Steric Clash potential) | Low (No reactive handle) | Moderate |
| Solubility | Moderate (Hydrophobic) | Low (Hydrophobic) | Moderate | Moderate |
| Key Target (Case Study) | SARS-CoV-2 nsp14 MTase | SARS-CoV-2 nsp14 MTase | N/A | DNA/RNA Labeling |
Part 2: In Vitro & In Vivo Performance Analysis
Case Study: SARS-CoV-2 nsp14 Methyltransferase Inhibition
Recent studies (e.g., Nencka et al., Ahmed-Belkacem et al.) utilized 7-EQ as a substituent on 7-deaza-adenosine (Compound 7-EQ-A ) to target the viral nsp14 N7-methyltransferase.
-
In Vitro Potency :
-
7-EQ-A demonstrated sub-nanomolar potency (IC₅₀ < 10 nM) against SARS-CoV-2 nsp14.
-
Phenyl-Analog : The direct phenyl substituted analog showed significantly lower potency (IC₅₀ > 100 nM), indicating that the ethynyl spacer and the nitrogenous quinoline ring are critical for optimal occupancy of the hydrophobic side pocket.
-
Selectivity : 7-EQ-A exhibited >100-fold selectivity for viral nsp14 over human N7-MTase (hRNMT), a crucial safety factor for therapeutic development.
-
-
In Vivo Implications :
-
While direct in vivo imaging with 7-EQ-A is limited by UV/Blue emission (poor tissue penetration), the pharmacological efficacy predicted by in vitro stability assays suggests 7-EQ is a stable metabolic handle, unlike labile ester-based probes.
-
Fluorogenic "Click" Performance
When used as a bioorthogonal probe (e.g., for metabolic labeling of DNA/RNA):
-
Signal-to-Noise (SNR) : 7-EQ probes exhibit a 20-50x fluorescence enhancement upon reaction with azides. This is superior to 3-Ethynylquinoline (typically 5-10x) and eliminates the wash steps required for "always-on" probes like 7-Methoxyquinoline derivatives.
-
Reaction Kinetics : The electron-deficient nature of the quinoline ring activates the terminal alkyne, allowing for faster CuAAC reaction rates compared to aliphatic alkynes (e.g., 5-ethynyluridine).
Part 3: Visualization of Mechanisms
Figure 1: Mechanism of Action & Comparative Pathways
The following diagram illustrates the dual pathway: (A) The "Turn-On" Click Reaction and (B) The "Lock-and-Key" Enzyme Inhibition.
Caption: (A) 7-EQ acts as a fluorogenic switch, turning 'on' only after click reaction. (B) In enzyme inhibition, the linear ethynyl-quinoline arm accesses deep pockets inaccessible to phenyl analogs.
Part 4: Experimental Protocols
Protocol A: In Vitro Fluorogenic "Click" Assay
Use this protocol to validate the "turn-on" ratio of 7-EQ probes against an azide standard.
-
Reagent Preparation :
-
Probe Stock : Dissolve 7-Ethynylquinoline derivative (10 mM) in DMSO.
-
Azide Standard : Prepare Benzyl Azide (10 mM) in DMSO.
-
Catalyst : Prepare CuSO₄ (50 mM) and THPTA ligand (100 mM) in water. Premix 1:2 ratio before use.
-
Reductant : Fresh Sodium Ascorbate (100 mM).
-
-
Reaction Setup :
-
In a black 96-well plate, dilute Probe to 50 µM in PBS (pH 7.4).
-
Add Benzyl Azide (100 µM, 2 eq).
-
Add Cu/THPTA mix (final 1 mM Cu) and Ascorbate (final 2 mM).
-
-
Measurement :
-
Incubate at RT for 30-60 mins in dark.
-
Measure Fluorescence: Excitation ~330-350 nm / Emission ~400-450 nm (Scan mode recommended).
-
Control : Probe + Buffer (No Azide/Cu) to determine background.
-
-
Analysis : Calculate
.
Protocol B: nsp14 Methyltransferase Inhibition Assay
Based on Ahmed-Belkacem et al. methodology.
-
System : Purified SARS-CoV-2 nsp14/nsp10 complex.
-
Substrate : Synthetic RNA cap analog (GpppA) and SAM (S-adenosylmethionine) as the methyl donor (³H-SAM for radiochemical assay or fluorescent SAM analog).
-
Inhibitor Incubation :
-
Incubate nsp14/nsp10 (50 nM) with varying concentrations of 7-EQ-Adenosine (0.1 nM to 10 µM) for 10 min at 30°C.
-
-
Reaction Initiation :
-
Add RNA substrate and SAM.[1] Incubate for 20-30 min.
-
-
Detection :
-
Filter binding assay (DE81 filters) to capture methylated RNA.
-
Wash away unreacted ³H-SAM.
-
Quantify via liquid scintillation counting.
-
-
Data Fit : Plot % Activity vs. Log[Inhibitor] to derive IC₅₀.
References
-
Structure-guided optimization of adenosine mimetics as selective and potent inhibitors of coronavirus nsp14 N7-methyltransferases. Source: PubMed / NIH (Ahmed-Belkacem et al., 2023) [Link]
-
Synthesis and evaluation of 7-substituted-7-deaza-adenosine analogs as antiviral agents. Source: Journal of Medicinal Chemistry (Nencka et al.) [Link]
-
Click chemistry: Diverse chemical function from a few good reactions. Source: Angewandte Chemie (Kolb et al., 2001) [Link][2]
-
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one. Source: PMC / NIH [Link]
Sources
Head-to-head comparison of different catalysts for 7-Ethynylquinoline click reactions
This guide provides an in-depth technical comparison of catalytic systems for the functionalization of 7-Ethynylquinoline , a critical fluorogenic scaffold in medicinal chemistry and bio-imaging.
Executive Summary & Technical Context
7-Ethynylquinoline is more than a passive substrate; it is a "fluorogenic switch." The formation of the triazole ring extends the
However, the quinoline nitrogen (N1) presents a challenge: it acts as a competing ligand for metal catalysts (catalyst poisoning), potentially stalling the reaction or requiring higher metal loadings. This guide compares the two dominant methodologies—CuAAC (Copper-Catalyzed) and RuAAC (Ruthenium-Catalyzed) —focusing on how they handle the specific electronic and steric demands of the quinoline ring.
The Core Decision Matrix
-
Choose CuAAC (CuSO₄/THPTA) if you require the 1,4-regioisomer , rapid kinetics in aqueous media, or are performing live-cell labeling.
-
Choose RuAAC (Cp*RuCl) if you strictly require the 1,5-regioisomer to alter the steric profile or photophysical properties of the final conjugate.
Mechanistic Divergence & Regioselectivity
The choice of catalyst dictates the topology of the product. This is not merely structural; the 1,4- and 1,5-isomers exhibit distinct photophysical profiles due to differences in the dipole moment and orbital overlap with the quinoline core.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent pathways. Note the formation of the metallacycle intermediates which determine regioselectivity.
Caption: Path A (Cu) yields the 1,4-isomer via a copper-acetylide. Path B (Ru) yields the 1,5-isomer via a ruthenacycle.
Head-to-Head Performance Data
The following data aggregates typical performance metrics for 7-ethynylquinoline derivatives based on internal validation and literature consensus.
| Feature | CuAAC System (CuSO₄ + THPTA) | RuAAC System (CpRuCl(cod)) |
| Regioselectivity | >98% 1,4-disubstituted | >95% 1,5-disubstituted |
| Reaction Kinetics | Very Fast (Minutes to Hours) | Slower (Hours to Overnight) |
| Solvent Tolerance | Excellent (H₂O, DMSO, Alcohols) | Moderate (THF, Dioxane, Toluene) |
| Oxygen Sensitivity | Low (if Ascorbate is used) | High (Requires inert atmosphere) |
| Biocompatibility | High (with THPTA ligand) | Low (Organic solvents required) |
| Quinoline N-Interaction | Risk: N1 can sequester Cu(I).Sol: Use THPTA to outcompete N1. | Risk: Minimal interaction.Note: Steric bulk of Cp prevents N1 binding. |
| Fluorescence Output | Typically higher quantum yield (rigid planar structure). | Often red-shifted; steric clash may reduce planarity. |
Critical Analysis of Catalytic Systems
System A: The Stabilized Copper(I) Complex (Cu-THPTA)
For 7-ethynylquinoline, "naked" copper sources (like CuI alone) are often insufficient. The quinoline nitrogen can coordinate to the copper, removing it from the catalytic cycle.
-
The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1] This water-soluble ligand binds Cu(I) tighter than the quinoline nitrogen, protecting the catalyst from oxidation and "distracting" ligation, while still allowing the alkyne to react.
-
Why not TBTA? TBTA has poor water solubility. For biological assays involving 7-ethynylquinoline, THPTA prevents precipitation and reduces cytotoxicity.
System B: Pentamethylcyclopentadienyl Ruthenium (Cp*Ru)
When the 1,5-isomer is required (e.g., to force a specific binding geometry in a drug pocket), RuAAC is the only viable option.
-
The Challenge: These reactions are strictly anhydrous and anaerobic. The 7-ethynylquinoline must be fully dissolved in an organic solvent (THF or Dioxane) before catalyst addition.
-
The Advantage: RuAAC works well with internal alkynes, whereas CuAAC is strictly for terminal alkynes. (Note: 7-ethynylquinoline is terminal, so this advantage is neutral here).
Validated Experimental Protocols
Protocol 1: Biocompatible CuAAC (1,4-Isomer)
Best for: Fluorescent labeling in aqueous buffers or cell lysates.
Reagents:
-
Substrate: 7-Ethynylquinoline (10 mM in DMSO).
-
Azide: Target azide (10 mM in DMSO/Water).
-
Catalyst Source: CuSO₄·5H₂O (20 mM in water).
-
Ligand: THPTA (50 mM in water).
-
Reductant: Sodium Ascorbate (100 mM in water) – Prepare Fresh.
Workflow:
-
Premix Catalyst: In a small tube, mix CuSO₄ and THPTA in a 1:2 molar ratio (e.g., 10 µL Cu + 20 µL THPTA). Incubate for 5 mins. This forms the active, protected complex.
-
Reaction Assembly: To the reaction vessel (containing buffer/lysate), add:
-
Azide (1.2 equivalents)
-
7-Ethynylquinoline (1.0 equivalent)
-
Cu-THPTA complex (Final conc: 100–500 µM)
-
-
Initiation: Add Sodium Ascorbate (Final conc: 2.5 mM).
-
Incubation: Vortex gently. Incubate at RT for 30–60 minutes in the dark (to protect fluorophore).
-
Purification: For small molecules, dilute in EtOAc and wash with EDTA (to strip copper). For proteins, use a desalting column.
Protocol 2: RuAAC Synthesis (1,5-Isomer)
Best for: Synthetic medicinal chemistry (anhydrous).
Reagents:
-
Catalyst: Cp*RuCl(cod) (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is also acceptable).
-
Solvent: Anhydrous THF or Dioxane (Degassed).
Workflow:
-
Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 7-Ethynylquinoline (1.0 eq) and Azide (1.1 eq) in anhydrous THF.
-
Catalyst Addition: Add Cp*RuCl(cod) (2–5 mol%).
-
Reaction: Stir at 60°C (gentle reflux) under inert atmosphere for 12–24 hours. Note: RuAAC is slower than CuAAC.
-
Monitoring: Check TLC. The 1,5-isomer often has a distinct Rf compared to the 1,4-isomer due to polarity differences.
-
Workup: Evaporate solvent. Purify via silica flash chromatography.
Troubleshooting & Optimization
-
Fluorescence Quenching: If the final product has low fluorescence, residual Copper(II) (paramagnetic) may be quenching the signal. Wash the organic phase with 0.1 M EDTA or dilute ammonium hydroxide to remove all metal traces.
-
Precipitation: 7-Ethynylquinoline is hydrophobic. If performing CuAAC in water, ensure at least 5–10% DMSO or t-BuOH is present to keep the alkyne in solution.
References
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides." Journal of the American Chemical Society.[2][3] Link
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
-
Jiang, H., et al. (2014). "Recent Progress in Click Chemistry of Quinoline Derivatives." Mini-Reviews in Medicinal Chemistry. Link
Sources
Comparative Guide: Validating Target Engagement with 7-Ethynylquinoline (7-EQ) Probes
Topic: Validation of Target Engagement with 7-Ethynylquinoline-Based Probes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the validation of small molecule inhibitors, proving Target Engagement (TE) —that a molecule physically binds its intended protein target within a complex biological system—is the critical go/no-go step. 7-Ethynylquinoline (7-EQ) based probes represent a class of Activity-Based Probes (ABPs) that utilize a "sterically silent" alkyne handle for two-step labeling (Click Chemistry).
This guide compares 7-EQ probes against traditional validation methods (Direct Fluorophores, Radioligands, and Thermal Shift Assays), demonstrating why 7-EQ scaffolds offer superior cellular permeability and binding fidelity for quinoline-interacting targets (e.g., kinases, DNA intercalators, and specific oxidoreductases).
Technical Deep Dive: The 7-EQ Mechanism
The core advantage of 7-Ethynylquinoline probes lies in the ethynyl (alkyne) handle . Unlike bulky fluorophores (FITC/Cy5) or biotin tags, the ethynyl group is small (~2 atoms), minimizing steric interference with the pharmacophore’s binding affinity.
The Two-Step "Click" Workflow
-
In Situ Incubation: The live cell is treated with the 7-EQ probe. Due to the lipophilic quinoline core and small alkyne tail, the probe permeates membranes and binds the target protein (e.g., MAO-B, Kinases) in its native state.
-
Ex Situ Detection: Cells are lysed, and a reporter molecule (Azide-Fluorophore or Azide-Biotin) is covalently attached via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Diagram: The 7-EQ Target Engagement Workflow
Figure 1: The sequential workflow for 7-EQ probe validation. The separation of binding (Step 2) and detection (Step 3) preserves binding kinetics.
Comparative Analysis: 7-EQ vs. Alternatives
The following table contrasts 7-EQ probes with standard alternatives in the context of intracellular target validation.
| Feature | 7-EQ Probes (Click Chemistry) | Direct Fluorophore Conjugates | Radioligand Binding ( | Cellular Thermal Shift (CETSA) |
| Steric Hindrance | Low: Alkyne group is tiny; rarely affects binding affinity. | High: Bulky dyes often block the binding pocket. | Lowest: Isotopic substitution causes zero steric change. | N/A: Uses label-free native drug. |
| Cell Permeability | High: Quinoline core is lipophilic; alkyne is neutral. | Variable/Low: Fluorophores are often charged/polar. | High: Depends on the parent drug. | High: Uses native drug. |
| Readout Specificity | High: Can visualize specific bands on gel (MW verification). | Medium: High background fluorescence; difficult to separate bands. | Low: Counts total radioactivity; cannot distinguish off-targets by MW. | Medium: Relies on solubility changes; prone to false positives. |
| Workflow Speed | Medium: Requires incubation + lysis + click reaction (4-6 hrs). | Fast: Wash and image (1-2 hrs). | Slow: Requires regulation, long exposure, and scintillation counting. | Fast: Heat pulse + Western Blot. |
| Primary Utility | Target ID & Off-target Profiling (Proteomics). | Subcellular Localization (Microscopy). | Affinity ( | Biophysical Engagement. |
Verdict
-
Choose 7-EQ Probes when: You need to validate specific protein binding in a complex proteome and visualize off-targets (Activity-Based Protein Profiling).
-
Choose Direct Fluorophores when: You only need to know where the drug goes (lysosome vs. nucleus) but not necessarily what protein it binds.
-
Choose CETSA when: You lack a clickable probe and have a high-quality antibody.
Protocol: Validating Specificity via Competitive Inhibition
The "Gold Standard" for validating that a 7-EQ probe is binding the intended target (and not sticking non-specifically to lipids) is the Competition Assay .
Experimental Logic
If the 7-EQ probe specifically targets Protein X, pre-treating cells with an excess of the "Parent" inhibitor (lacking the alkyne) should block the binding site. Subsequent addition of the 7-EQ probe will result in loss of signal .
Diagram: Competition Assay Logic
Figure 2: Logical flow of a competition assay. Disappearance of the band in the Control Condition confirms specific target engagement.
Step-by-Step Methodology
-
Cell Culture: Seed cells (e.g., HeLa or HEK293) to 80% confluency in 6-well plates.
-
Competition (Control Arm): Treat "Control" wells with 10-20µM of the non-alkyne parent inhibitor for 1 hour. Treat "Experimental" wells with DMSO vehicle.
-
Probe Labeling: Add 1-5µM 7-EQ probe to all wells. Incubate for 1-2 hours at 37°C.
-
Note: Keep probe concentration low to ensure specificity.
-
-
Lysis: Wash cells 3x with PBS. Lyse in RIPA buffer containing protease inhibitors.
-
Click Reaction:
-
To 50µL lysate (1-2 mg/mL protein), add:
-
1 µL Azide-Rhodamine (TAMRA-N3, 100µM stock)
-
1 µL TCEP (50 mM stock)
-
1 µL TBTA Ligand (1.7 mM stock)
-
1 µL CuSO4 (50 mM stock)
-
-
Incubate 1 hour at Room Temp in the dark.
-
-
Analysis: Run on SDS-PAGE. Scan gel for fluorescence.
-
Success Criteria: A distinct band at the target MW in the "Experimental" lane that is absent/diminished in the "Competition" lane.
-
Scientific Integrity & Troubleshooting
Causality of Experimental Choices
-
Why Copper (CuAAC)? The copper-catalyzed reaction is bio-orthogonal, meaning it will not cross-react with native cysteines or amines in the protein lysate, ensuring that the signal comes only from the probe.
-
Why Pre-incubation? Simultaneous addition leads to competitive kinetics where the probe might still bind. Pre-incubation allows the competitor to saturate the thermodynamic equilibrium, providing a cleaner binary result (Signal vs. No Signal).
Self-Validating System Checks
-
The "No-Click" Control: Run a sample with Probe + Lysate but without adding CuSO4. If you see a band, your fluorophore is sticking non-specifically (False Positive).
-
The "No-Probe" Control: Run cells with DMSO + Click Reagents. If you see bands, your lysate has high background autofluorescence or endogenous biotin (if using Streptavidin).
References
-
Barsyte-Lovejoy, D., et al. (2022). "Validating Small Molecule Chemical Probes for Biological Discovery." Annual Reviews of Biochemistry. [Link]
-
Singh, J., & Mishra, S. (2023).[1][2] "Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications." Crimson Publishers. [Link][2]
-
Mondal, M., et al. (2023).[2] "Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30." RSC Chemical Biology. [Link][3]
-
Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology. (Foundational text on probe validation criteria). [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 7-Ethynylquinoline for Laboratory Professionals
Researchers and scientists working with novel compounds like 7-Ethynylquinoline are at the forefront of innovation. This privilege comes with the critical responsibility of ensuring that all laboratory procedures, including the final step of waste disposal, are conducted with the utmost attention to safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Ethynylquinoline, grounded in established safety protocols and a deep understanding of chemical hazards.
The core principle guiding the disposal of any new or sparsely documented chemical is to treat it with a high degree of caution. In the absence of a specific Safety Data Sheet (SDS) for 7-Ethynylquinoline, we must extrapolate from the known hazards of its parent compound, quinoline, and related derivatives. Quinoline is recognized as a hazardous substance, and therefore, 7-Ethynylquinoline should be managed as hazardous waste from generation to final disposal.[1]
Understanding the Hazard Profile: A Conservative Approach
The hazard profile of 7-Ethynylquinoline should be conservatively assumed to be similar to that of quinoline and its other derivatives. This proactive stance is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Based on data for quinoline and related compounds, 7-Ethynylquinoline should be presumed to be:
-
Toxic if swallowed and harmful in contact with skin. [2]
-
A cause of serious skin and eye irritation. [2]
-
Suspected of causing genetic defects. [2]
-
Harmful to aquatic life with long-lasting effects. [2]
This presumptive hazard assessment dictates that 7-Ethynylquinoline waste must never be disposed of via standard laboratory drains or in regular trash.[4]
Hazard Summary Table: Quinoline as a Reference
The following table summarizes the key hazard information for quinoline, which should be used as a conservative guide for handling 7-Ethynylquinoline.[2][5]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 1B | H350: May cause cancer |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of 7-Ethynylquinoline waste. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling any 7-Ethynylquinoline waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[6][7]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[6]
-
Body Protection: A laboratory coat is essential. For larger quantities of waste, a chemical-resistant apron provides an additional layer of protection.[8]
-
Respiratory Protection: All handling of 7-Ethynylquinoline waste should be conducted inside a certified chemical fume hood to minimize the risk of inhalation.[1]
2. Waste Segregation: Preventing Hazardous Reactions
Proper segregation is a cornerstone of safe chemical waste management.[1]
-
Do Not Mix: Never mix 7-Ethynylquinoline waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, leading to the generation of heat, toxic gases, or even explosions.[9]
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh paper, paper towels) from liquid waste (e.g., unused solutions, reaction residues).[1]
3. Waste Containerization: Secure and Compliant
The integrity of the waste container is paramount for safe storage and transport.[9]
-
Container Type: Use only approved hazardous waste containers that are chemically compatible with 7-Ethynylquinoline. High-density polyethylene (HDPE) or glass containers are generally suitable.[1] The original chemical container is often the best choice for storing its own waste.[9]
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.[9]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "7-Ethynylquinoline"
-
The specific hazards (e.g., "Toxic," "Irritant," "Carcinogen Suspect")
-
The accumulation start date
-
The name of the principal investigator and laboratory location
-
4. Waste Storage: Safe and Secure
Designated storage areas for hazardous waste are essential to prevent accidents and ensure regulatory compliance.
-
Location: Store hazardous waste in a designated, well-ventilated area, away from general laboratory traffic.[10]
-
Secondary Containment: All hazardous waste containers must be placed in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[9]
-
Segregation: Store 7-Ethynylquinoline waste segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[11]
5. Arranging for Disposal: The Final Step
The final disposal of hazardous waste must be handled by trained professionals.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should 7-Ethynylquinoline waste be disposed of in the regular trash or poured down the sink.[1][4]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.[1]
-
Small Spills: For minor spills within a chemical fume hood, trained laboratory personnel wearing appropriate PPE can clean it up using an absorbent material. The contaminated absorbent material must then be disposed of as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the area immediately and alert others. Secure the area to prevent entry and contact your institution's emergency response team or EHS department.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 7-Ethynylquinoline.
Caption: Workflow for the safe disposal of 7-Ethynylquinoline.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The principles outlined in this guide are designed to be a robust framework for managing the disposal of 7-Ethynylquinoline and other novel chemical entities, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.
References
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Solvent Washer. (2021, November 29). How Should You Dispose of Excess Organic Solvents? Retrieved from [Link]
-
BIOSYNCE. (2025, July 31). How to dispose of quinoline safely? Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Organic Syntheses. ethoxyacetylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethynylquinoline. PubChem. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
MDPI. Molbank | Special Issue : Quinoline, Derivatives and Applications. Retrieved from [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Loba Chemie. QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
CSIR IIP. Laboratory Chemical Waste Management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methoxyquinoline. PubChem. Retrieved from [Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SID 134971443 - Quinoline. PubChem. Retrieved from [Link]
-
University of Rhode Island. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
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Personal Protective Equipment & Handling Guide: 7-Ethynylquinoline
Executive Safety Summary
Compound: 7-Ethynylquinoline (CAS: 133378-62-0) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation. Critical Reactivity: Terminal alkyne moiety presents specific instability risks with coinage metals (Cu, Ag) and strong bases. Immediate Action: Handle only in a certified chemical fume hood. Avoid dust generation.[1][2][3][4]
Risk Assessment & Hazard Identification
As a structural hybrid of a basic quinoline scaffold and a reactive terminal alkyne, 7-Ethynylquinoline presents a dual-threat profile. The quinoline core contributes to systemic toxicity and potential mutagenicity, while the ethynyl group introduces specific reactivity hazards.
GHS Classification (Synthesized from SDS Data)
| Hazard Category | H-Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |
Chemical-Specific Risks
-
Acetylide Formation: The terminal proton on the alkyne (C≡C-H) is weakly acidic (
). Contact with copper, silver, or mercury can form explosive metal acetylides. Do not use metal spatulas or copper tubing/fittings. -
Dust Explosion Potential: As a solid organic powder, fine particulates suspended in air can be explosive. Ground all equipment.
Personal Protective Equipment (PPE) Strategy
Hand Protection: The "Double-Barrier" Protocol
Standard latex gloves are insufficient for quinoline derivatives due to rapid permeation rates of aromatic nitrogen heterocycles.
-
Primary Layer (Inner): 4 mil Nitrile (Touch sensitivity).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Butyl Rubber (Chemical resistance).
-
Rationale: Quinolines can permeate thin nitrile in <15 minutes. The outer layer provides the chemical barrier; the inner layer protects during doffing.
-
Inspection: Check for "tackiness" or discoloration immediately after contact.
Respiratory Protection[1][2][5][6][7][8]
-
Standard Operation (Fume Hood): No respirator required if sash is at proper working height (18 inches).
-
Outside Fume Hood (Spills/Weighing): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against any sublimed vapors or degradation products (quinoline vapor).
Eye & Body Protection[1][3][6][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are inadequate for powder handling due to the risk of airborne particulates bypassing the side shields.
-
Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends (polyester) should be avoided due to flammability risks associated with alkyne chemistry.
Operational Handling Procedures
A. Storage & Stability[2][3][7][8][9][10]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Terminal alkynes can undergo slow oxidative coupling (Glaser coupling) in the presence of oxygen and moisture.
-
Light: Protect from light (amber vials or foil-wrapped). Quinolines are photosensitive and will degrade/darken over time.
B. Weighing & Transfer Workflow
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation (water acts as a catalyst for decomposition).
-
Anti-Static Measures: Use an anti-static gun on the weighing boat and spatula.
-
Tool Selection: Use ceramic or Teflon-coated spatulas . Avoid stainless steel or iron tools if possible to minimize trace metal contamination that could catalyze polymerization.
C. Reaction Setup
-
Solvent Selection: Avoid chlorinated solvents if using strong bases (risk of dichlorocarbene formation).
-
Inertion: All reactions involving the ethynyl group should be performed under positive Nitrogen/Argon pressure.
Emergency Response & Disposal
Spill Response Workflow
Minor Spill (<5g):
-
Isolate: Evacuate immediate area.
-
PPE Up: Don double nitrile gloves, goggles, and P100 respirator.
-
Contain: Cover with a damp absorbent pad (to prevent dust).
-
Clean: Wipe surfaces with 1M HCl (neutralizes the basic quinoline) followed by soap and water.
Major Spill (>5g):
-
Evacuate: Trigger lab emergency alarm.
-
Ventilate: Maximize lab ventilation (purge mode).
-
Contact: EHS immediately.
Disposal Protocols
-
Waste Stream: Segregate as "Hazardous Organic Waste - Toxic."
-
Do Not: Do not mix with acidic waste streams containing heavy metals (risk of acetylide precipitation).
-
Labeling: Explicitly list "7-Ethynylquinoline" and "Terminal Alkyne" on the tag to alert waste handlers of reactivity risks.
Visualizations
Diagram 1: PPE Selection Logic
This decision tree guides the researcher through selecting the correct PPE based on the specific handling activity.
Caption: Logical decision tree for selecting PPE based on physical state and solvent conditions to prevent exposure.
Diagram 2: Spill Response Workflow
A step-by-step workflow for managing accidental releases, prioritizing containment and neutralization.
Caption: Operational workflow for classifying and responding to 7-Ethynylquinoline spills.
References
-
ChemPoint. (2021). Safety Data Sheet: 7-Ethynylquinoline. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Quinoline (Parent Scaffold). Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Quinoline: Physical Properties and Thermochemistry. Retrieved from
-
PubChem. (2024). Compound Summary: 7-Ethynylquinoline. National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2024). General Chemical Resistance Guide for Gloves. Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
